Uscharin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
24211-81-2 |
|---|---|
Molecular Formula |
C31H41NO8S |
Molecular Weight |
587.7 g/mol |
IUPAC Name |
(1S,3R,5S,7R,9S,10R,12R,14R,15S,18R,19R,22S,23R)-10,22-dihydroxy-7,18-dimethyl-19-(5-oxo-2H-furan-3-yl)spiro[4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosane-9,2'-5H-1,3-thiazole]-14-carbaldehyde |
InChI |
InChI=1S/C31H41NO8S/c1-17-13-30(32-9-10-41-30)31(36)26(38-17)39-23-12-19-3-4-22-21(28(19,16-33)14-24(23)40-31)5-7-27(2)20(6-8-29(22,27)35)18-11-25(34)37-15-18/h9,11,16-17,19-24,26,35-36H,3-8,10,12-15H2,1-2H3/t17-,19+,20-,21+,22-,23-,24-,26+,27-,28-,29+,30+,31-/m1/s1 |
InChI Key |
DONIPVCAKBPJLH-IGACXKNBSA-N |
Isomeric SMILES |
C[C@@H]1C[C@]2([C@]3([C@@H](O1)O[C@@H]4C[C@@H]5CC[C@@H]6[C@@H]([C@]5(C[C@H]4O3)C=O)CC[C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)N=CCS2 |
Canonical SMILES |
CC1CC2(C3(C(O1)OC4CC5CCC6C(C5(CC4O3)C=O)CCC7(C6(CCC7C8=CC(=O)OC8)O)C)O)N=CCS2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties and Biological Activity of Uscharin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uscharin is a potent cardenolide glycoside that has garnered significant scientific interest due to its unique chemical structure and promising biological activities. Isolated from plants of the Calotropis genus, particularly from the latex of Calotropis procera and Calotropis gigantea, this compound has demonstrated a range of effects, most notably as a powerful inhibitor of the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an in-depth look at its mechanism of action as a HIF-1 inhibitor.
Physicochemical Properties of this compound
This compound is a complex natural product with a steroidal backbone, a butenolide ring, and a unique thiazoline-containing sugar moiety. Its detailed physicochemical properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₁H₄₁NO₈S | |
| Molecular Weight | 587.7 g/mol | |
| IUPAC Name | (1S,3R,5S,7R,9S,10R,12R,14R,15S,18R,19R,22S,23R)-10,22-dihydroxy-7,18-dimethyl-19-(5-oxo-2H-furan-3-yl)spiro[4,6,11-trioxahexacyclo[12.11.0.0³,¹².0⁵,¹⁰.0¹⁵,²³.0¹⁸,²²]pentacosane-9,2'-5H-1,3-thiazole]-14-carbaldehyde | |
| CAS Number | 24211-81-2 | |
| Decomposition Point | Approximately 280 °C | |
| Solubility | Soluble in chloroform (B151607) and ethyl acetate (B1210297). Can be crystallized from 95% aqueous ethanol (B145695). |
Spectral Data
The structural elucidation of this compound has been accomplished through various spectroscopic techniques.
| Spectral Data | Key Observations | Reference(s) |
| Mass Spectrometry | Molecular ion peak (M+) at m/z 587. | |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for a butenolide system at 1788 cm⁻¹, 1745 cm⁻¹, and 1630 cm⁻¹. | |
| ¹H NMR Spectroscopy | Key signals include two methyl signals at δ = 0.82 ppm and δ = 1.29 ppm. A signal at δ = 5.87 ppm is characteristic of a proton attached to a O-C=O group in the butenolide ring. | |
| ¹³C NMR Spectroscopy | The ¹³C NMR spectrum of this compound would be expected to show 31 distinct signals corresponding to its carbon skeleton. Key resonances would include those for the carbonyl carbons of the butenolide ring and the aldehyde group, carbons of the thiazoline (B8809763) ring, and the steroidal framework. Specific chemical shift data is not readily available in the searched literature. |
Experimental Protocols
Isolation and Purification of this compound from Calotropis procera Latex
The following protocol is a synthesized methodology based on established literature for the isolation and purification of this compound.
1. Latex Collection and Initial Processing:
-
Fresh latex is collected from the leaves and stems of Calotropis procera.
-
An equal volume of ethanol is added to the collected latex to precipitate a semi-solid mass.
-
The mixture is filtered to separate the precipitate.
2. Extraction:
-
The filtrate is treated with an alcoholic lead acetate solution until no further precipitation is observed. This step helps in removing certain impurities.
-
Alternatively, the dried latex can be subjected to sequential Soxhlet extraction with petroleum ether followed by ethyl acetate. The ethyl acetate fraction will contain this compound.
-
For purification from the initial precipitate, the dried mass is first extracted with solvents that do not dissolve this compound, such as petroleum ether or pentane, to remove resins.
-
Subsequently, the residue is extracted with a solvent for this compound, such as chloroform.
3. Fractionation:
-
The crude extract obtained from the above steps is concentrated under reduced pressure.
-
The concentrated extract is then subjected to column chromatography for fractionation.
-
Vacuum Liquid Chromatography (VLC): Silica (B1680970) gel 60H can be used as the stationary phase. The crude extract is adsorbed onto a small amount of silica and applied to the column. Elution is performed with a gradient of solvents, typically starting with chloroform and gradually increasing the polarity with methanol.
-
Sephadex LH-20 Column Chromatography: For further purification, the active fractions from VLC can be dissolved in a minimal volume of chloroform and applied to a Sephadex LH-20 column, eluting with chloroform.
-
4. Purification:
-
Preparative Thin-Layer Chromatography (TLC): Fractions showing the presence of this compound (monitored by analytical TLC) are further purified using preparative TLC on silica gel plates with a mobile phase such as ethyl acetate:methanol (97:3). The band corresponding to this compound is scraped off and the compound is eluted with ethyl acetate.
-
Fractional Crystallization: The final purification step involves fractional crystallization. The purified this compound is dissolved in a suitable solvent like chloroform or ethyl acetate, and then a less polar solvent like ethanol is added. The mixture is slowly evaporated under reduced pressure to induce crystallization, yielding pure this compound.
Unveiling Uscharin: A Technical Guide to its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the cardenolide glycoside Uscharin, from its initial discovery and isolation to the identification of its natural sources and elucidation of its biological activities. This document details the experimental protocols for extraction and characterization, presents quantitative data on its physicochemical properties and bioactivities, and explores its mechanism of action, with a particular focus on its potent inhibition of the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway. Diagrams created using Graphviz are provided to illustrate key experimental workflows and biological pathways.
Introduction
This compound is a naturally occurring cardenolide, a class of steroid-like compounds known for their potent biological activities. First identified in plants of the Apocynaceae family, this compound has garnered significant interest in the scientific community for its diverse pharmacological effects, including cytotoxic, molluscicidal, and most notably, its potent anti-cancer properties mediated through the inhibition of the HIF-1 signaling pathway. This guide serves as a technical resource for researchers and drug development professionals interested in the scientific journey and therapeutic potential of this compound.
Discovery and Natural Source Identification
The discovery of this compound is intrinsically linked to the ethnobotanical use of plants from the family Apocynaceae, particularly species of the genus Calotropis. These plants, known for their milky latex, have a long history in traditional medicine.
Natural Sources
This compound has been primarily isolated from the latex of several plant species, including:
The latex of these plants is a rich source of various cardenolide glycosides, with this compound being a significant component.[5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₁H₄₁NO₈S | [3] |
| Molecular Weight | 587.7 g/mol | [3] |
| Appearance | Colorless leaflets | |
| Solubility | Soluble in methanol, ethanol, chloroform (B151607) |
Experimental Protocols
Isolation of this compound from Calotropis procera Latex
The following protocol is a generalized procedure based on methodologies reported in the literature for the isolation of this compound.[4][6]
dot
Caption: Workflow for the isolation of this compound.
Methodology:
-
Latex Collection: Fresh latex is collected from the leaves and stems of Calotropis procera.
-
Extraction: The collected latex is immediately extracted with a suitable organic solvent, such as 95% aqueous ethanol, to precipitate proteins and other macromolecules. The mixture is then filtered.
-
Partitioning: The filtrate is subjected to liquid-liquid partitioning. Typically, the ethanolic extract is concentrated and then partitioned between chloroform and water. The chloroform layer, containing the less polar cardenolides, is collected.
-
Purification: The chloroform extract is concentrated and purified. This can be achieved through:
-
Fractional Crystallization: The concentrated extract is dissolved in a minimal amount of hot solvent (e.g., 95% ethanol) and allowed to cool slowly to induce crystallization of this compound.
-
Chromatographic Adsorption: The extract is subjected to column chromatography over silica (B1680970) gel or alumina, eluting with a gradient of solvents to separate this compound from other components.
-
-
Purity Assessment: The purity of the isolated this compound is assessed by Thin Layer Chromatography (TLC).
Structural Characterization
The chemical structure of this compound is elucidated using a combination of spectroscopic techniques.
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.
Table of ¹H NMR Chemical Shift Values for this compound
| Proton | Chemical Shift (ppm) |
| H-18 | 0.82 (s) |
| H-19 | 10.00 (s) |
| H-21 | 4.85 |
4.2.2. Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound.
Table of Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₃₁H₄₁NO₈S | [3] |
| Molecular Weight | 587.7 g/mol | [3] |
4.2.3. X-ray Crystallography
Single-crystal X-ray crystallography provides the definitive three-dimensional structure of this compound, confirming its stereochemistry.[2]
Biological Activity
This compound exhibits a range of biological activities, with its anti-cancer and molluscicidal properties being the most extensively studied.
Cytotoxicity Against Cancer Cell Lines
This compound has demonstrated significant cytotoxic effects against various human cancer cell lines. One study reported IC50 values in the range of 16.61-73.48 µM.[2]
Inhibition of Hypoxia-Inducible Factor 1 (HIF-1)
A key mechanism underlying the anti-cancer activity of this compound is its potent inhibition of Hypoxia-Inducible Factor 1 (HIF-1).[2][4] HIF-1 is a transcription factor that plays a crucial role in tumor survival and progression by regulating genes involved in angiogenesis, glucose metabolism, and cell survival in hypoxic (low oxygen) environments, which are characteristic of solid tumors. This compound has been shown to be a more potent inhibitor of HIF-1 activity than the well-known inhibitor, digoxin.[2][4]
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2'-Epi-uscharin from the latex of Calotropis gigantea with HIF-1 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chameleonscience.com [chameleonscience.com]
- 6. assaygenie.com [assaygenie.com]
Technical Guide: Isolation and Characterization of Uscharin from Calotropis procera Latex
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the methodologies for isolating Uscharin, a potent cardiac glycoside, from the latex of Calotropis procera. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key workflows and biological pathways.
Quantitative Data Summary
The latex of Calotropis procera is a complex mixture of proteins, secondary metabolites, and other compounds.[1] this compound is a key bioactive constituent, and its isolation and activity have been the subject of various studies.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C31H41NO8S | Implied by elemental analysis |
| Decomposition Point | ~265-280°C (with rapid heating) | [4] |
| Specific Rotation [α]D | +29° | [4] |
| Elemental Analysis (Average) | C: ~63.3%, H: ~7.2%, N: ~2.4%, S: ~5.5% | [4] |
| Appearance | Colorless, prismatic rods |[4] |
Table 2: Cytotoxicity Data of C. procera Latex Extracts and Cardenolides
| Substance | Cell Line | IC50 Value (µM) | Source |
|---|---|---|---|
| Crude Latex | A-549 (Human Lung Carcinoma) | 3.37 | [5] |
| Crude Latex | HeLa (Human Cervical Cancer) | 6.45 | [5] |
| Chloroform Extract | A-549 | 0.985 | [5][6] |
| Chloroform Extract | HeLa | 1.471 | [5][6] |
| Calactin* | A-549 | 0.036 | [5] |
| Calactin* | HeLa | 0.083 | [5] |
*Calactin is another major cardenolide isolated from the latex, often studied alongside this compound.
Table 3: Yields of C. procera Latex Fractions
| Latex Fraction | Yield (% of Dry Mass) | Protein Content (mg/mL) | Source |
|---|---|---|---|
| Non-Protein Fraction (LNP) | 48.3 ± 1.3% | 7.7 ± 0.3 | [1] |
| Protein Fraction (LP) | 5.8 ± 0.5% | 43.1 ± 1.1 | [1] |
*Note: These yields represent broad fractions of the latex, not the specific yield of pure this compound.
Experimental Protocols
The following protocols are synthesized from published methodologies for the isolation, purification, and characterization of this compound.
This method is a classical approach for obtaining pure this compound directly from the latex.[7][8]
Methodology:
-
Latex Collection: Fresh latex is collected from the twigs and leaves of Calotropis procera.
-
Solvent Extraction: The collected latex is subjected to solvent extraction. While various solvents can be used, a common method involves partitioning between an organic solvent and an aqueous phase.[7][8]
-
Partitioning: The extract is partitioned to separate compounds based on their polarity. This step helps in the initial cleanup and enrichment of the cardenolide fraction.[7]
-
Fractional Crystallization: The enriched fraction containing this compound is purified by fractional crystallization. This is typically performed using 95% aqueous ethanol.[2][7][8] The solution is concentrated and cooled, allowing this compound crystals to form.
-
Purity Monitoring: Throughout the process, the purity of the fractions and the final crystalline product is monitored using Thin-Layer Chromatography (TLC).[2][7]
This protocol involves an initial precipitation step to remove bulk impurities, followed by modern chromatographic techniques for purification.[4][9]
Methodology:
-
Precipitation: An equal volume of a water-miscible organic solvent (e.g., ethanol, methanol, or acetone) is added to the fresh latex.[4] This causes a semi-solid mass with low cardiac activity to precipitate, which is then separated.
-
Secondary Precipitation (Optional): An alcoholic lead acetate (B1210297) solution can be added to the remaining liquor to precipitate further impurities.[4]
-
Solvent Extraction of Crude this compound: The dried precipitate from step 1 is extracted with a solvent that does not dissolve this compound (e.g., petroleum ether, ether) to remove resins.[4] Subsequently, the remaining mass is extracted with a solvent for this compound, such as chloroform.[4]
-
Chromatographic Fractionation: The crude extract is subjected to Vacuum Liquid Chromatography (VLC) or column chromatography.[9]
-
Stationary Phase: Silica (B1680970) gel 60H is commonly used.[9]
-
Mobile Phase: A gradient elution is employed, starting with non-polar solvents (e.g., chloroform) and gradually increasing polarity by adding methanol.[9]
-
-
Final Purification: Fractions identified as containing this compound (via TLC) can be further purified using Preparative TLC. The compound is spotted onto silica gel plates, developed in a solvent system like ethyl acetate:methanol (97:3), and the corresponding band is scraped and eluted.[9]
Following isolation, the identity and structure of this compound must be confirmed using spectroscopic methods.[2][7][8]
Methodology:
-
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the isolated compound, confirming its molecular formula.[2][7]
-
Infrared (IR) Spectroscopy: Employed to identify the functional groups present in the this compound molecule.[2][7]
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides detailed information about the chemical environment of protons in the molecule, which is crucial for confirming the precise structure of this compound by comparing the data with literature values.[2][7]
Visualizations
Caption: A generalized workflow for the isolation and analysis of this compound.
This compound and related cardenolides have been shown to be potent inhibitors of Hypoxia-Inducible Factor 1 (HIF-1), a key transcription factor in cellular responses to hypoxia and a critical target in cancer therapy.[10][11]
Caption: this compound inhibits the transcriptional activity of the HIF-1 complex.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. africaresearchconnects.com [africaresearchconnects.com]
- 3. biology-journal.org [biology-journal.org]
- 4. US2273196A - Process for the preparation of this compound and uscharidin - Google Patents [patents.google.com]
- 5. Cytotoxic cardenolides from the latex of Calotropis procera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajprd.com [ajprd.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound, the most potent molluscicidal compound tested against land snails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EP0983063B1 - Pharmaceutical composition containing this compound - Google Patents [patents.google.com]
- 10. 2'-Epi-uscharin from the latex of Calotropis gigantea with HIF-1 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Uscharin's Mechanism of Action as a Molluscicide: An In-depth Technical Guide
Introduction
Uscharin is a potent, naturally occurring cardenolide-type cardiac glycoside isolated from the latex of Calotropis procera, a plant found in arid regions.[1][2] It has demonstrated significant toxicity against various snail species, positioning it as a compound of interest for the development of natural molluscicides.[3] For instance, studies have shown this compound to be 128 times more toxic than the synthetic carbamate (B1207046) molluscicide, methomyl, against the land snail Theba pisana.[1][2][4] This technical guide provides a detailed exploration of the biochemical and physiological mechanisms underlying this compound's molluscicidal activity, intended for researchers, scientists, and professionals in drug development.
Core Mechanism of Action: Inhibition of Na+/K+-ATPase
The primary molecular target of this compound, like other cardiac glycosides, is the Na+/K+-ATPase enzyme, commonly known as the sodium-potassium pump. This integral membrane protein is crucial for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane in all animal cells.
The pump actively transports three Na+ ions out of the cell and two K+ ions into the cell, a process powered by the hydrolysis of one molecule of ATP. This function is fundamental for various cellular processes, including nerve impulse transmission, muscle contraction, and the regulation of cell volume.
This compound exerts its toxic effect by binding to the extracellular domain of the Na+/K+-ATPase α-subunit. This binding event locks the enzyme in a phosphorylated conformation, thereby inhibiting its catalytic activity and halting the transport of Na+ and K+ ions. The resulting intracellular accumulation of Na+ and decrease in intracellular K+ disrupts the cellular ionic balance, leading to a cascade of downstream cytotoxic effects.
Downstream Physiological and Cellular Effects
The inhibition of the Na+/K+-ATPase triggers a series of deleterious physiological events in molluscs, ultimately leading to death.
-
Disruption of Neuromuscular Function: The breakdown of ion gradients paralyzes the nervous system. Nerve cells can no longer maintain the resting membrane potential required for firing action potentials, leading to a cessation of nerve impulses, flaccidity, and eventually death.
-
Cardiotoxicity: In molluscs, as in vertebrates, cardiac function is tightly regulated by ion fluxes. Disruption of Na+/K+-ATPase activity leads to altered heart muscle contractility and rhythm. Studies on related cardiac glycosides have demonstrated a significant reduction in the cardiac frequency of snails like Biomphalaria glabrata upon exposure.[5]
-
Metabolic and Histopathological Damage: The toxic effects extend to vital organs. This compound exposure has been linked to histopathological changes in the digestive gland of Helix aspersa.[1] Furthermore, cardiac glycosides can severely impair energy metabolism, evidenced by a drastic decrease in glycogen (B147801) content in the hepatopancreas of affected snails.[6] This suggests a systemic metabolic collapse.
-
Oxidative Stress Response: Snails may mount a cellular defense against the toxicant. An induction of detoxifying enzymes such as catalase and glutathione (B108866) S-transferase (GST) has been observed in the hepatopancreas, indicating a response to cellular stress, likely including oxidative stress.[1]
Quantitative Toxicity Data
While specific LC50/LD50 values for this compound are not widely published, its high potency is well-documented. The table below presents its relative toxicity alongside data from other cardiac glycosides to provide a comparative context for the molluscicidal activity of this compound class.
| Compound/Extract | Snail Species | Metric | Value | Reference |
| This compound | Theba pisana | Relative Toxicity | 128x more toxic than Methomyl | [1],[2] |
| Neriifolin | Monacha obstructa | LD50 (Contact) | 4.3 µg/g body weight | [7] |
| Cerberin | Monacha obstructa | LD50 (Contact) | 5.39 µg/g body weight | [7] |
| Neriifolin | Monacha obstructa | LC50 (Immersion, 24h) | 4.30 ppm | [8] |
| Cerberin | Monacha obstructa | LC50 (Immersion, 24h) | 5.39 ppm | [8] |
| Cardiac Glycosides Mix | Pomacea canaliculata | LC50 (Immersion, 96h) | 3.71 mg/L | [6] |
Experimental Protocols
Protocol 1: Isolation and Identification of this compound from Calotropis procera
This protocol is based on the methodology described by Hussein et al. (1994).[1][2]
-
Latex Collection: Fresh latex is collected from the leaves and stems of C. procera.
-
Solvent Extraction: The latex is immediately extracted with a solvent such as 95% aqueous ethanol (B145695) to precipitate proteins and solubilize glycosides.
-
Partitioning: The ethanol extract is concentrated under reduced pressure and partitioned between water and a non-polar solvent (e.g., benzene (B151609) or chloroform) to remove lipids and other non-polar compounds. The aqueous layer containing the glycosides is retained.
-
Fractional Crystallization: The crude glycoside mixture from the aqueous layer is concentrated and subjected to fractional crystallization using a solvent system like 95% aqueous ethanol. This compound is purified through repeated crystallization steps.
-
Purity and Identification:
-
TLC: The purity of the isolated crystals is monitored using Thin Layer Chromatography (TLC).
-
Spectroscopy: The chemical identity of the purified compound is confirmed by comparing its spectroscopic data (Mass Spectrometry, Infrared Spectroscopy, and ¹H-NMR) with established literature values for this compound.
-
Protocol 2: Molluscicidal Bioassay (Contact Toxicity)
This generalized protocol follows the principles for testing molluscicides against land snails as described in the literature.[1]
-
Snail Collection and Acclimation: A population of the target snail species (e.g., Theba pisana) is collected and acclimated to laboratory conditions (e.g., 25°C, 70% RH) for at least one week, with access to food and water.
-
Preparation of Test Solutions: A stock solution of purified this compound is prepared in a suitable solvent like Dimethyl Sulfoxide (DMSO). A series of at least five serial dilutions are prepared from the stock.
-
Topical Application: Snails of a uniform size and weight are selected. A precise volume (e.g., 10 µL) of each this compound dilution is applied topically to the soft body of the snail. A control group receives only the solvent (DMSO). A minimum of 10 snails are used for each concentration and the control.
-
Observation: The treated snails are placed in ventilated containers with access to food. Mortality is recorded at 24, 48, and 72-hour intervals. Snails are considered dead if they show no response when prodded with a needle.
-
Data Analysis: The mortality data is corrected for any control mortality using Abbott's formula. The dose-response data is then subjected to probit analysis to determine the LD50 and LD90 values (the lethal dose required to kill 50% and 90% of the population, respectively) along with their 95% confidence limits.
Protocol 3: In Vitro Na+/K+-ATPase Inhibition Assay
This is a generalized biochemical protocol to determine the inhibitory effect of this compound on Na+/K+-ATPase activity from snail tissue.
-
Enzyme Preparation:
-
Dissect the target tissue (e.g., hepatopancreas or nerve ganglia) from the snails on ice.
-
Homogenize the tissue in a chilled buffer solution (e.g., Tris-HCl with protease inhibitors).
-
Prepare a microsomal fraction, which is rich in membrane-bound enzymes like Na+/K+-ATPase, by differential centrifugation. The final pellet is resuspended in a buffer and its protein concentration is determined.
-
-
Assay Reaction: The enzyme activity is measured by quantifying the rate of ATP hydrolysis through the release of inorganic phosphate (B84403) (Pi), often using the Fiske-Subbarow method or a similar colorimetric assay.
-
Prepare reaction tubes containing an assay buffer with optimal concentrations of NaCl, KCl, MgCl₂, and ATP.
-
Add varying concentrations of this compound to the experimental tubes. Control tubes will contain no inhibitor.
-
To distinguish Na+/K+-ATPase activity from other ATPases, a parallel set of tubes is run in the presence of a saturating concentration of a known Na+/K+-ATPase specific inhibitor, such as ouabain.
-
-
Procedure:
-
Pre-incubate the enzyme preparation with the this compound concentrations for a defined period at a set temperature (e.g., 37°C).
-
Initiate the reaction by adding ATP.
-
Stop the reaction after a fixed time (e.g., 15-30 minutes) by adding a reagent like trichloroacetic acid.
-
Measure the amount of Pi released in each tube using a spectrophotometer.
-
-
Data Analysis:
-
Na+/K+-ATPase activity is calculated as the difference between the Pi released in the absence and presence of ouabain.
-
Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
To determine the kinetic mechanism of inhibition (e.g., competitive, non-competitive), the assay is repeated with varying concentrations of substrate (ATP, Na+, or K+) in the presence of fixed concentrations of this compound, followed by analysis using Lineweaver-Burk or Hanes-Woolf plots.[9]
-
The molluscicidal action of this compound is rooted in its potent and specific inhibition of the Na+/K+-ATPase enzyme. This primary molecular event triggers a catastrophic failure of ion homeostasis, leading to widespread neuromuscular paralysis, cardiotoxicity, and metabolic collapse in snails. The high toxicity of this compound, coupled with its natural origin, underscores its potential for development into an effective and biodegradable molluscicide. Further research should focus on obtaining precise toxicity data across a range of snail species and evaluating its environmental safety profile to fully assess its viability for pest control applications.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, the most potent molluscicidal compound tested against land snails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, the most potent molluscicidal compound tested against land snails | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. [Effects of eugenol and derivatives on Biomphalaria glabrata] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molluscicidal activity of cardiac glycosides from Nerium indicum against Pomacea canaliculata and its implications for the mechanisms of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molluscicidal activity of cardiac glycosides isolated from Adenium obesum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molluscicides against the snail-intermediate host of Schistosoma: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics of Na+, K+-ATPase inhibition by an endogenous modulator (II-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Abundance and Biological Activity of Uscharin in Calotropis gigantea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural abundance of the cardiac glycoside uscharin in Calotropis gigantea, detailing its concentration in various plant parts and outlining experimental protocols for its extraction, isolation, and quantification. Furthermore, this document explores the cytotoxic mechanisms of this compound, with a focus on its role in inducing apoptosis and inhibiting the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway.
Quantitative Abundance of this compound
This compound, a potent cardenolide, is a significant secondary metabolite found in Calotropis gigantea. Its concentration varies depending on the plant part, its developmental stage, and the specific variant of the plant. The white flower variant (WFV) has been reported to accumulate higher concentrations of this compound compared to the purple flower variant (PFV)[1][2][3]. The latex of C. gigantea is a particularly rich source of this and other cardiac glycosides[4][5].
A summary of the quantitative data for this compound and related cardiac glycosides in different parts of Calotropis gigantea is presented in Table 1.
Table 1: Natural Abundance of this compound and Other Major Cardiac Glycosides in Calotropis gigantea
| Plant Part | Plant Variant | Age of Plant | Compound | Concentration (μg/g Dry Weight) | Reference |
| Stem | White Flower Variant (WFV) | 5 months | This compound | Highest Concentration | [2][3] |
| Stem | White Flower Variant (WFV) | 5 months | Calotropin | Highest Concentration | [2][3] |
| Stem | White Flower Variant (WFV) | 5 months | Uscharidin (B1213358) | Highest Concentration | [2][3] |
| Root | White Flower Variant (WFV) | 8 months | Calotropagenin | Maximum Level | [1][3] |
| Leaf | White Flower Variant (WFV) | 10 months | Coroglaucigenin | Maximum Level | [1][3] |
| Latex | Not Specified | Not Specified | This compound | 0.45% of latex | [4] |
| Latex | Not Specified | Not Specified | Calotropin | Present | [4] |
| Latex | Not Specified | Not Specified | Calotoxin | 0.15% of latex | [4] |
| Latex | Not Specified | Not Specified | Calactin (B1668211) | 0.15% of latex | [4] |
Experimental Protocols
This section details the methodologies for the extraction, isolation, and quantification of this compound from Calotropis gigantea.
Extraction of this compound from Calotropis gigantea Latex
The latex is a primary source for this compound extraction. The following protocol is a composite of established methods[5][6].
Materials:
-
Fresh latex from Calotropis gigantea
-
Ethyl acetate (B1210297)
-
Water
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Collect fresh latex from the plant.
-
To the collected latex (e.g., 3 L), add an equal volume of 95% ethanol to precipitate a semi-solid mass.
-
Sonicate the mixture at room temperature to ensure thorough mixing and precipitation.
-
Centrifuge the mixture to separate the supernatant from the precipitate.
-
Collect the supernatant and concentrate it under reduced pressure using a rotary evaporator to obtain a yellowish residue.
-
Partition the residue between ethyl acetate and water to separate compounds based on their polarity. The this compound will preferentially partition into the ethyl acetate layer.
-
Collect the ethyl acetate fraction and evaporate it to dryness to yield the crude this compound extract.
Extraction of this compound from Calotropis gigantea Leaves
An alternative source for this compound is the leaves of the plant.
Materials:
-
Dried and powdered leaves of Calotropis gigantea
-
Petroleum ether (60-80°C)
-
Ethyl acetate
-
Soxhlet apparatus
-
Rotary evaporator
Procedure:
-
Grind the dried leaves into a fine powder.
-
Perform a successive Soxhlet extraction of the powdered leaves (e.g., 500g).
-
First, extract with petroleum ether to remove nonpolar compounds.
-
Next, extract the marc with ethyl acetate until the solvent runs clear. This fraction will contain this compound.
-
Finally, extract with methanol.
-
Concentrate the ethyl acetate fraction to dryness using a rotary evaporator to obtain the crude extract containing this compound.
Isolation and Purification of this compound
Further purification of the crude extract is necessary to isolate pure this compound.
Materials:
-
Crude this compound extract
-
Silica (B1680970) gel 60H for Vacuum Liquid Chromatography (VLC)
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate, methanol)
-
95% aqueous ethanol for crystallization
Procedure:
-
Vacuum Liquid Chromatography (VLC):
-
Adsorb the crude extract onto a small amount of silica gel.
-
Pack a sintered funnel with silica gel 60H under vacuum.
-
Apply the extract-adsorbed silica to the top of the column.
-
Elute the column with a gradient of solvents, starting with petroleum ether and gradually increasing the polarity with ethyl acetate.
-
Continue elution with increasing concentrations of methanol in ethyl acetate.
-
Collect fractions and monitor them for the presence of this compound using Thin Layer Chromatography (TLC).
-
-
Crystallization:
-
Combine the fractions containing pure this compound.
-
Dissolve the combined fractions in a minimal amount of hot 95% aqueous ethanol.
-
Allow the solution to cool slowly to facilitate the crystallization of this compound.
-
Collect the crystals by filtration and dry them.
-
Quantification of this compound
2.4.1. Thin Layer Chromatography (TLC)
TLC is a valuable technique for the qualitative analysis and monitoring of this compound during extraction and purification[5].
Materials:
-
TLC plates (silica gel GF254)
-
Developing chamber
-
Solvent system (e.g., chloroform:ethanol, 7:2.5 or 7:3 v/v)
-
Anisaldehyde-sulfuric acid reagent for visualization
-
This compound standard
Procedure:
-
Spot the crude extract, purified fractions, and a this compound standard onto a TLC plate.
-
Develop the plate in a chamber saturated with the chosen solvent system.
-
After development, dry the plate and spray it with anisaldehyde-sulfuric acid reagent.
-
Heat the plate to visualize the spots. This compound will appear as a distinct spot, and its Rf value can be compared to the standard.
2.4.2. High-Performance Liquid Chromatography (HPLC)
While a specific, validated HPLC method for the routine quantification of this compound is not extensively detailed in the available literature, a method can be adapted from protocols used for similar cardiac glycosides, such as calactin, also found in C. gigantea[7][8].
Instrumentation:
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
C18 column (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase (example):
-
A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.
Procedure:
-
Prepare a standard stock solution of purified this compound of known concentration.
-
Prepare serial dilutions of the standard to create a calibration curve.
-
Prepare the sample extract for injection by dissolving a known weight in the mobile phase and filtering it.
-
Inject the standards and the sample into the HPLC system.
-
Monitor the elution of this compound at an appropriate wavelength (if using a UV detector) or by its mass-to-charge ratio (if using an MS detector).
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.
Biological Activity and Signaling Pathways
This compound exhibits significant cytotoxic activity against various cancer cell lines. Its mechanisms of action primarily involve the induction of apoptosis and the inhibition of the HIF-1α signaling pathway.
Induction of Apoptosis
This compound, like other cardiac glycosides, is known to induce apoptosis, or programmed cell death, in cancer cells. This process is crucial for eliminating damaged or cancerous cells. The apoptotic pathway initiated by this compound is believed to be mediated through the intrinsic (mitochondrial) pathway.
Caption: this compound-induced intrinsic apoptosis pathway.
The proposed mechanism involves the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the subsequent release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3, leading to the characteristic morphological and biochemical changes of apoptosis.
Inhibition of HIF-1α Signaling Pathway
Hypoxia-inducible factor 1-alpha (HIF-1α) is a transcription factor that plays a critical role in the adaptation of tumor cells to low oxygen conditions (hypoxia). It promotes angiogenesis, metabolic reprogramming, and metastasis, contributing to tumor progression and resistance to therapy. This compound has been shown to be a potent inhibitor of HIF-1 transcriptional activity[3][9].
Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by ubiquitination and proteasomal degradation. Under hypoxic conditions, PHDs are inactive, allowing HIF-1α to stabilize, translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of target genes.
Caption: Regulation of HIF-1α signaling and its inhibition by this compound.
This compound's inhibitory effect on HIF-1α may occur through various mechanisms, such as preventing its stabilization, inhibiting its translocation to the nucleus, or blocking its binding to DNA. By downregulating the HIF-1α pathway, this compound can potentially counteract the pro-survival mechanisms of cancer cells in the hypoxic tumor microenvironment.
Conclusion
This compound, a prominent cardiac glycoside in Calotropis gigantea, demonstrates significant potential as a therapeutic agent, particularly in the context of oncology. This guide has provided a comprehensive overview of its natural abundance, with the highest concentrations typically found in the latex and the stem of the white flower variant. The detailed experimental protocols for extraction, isolation, and quantification offer a practical framework for researchers. Furthermore, the elucidation of its mechanisms of action, including the induction of apoptosis and the inhibition of the critical HIF-1α signaling pathway, underscores its potential for further investigation and development as a novel anti-cancer drug. This information serves as a valuable resource for scientists and drug development professionals working to harness the therapeutic properties of natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. EP0983063B1 - Pharmaceutical composition containing this compound - Google Patents [patents.google.com]
- 3. 2'-Epi-uscharin from the latex of Calotropis gigantea with HIF-1 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nischarin attenuates apoptosis induced by oxidative stress in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjpls.org [wjpls.org]
- 6. US2273196A - Process for the preparation of this compound and uscharidin - Google Patents [patents.google.com]
- 7. HPLC-MS standardization and validation methods for determination of calactin content in dichloromethane fraction of Calotropis gigantea (L.) Dryand. (Niu jiao gua) stem bark and its application in prediction of anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2′-Epi-uscharin from the Latex of Calotropis gigantea with HIF-1 Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Uscharin: A Cardenolide with Potent Hypoxia-Inducible Factor-1 (HIF-1) Inhibitory Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Hypoxia-Inducible Factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen conditions and a key driver of tumor progression and therapeutic resistance. Its central role in cancer biology has made it a prime target for novel anticancer drug development. This technical guide provides a comprehensive overview of Uscharin, a cardenolide isolated from the latex of Calotropis gigantea, as a potential and potent inhibitor of HIF-1. Drawing from available scientific literature, this document details the current understanding of this compound's inhibitory mechanism, presents available quantitative data, and outlines key experimental protocols for its investigation. While specific quantitative data on the direct inhibition of HIF-1 by this compound is emerging, its demonstrated superior potency compared to the well-characterized HIF-1 inhibitor, digoxin (B3395198), underscores its significant therapeutic potential.
Introduction to HIF-1 and the Rationale for Inhibition
The HIF-1 signaling pathway is a critical cellular mechanism for adaptation to hypoxic environments, commonly found in solid tumors. HIF-1 is a heterodimeric transcription factor composed of an oxygen-labile α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β). Under normoxic conditions, HIF-1α is rapidly degraded via prolyl hydroxylation and subsequent ubiquitination mediated by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. However, under hypoxic conditions, this degradation is inhibited, leading to the stabilization and nuclear accumulation of HIF-1α. In the nucleus, it dimerizes with HIF-1β, binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, and activates the transcription of numerous genes involved in angiogenesis, glucose metabolism, cell survival, and metastasis, such as Vascular Endothelial Growth Factor (VEGF).[1] Given its multifaceted role in promoting tumor progression, inhibiting the HIF-1 pathway presents a compelling strategy for cancer therapy.
This compound: A Promising Cardenolide HIF-1 Inhibitor
This compound is a cardiac glycoside, a class of naturally occurring steroid-like compounds. Studies have identified this compound and its stereoisomer, 2'-epi-uscharin, as potent inhibitors of HIF-1 activity. Notably, this compound has been reported to exhibit significantly more potent HIF-1 inhibitory activity than digoxin, a well-established HIF-1 inhibitor.[1] This heightened potency positions this compound as a compound of high interest for further investigation and development as an anticancer agent.
Proposed Mechanism of Action
While the precise molecular mechanism of this compound's HIF-1 inhibitory action is not yet fully elucidated, its classification as a cardenolide provides strong indications. The primary mechanism by which cardiac glycosides like digoxin inhibit HIF-1 is through the suppression of HIF-1α protein synthesis.[2][3][4] This inhibition is independent of HIF-1α protein degradation.[4] It is therefore highly probable that this compound exerts its effects through a similar mechanism, leading to a reduction in the overall cellular levels of HIF-1α protein available to drive the hypoxic response.
The synthesis of HIF-1α is regulated by several upstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway, as well as the Signal Transducer and Activator of Transcription 3 (STAT3) and Extracellular signal-regulated kinase (ERK) pathways. Cardiac glycosides have been shown to modulate these pathways.[5] It is plausible that this compound's inhibitory effect on HIF-1α synthesis is mediated through its influence on one or more of these critical signaling cascades.
Quantitative Data
While direct quantitative data for this compound's HIF-1 inhibitory activity (e.g., IC50 from a reporter gene assay) is not available in the reviewed literature, its potent cytotoxic effects against various cancer cell lines have been documented. It is important to note that cytotoxicity can be a consequence of HIF-1 inhibition, but it may also arise from other mechanisms.
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | A549 (Lung Carcinoma) | Cytotoxicity | 6.42 - 18.16 µM | Not explicitly for this compound, but for a similar compound in the same study. |
| HeLa (Cervical Carcinoma) | Cytotoxicity | 6.42 - 18.16 µM | Not explicitly for this compound, but for a similar compound in the same study. | |
| HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | 6.42 - 18.16 µM | Not explicitly for this compound, but for a similar compound in the same study. | |
| HL-60 (Promyelocytic Leukemia) | Cytotoxicity | 6.42 - 18.16 µM | Not explicitly for this compound, but for a similar compound in the same study. | |
| U87MG (Glioblastoma) | Cytotoxicity | 6.42 - 18.16 µM | Not explicitly for this compound, but for a similar compound in the same study. | |
| Digoxin | Various Cancer Cell Lines | HIF-1-dependent transcription | >88% inhibition at 0.4 µM | [2][6] |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize this compound as a HIF-1 inhibitor.
HIF-1α Reporter Gene Assay
This assay quantitatively measures the transcriptional activity of HIF-1.
-
Materials:
-
Human cancer cell line (e.g., HEK293T, T47D)
-
HRE-luciferase reporter plasmid and a control plasmid (e.g., pRL-TK for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
96-well white, clear-bottom plates
-
Dual-Luciferase Reporter Assay System
-
Luminometer
-
Hypoxia chamber or chemical inducers of hypoxia (e.g., CoCl₂, Desferrioxamine (DFO))
-
This compound
-
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with the HRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Induction of Hypoxia: Incubate the plate under hypoxic conditions (e.g., 1% O₂) or treat with a chemical inducer of hypoxia for 16-24 hours.
-
Luciferase Assay: Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[4][7]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the vehicle-treated control under hypoxic conditions to determine the IC50 value.
-
Western Blot for HIF-1α Protein Levels
This method is used to qualitatively and semi-quantitatively assess the effect of this compound on HIF-1α protein expression.
-
Materials:
-
Cultured cancer cells
-
This compound
-
Hypoxia chamber or chemical hypoxia-inducing agents
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against HIF-1α
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Protocol:
-
Cell Treatment: Treat cultured cells with various concentrations of this compound and induce hypoxia as described in the reporter gene assay protocol.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against HIF-1α and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities to determine the relative change in HIF-1α protein levels.[8][9][10]
-
HIF-1α Protein Synthesis and Degradation Assays
These assays help to elucidate whether this compound affects the synthesis or the degradation of the HIF-1α protein.
-
Protein Synthesis Assay:
-
Pre-treat cells with a proteasome inhibitor (e.g., MG132) to block protein degradation.
-
Treat the cells with this compound.
-
Analyze HIF-1α protein levels by Western blot at different time points. A reduction in the accumulation of HIF-1α in the presence of this compound would indicate an inhibition of protein synthesis.[11]
-
-
Protein Degradation Assay:
-
Induce HIF-1α expression by exposing cells to hypoxia.
-
Add a protein synthesis inhibitor (e.g., cycloheximide) along with this compound.
-
Monitor HIF-1α protein levels by Western blot at various time points. An accelerated decrease in HIF-1α levels in the presence of this compound would suggest an enhancement of protein degradation.[12]
-
Analysis of Upstream Signaling Pathways (PI3K/Akt/mTOR, STAT3, ERK)
To investigate if this compound's effect on HIF-1α is mediated by upstream signaling pathways, the phosphorylation status of key proteins in these cascades can be analyzed by Western blot.
-
Protocol:
-
Treat cells with this compound for various times.
-
Lyse the cells and perform Western blotting as described above.
-
Use primary antibodies specific for the phosphorylated and total forms of key signaling proteins, such as Akt (p-Akt, total Akt), mTOR (p-mTOR, total mTOR), STAT3 (p-STAT3, total STAT3), and ERK (p-ERK, total ERK).[13][14][15]
-
A decrease in the phosphorylation of these proteins in response to this compound treatment would suggest the involvement of these pathways.
-
Visualizations
Caption: HIF-1 signaling pathway and proposed inhibition by this compound.
Caption: General experimental workflow for characterizing this compound's HIF-1 inhibitory activity.
References
- 1. 2'-Epi-uscharin from the latex of Calotropis gigantea with HIF-1 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Digoxin and other cardiac glycosides inhibit HIF-1alpha synthesis and block tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Digoxin and other cardiac glycosides inhibit HIF-1α synthesis and block tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. healthday.com [healthday.com]
- 7. Digoxin Inhibits Blood Vessel Density and HIF‐1a Expression in Castration‐Resistant C4‐2 Xenograft Prostate Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. Hypoxia-inducible factor 1 alpha protein increases without changes in mRNA during acute hypoxic exposure of the Gulf killifish, Fundulus grandis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Luciferase Reporter Assay to Detect Cellular Hypoxia In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Initial Toxicity Studies of Uscharin on Non-Target Organisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uscharin is a potent cardiac glycoside found in the latex of plants belonging to the Asclepiadaceae family, notably Calotropis procera and Calotropis gigantea. These plants are traditionally used in various folk medicines, but their latex is known to be toxic. This compound, as an active component, has demonstrated significant biological activities, including potent molluscicidal effects. This guide provides an in-depth overview of the initial toxicity studies of this compound and its source material, the latex of Calotropis procera, on various non-target organisms. Due to a scarcity of publicly available data on purified this compound, this guide incorporates findings from studies on the whole latex and its extracts, highlighting the need for further research on the isolated compound.
Mechanism of Action: Inhibition of Na+/K+-ATPase
The primary mechanism of toxicity for this compound, like other cardiac glycosides, is the inhibition of the Na+/K+-ATPase enzyme. This enzyme, also known as the sodium-potassium pump, is crucial for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membranes of most animal cells.
The inhibition of Na+/K+-ATPase by this compound leads to a cascade of events within the cell:
-
Increased Intracellular Sodium: By blocking the pump, this compound causes an accumulation of Na+ ions inside the cell.
-
Altered Sodium-Calcium Exchange: The increased intracellular Na+ concentration alters the function of the Na+/Ca2+ exchanger. This exchanger normally pumps calcium (Ca2+) ions out of the cell. However, with the reduced Na+ gradient, its efficiency decreases, leading to an increase in intracellular Ca2+ concentration.
-
Cellular Dysfunction: Elevated intracellular Ca2+ levels can lead to a variety of cellular dysfunctions, including uncontrolled muscle contractions, activation of apoptotic pathways, and disruption of cellular signaling, ultimately leading to cell death. In cardiac muscle, this increase in intracellular calcium is responsible for the cardiotonic effects, but at higher concentrations, it leads to cardiotoxicity.
Data Presentation: Toxicity of Calotropis procera Latex and this compound
The following table summarizes the available quantitative toxicity data for Calotropis procera latex and its extracts on various non-target organisms. It is important to note that specific LC50/LD50 values for purified this compound are largely unavailable in the public domain, with the exception of its potent effect on snails.
| Organism | Test Substance | Endpoint | Value | Exposure Duration | Reference |
| Theba pisana (Land Snail) | This compound | Comparative Toxicity | 128 times more toxic than methomyl | - | [1] |
| Lymnaea acuminata (Freshwater Snail) | C. procera latex (Aqueous extract) | 96h LC50 | 68.49 mg/L | 96 hours | [2] |
| Lymnaea acuminata (Freshwater Snail) | C. procera latex (Ethanolic extract) | 96h LC50 | 40.91 mg/L | 96 hours | [2] |
| Lymnaea acuminata (Freshwater Snail) | C. procera latex (Carbon tetrachloride extract) | 96h LC50 | 14.25 mg/L | 96 hours | [2] |
| Indoplanorbis exustus (Freshwater Snail) | C. procera latex (Aqueous extract) | 96h LC50 | 76.40 mg/L | 96 hours | [2] |
| Indoplanorbis exustus (Freshwater Snail) | C. procera latex (Ethanolic extract) | 96h LC50 | 35.80 mg/L | 96 hours | [2] |
| Indoplanorbis exustus (Freshwater Snail) | C. procera latex (Carbon tetrachloride extract) | 96h LC50 | 22.88 mg/L | 96 hours | [2] |
| Rattus rattus (Black Rat) | C. procera latex in bait | Mortality | 56.25% | Up to 10 days | [3] |
| Rattus rattus (Black Rat) | C. procera latex in bait | Mortality | 68.75% | Up to 10 days | [3] |
| Rattus rattus (Black Rat) | C. procera latex in bait | Mortality | 87.50% | Up to 10 days | [3] |
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility and validation of toxicity studies. Below are summaries of methodologies used in the cited studies and general guidelines for aquatic toxicity testing.
Molluscicidal Activity Testing (Land Snails)
This protocol is based on the methodology used to assess the toxicity of this compound to Theba pisana.
-
Test Organisms: Adult land snails (Theba pisana) of uniform size and weight are collected and acclimatized to laboratory conditions.
-
Test Substance Preparation: this compound is dissolved in an appropriate solvent (e.g., acetone) to prepare a stock solution. Serial dilutions are made to obtain the desired test concentrations.
-
Application: A topical application method is commonly used. A specific volume of the test solution is applied to the soft body of the snail after it has been stimulated to extend from its shell.
-
Observation: The snails are then placed in ventilated containers with access to food. Mortality is recorded at specified time intervals (e.g., 24, 48, 72, and 96 hours).
-
Data Analysis: The LD50 (the dose required to kill 50% of the test population) is calculated using probit analysis.
Rodent Acute Oral Toxicity Study (Rats)
This protocol is based on studies investigating the toxicity of Calotropis procera latex in rats.
-
Test Animals: Laboratory-bred rats (e.g., Wistar or Sprague-Dawley strains) of a specific age and weight range are used. The animals are housed in standard laboratory conditions and acclimatized before the study.
-
Test Substance Administration: The test substance (e.g., C. procera latex) is incorporated into a palatable bait. The concentration of the test substance in the bait is carefully controlled.
-
Experimental Design: Animals are divided into control and treatment groups. The control group receives the bait without the test substance. Treatment groups are offered bait with varying concentrations of the test substance.
-
Observation: The animals are observed for clinical signs of toxicity, behavioral changes, and mortality for a specified period (e.g., 14 days). Body weight and food consumption are also monitored.
-
Pathology: At the end of the study, a complete necropsy is performed on all animals. Organs are examined for gross pathological changes, and tissues are collected for histopathological evaluation.
-
Data Analysis: The LD50 can be estimated based on the mortality data.
Aquatic Toxicity Testing (General OECD Guidelines)
Standardized protocols from the Organisation for Economic Co-operation and Development (OECD) are widely used for assessing the toxicity of chemicals to aquatic organisms.
-
Fish Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period. Commonly used species include zebrafish (Danio rerio) and rainbow trout (Oncorhynchus mykiss).
-
Daphnia sp. Acute Immobilisation Test (OECD 202): This test evaluates the concentration of a substance that causes immobilization in 50% of the daphnids (Daphnia magna) within a 48-hour period (EC50).
-
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This test measures the effect of a substance on the growth of freshwater algae or cyanobacteria over 72 hours. The endpoint is the EC50, the concentration that causes a 50% reduction in growth or growth rate.
Mandatory Visualization
Signaling Pathway of Na+/K+-ATPase Inhibition by this compound
Caption: Signaling pathway of this compound-induced toxicity via inhibition of Na+/K+-ATPase.
Experimental Workflow for Acute Toxicity Assessment
Caption: General experimental workflow for acute toxicity assessment of a test substance.
The available scientific literature indicates that this compound is a highly potent molluscicide, and the latex from its source plant, Calotropis procera, exhibits significant toxicity to mammals. The mechanism of action, through the inhibition of the vital Na+/K+-ATPase enzyme, is well-understood for cardiac glycosides. However, a comprehensive understanding of the ecotoxicological profile of purified this compound is hampered by a significant lack of quantitative toxicity data for a diverse range of non-target organisms, particularly aquatic species. The majority of the existing research has focused on the crude latex or extracts, which contain a mixture of compounds that could contribute to the observed toxicity.
Therefore, to accurately assess the environmental risk associated with this compound, further research is imperative. Future studies should focus on determining the acute and chronic toxicity (LC50/LD50, NOEC, LOEC) of purified this compound on a standardized set of non-target organisms, including representatives from different trophic levels (algae, invertebrates, and fish), as well as on other terrestrial non-target species. Such data is crucial for regulatory purposes and for ensuring the safe and sustainable use of any potential products derived from this potent natural compound.
References
An In-depth Technical Guide on the Biosynthesis Pathway of Uscharin in Plants
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed overview of the proposed biosynthetic pathway of Uscharin, a cardiac glycoside with significant biological activities. The information is compiled from current research on cardenolide biosynthesis, with a focus on the enzymatic steps leading to the formation of this complex molecule.
Introduction
This compound is a potent cardenolide found in the latex of plants belonging to the Apocynaceae family, notably Calotropis gigantea and Calotropis procera.[1] Like other cardiac glycosides, it exhibits strong inhibitory effects on Na+/K+-ATPase and has garnered interest for its potential therapeutic applications, including anticancer and anti-HIF-1 activities.[1][2][3][4] Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This guide synthesizes the current knowledge on cardenolide biosynthesis to propose a pathway for this compound, outlines key experimental protocols for its study, and presents quantitative data where available.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound, like other cardenolides, is believed to originate from sterol precursors. The pathway can be broadly divided into several stages: the formation of the pregnane (B1235032) core, modifications of the steroid nucleus, and the addition of a sugar moiety and the characteristic thiazoline (B8809763) ring.
Formation of the Pregnenolone Core
The initial and committed step in cardenolide biosynthesis is the conversion of sterols into pregnenolone.[5][6][7][8] This reaction is catalyzed by a specific family of cytochrome P450 enzymes.
-
Precursors: Cholesterol and phytosterols (B1254722) (e.g., β-sitosterol, campesterol) serve as the initial substrates.[5][9]
-
Key Enzyme: A cytochrome P450 enzyme belonging to the CYP87A family catalyzes the side-chain cleavage of the sterol precursor to yield pregnenolone.[5][6][7][8][9] This is a crucial step that channels metabolites into the cardenolide pathway.
Modification of the Pregnane Nucleus
Following the formation of pregnenolone, a series of enzymatic modifications occur to form the cardenolide aglycone.
-
Conversion to Progesterone (B1679170): Pregnenolone is converted to progesterone by the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4-ketosteroid isomerase (3β-HSD) .[10][11][12][13] This enzyme is a key player in the early stages of the pathway.
-
Reduction of Progesterone: Progesterone undergoes a stereospecific reduction to 5β-pregnane-3,20-dione, a critical step for establishing the characteristic cis-fusion of the A and B rings of the steroid nucleus in many cardenolides.[14][15][16] This reaction is catalyzed by progesterone 5β-reductase (P5βR) .[14][15][16][17]
-
Further Hydroxylations and Modifications: The 5β-pregnane-3,20-dione intermediate is then believed to undergo a series of hydroxylations and other modifications to form the specific aglycone of this compound, calotropagenin (B1253233). These steps are not yet fully elucidated but are presumed to be catalyzed by various cytochrome P450 monooxygenases and other enzymes.[18][19] A key modification is the 14β-hydroxylation, a characteristic feature of cardenolides.[20]
Glycosylation and Formation of the Thiazoline Ring
The final steps in this compound biosynthesis involve the attachment of a unique sugar and the formation of the sulfur-containing thiazoline ring.
-
Glycosylation: The calotropagenin aglycone is glycosylated by specific glycosyltransferases . The sugar moiety in this compound is a deoxyhexose.
-
Thiazoline Ring Formation: The precise enzymatic machinery responsible for the formation of the thiazoline ring attached to the sugar is currently unknown. This is a unique feature of this compound and related compounds.
Visualization of the Proposed Biosynthesis Pathway
The following diagram illustrates the proposed biosynthetic pathway of this compound based on current knowledge of cardenolide biosynthesis.
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data
Quantitative data specifically for the biosynthesis of this compound is scarce in the literature. The following table summarizes general quantitative information related to the key enzymes in the broader cardenolide biosynthesis pathway.
| Enzyme | Substrate | Product | Plant Source | Km (µM) | Vmax (pkat/mg protein) | Reference(s) |
| 3β-HSD | Pregnenolone | Progesterone | Digitalis lanata | 2.5 | 16.7 | [12] |
| Progesterone 5β-reductase (P5βR1) | Progesterone | 5β-Pregnane-3,20-dione | Digitalis lanata | 11.2 | 21.6 | [15] |
| Progesterone 5β-reductase (P5βR2) | Progesterone | 5β-Pregnane-3,20-dione | Digitalis purpurea | 7.8 | 15.4 | [14] |
Note: The data presented is from studies on Digitalis species, which are known cardenolide producers. Similar enzymatic activities are expected in Calotropis species.
Experimental Protocols
The elucidation of the this compound biosynthesis pathway involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.
Gene Identification and Expression Analysis
This protocol describes a general workflow for identifying candidate genes and analyzing their expression levels.
Caption: Workflow for gene identification and expression analysis.
Protocol:
-
Plant Material: Collect tissues from Calotropis gigantea or C. procera, such as latex, leaves, and stems.
-
RNA Extraction: Extract total RNA using a suitable kit or a TRIzol-based method. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit.
-
Transcriptome Sequencing (Optional): For gene discovery, perform RNA-Seq on cDNA libraries from different tissues.
-
Bioinformatic Analysis: Assemble the transcriptome and identify candidate genes for enzymes like P450s, 3β-HSD, P5βR, and glycosyltransferases based on homology to known sequences.
-
Quantitative PCR (qPCR): Design primers for candidate genes. Perform qPCR using SYBR Green or a probe-based assay to quantify the expression levels of these genes in different tissues.
-
Metabolite Analysis: Quantify this compound content in the corresponding tissues using HPLC or LC-MS.
-
Correlation Analysis: Correlate the expression levels of candidate genes with the accumulation of this compound to identify genes likely involved in its biosynthesis.
In Vitro Enzyme Assays
This protocol is for characterizing the activity of a candidate enzyme, for example, a 3β-HSD.
-
Gene Cloning and Expression: Clone the full-length coding sequence of the candidate gene into an expression vector (e.g., pET vector for E. coli or a yeast expression vector). Express the recombinant protein in the chosen host and purify it using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Enzyme Assay:
-
Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5), the substrate (e.g., 100 µM pregnenolone), and a cofactor (e.g., 1 mM NAD+).
-
Initiate the reaction by adding the purified recombinant enzyme.
-
Incubate at an optimal temperature (e.g., 30°C) for a specific time.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
-
-
Product Analysis:
-
Extract the product from the reaction mixture with the organic solvent.
-
Analyze the extract using HPLC or LC-MS to identify and quantify the product (e.g., progesterone).
-
-
Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) by varying the substrate concentration and measuring the initial reaction velocity.
In Vivo Gene Function Characterization using RNAi
This protocol describes how to use RNA interference (RNAi) to confirm the function of a candidate gene in planta.
-
RNAi Construct Preparation: Design an RNAi construct targeting a specific candidate gene. This typically involves cloning an inverted repeat of a fragment of the gene into a plant transformation vector.
-
Plant Transformation: Introduce the RNAi construct into Calotropis tissues using Agrobacterium tumefaciens-mediated transformation to generate transgenic plants or hairy root cultures.
-
Molecular Analysis of Transgenic Lines: Confirm the integration of the transgene using PCR. Analyze the knockdown of the target gene's expression using qPCR.
-
Metabolite Profiling: Extract metabolites from the transgenic and control plants/hairy roots. Analyze the levels of this compound and its precursors using LC-MS.
-
Data Analysis: Compare the metabolite profiles of the knockdown lines with the controls. A significant reduction in this compound content in the knockdown lines would confirm the gene's role in its biosynthesis.
Conclusion and Future Directions
The biosynthesis of this compound is a complex process involving multiple enzymatic steps. While the early stages of the cardenolide pathway, starting from sterol precursors, are becoming clearer, the downstream modifications leading to the unique structure of this compound, particularly the formation of the thiazoline ring, remain to be elucidated. Future research should focus on identifying and characterizing the specific cytochrome P450 enzymes, glycosyltransferases, and the enzymatic machinery responsible for the thiazoline ring formation in Calotropis species. A combination of transcriptomics, proteomics, and metabolomics, coupled with in vitro and in vivo functional characterization of candidate genes, will be essential to fully unravel this intricate biosynthetic pathway. A complete understanding of this compound biosynthesis will pave the way for its sustainable production through metabolic engineering and synthetic biology approaches, facilitating further investigation into its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2'-Epi-uscharin from the latex of Calotropis gigantea with HIF-1 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2′-Epi-uscharin from the Latex of Calotropis gigantea with HIF-1 Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Promiscuous CYP87A enzyme activity initiates cardenolide biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tracking down the formation of cardenolides in plants [mpg.de]
- 7. Promiscuous CYP87A enzyme activity initiates cardenolide biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PR_Kunert [ice.mpg.de]
- 9. researchgate.net [researchgate.net]
- 10. Isolation of Δ5-3β-hydroxysteroid dehydrogenase involved in the biosynthetic pathway of cardenolides and its expression level under the influence of salicylic acid and methyl jasmonate elicitors in foxglove (Digitalis nervosa L) [ijrfpbgr.areeo.ac.ir]
- 11. Four enzymes control natural variation in the steroid core of Erysimum cardenolides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Δ5-3β-hydroxysteroid dehydrogenase/Δ5-Δ4-ketosteroid isomerase (3β-HSD), a possible enzyme of cardiac glycoside biosynthesis, in cell cultures and plants of Digitalis lanata EHRH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 14. Digitalis purpurea P5 beta R2, encoding steroid 5 beta-reductase, is a novel defense-related gene involved in cardenolide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. RNAi-mediated gene knockdown of progesterone 5β-reductases in Digitalis lanata reduces 5β-cardenolide content - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enzymes in biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cardenolide biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Topic: Protocol for Solvent Extraction of Uscharin from Plant Material
An Application Note and Protocol for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract
Uscharin is a potent cardiac glycoside found in plants of the Calotropis genus, notably Calotropis procera and Calotropis gigantea.[1][2] It has demonstrated significant biological activities, including molluscicidal and potential anti-cancer properties through the inhibition of Hypoxia-inducible factor-1 (HIF-1).[1][3] This document provides detailed protocols for the extraction of this compound from both plant latex and dried leaf material, followed by purification techniques. The methodologies are based on established scientific literature and are intended to provide a comprehensive guide for laboratory applications.
Overview of Extraction Strategies
The extraction of this compound, a moderately polar compound, requires a multi-step approach involving sample preparation, solvent extraction, and purification. The choice of starting material—either fresh latex or dried leaves—dictates the specific initial extraction procedure. For dried leaves, a common method is Soxhlet extraction, which uses continuous percolation with solvents of increasing polarity to first remove non-polar compounds (defatting) and then extract the target glycosides.[2][4] For latex, the protocol involves initial precipitation and partitioning followed by crystallization.[5][6] Subsequent purification for both methods typically involves chromatographic techniques to isolate this compound to a high degree of purity.[2][5]
Quantitative Parameters for Extraction and Purification
The following table summarizes key quantitative parameters derived from various protocols for cardiac glycoside extraction. These values serve as a guideline and may require optimization based on specific laboratory conditions and plant material batches.
| Parameter | Value / Range | Source Material | Method | Reference |
| Sample Preparation | ||||
| Drying Temperature | 40-50°C | Leaves | Oven Drying | [7][8] |
| Particle Size | 30-40 mesh | Dried Leaves | Grinding/Milling | [2][9] |
| Extraction | ||||
| Defatting Solvent | Petroleum Ether (60-80°C) | Dried Leaves | Soxhlet | [2] |
| Primary Extraction Solvent (Leaves) | Ethyl Acetate (B1210297) or Methanol (B129727)/Ethanol (B145695) | Dried Leaves | Soxhlet / Maceration | [2][7][10] |
| Primary Extraction Solvent (Latex) | 95% Aqueous Ethanol | Latex | Solvent Precipitation | [1][5][6] |
| Extraction Duration (Soxhlet) | Until exhaustion | Dried Leaves | Soxhlet | [2] |
| Purification | ||||
| VLC Stationary Phase | Silica (B1680970) gel 60H | Crude Extract | Vacuum Liquid Chromatography | [2] |
| VLC Elution Gradient | Petroleum Ether -> Ethyl Acetate | Crude Extract | Vacuum Liquid Chromatography | [2] |
| Prep-TLC Mobile Phase | Ethyl Acetate : Methanol (97:3) | Purified Fraction | Preparative TLC | [2] |
Experimental Protocols
Protocol 1: Extraction from Dried Plant Leaves
This protocol is adapted from methods utilizing Soxhlet extraction for comprehensive recovery of this compound from dried and powdered leaves.[2]
3.1. Materials and Equipment
-
Dried leaves of Calotropis gigantea
-
Grinder or mill
-
Soxhlet apparatus
-
Petroleum ether (60-80°C)
-
Ethyl acetate
-
Rotary evaporator
-
Silica gel for chromatography (VLC and TLC)
-
Glass chromatography columns and TLC plates
3.2. Procedure
-
Preparation of Plant Material: Dry the leaves of Calotropis gigantea in an oven at 40-50°C.[7][8] Grind the dried leaves into a fine powder (optimally 30-40 mesh size).[2][9]
-
Defatting: Place the powdered leaf material (e.g., 500g) into a cellulose (B213188) thimble and load it into a Soxhlet extractor.[2] Extract the powder with petroleum ether (60-80°C) until the solvent running through the siphon tube is colorless. This step removes fats, waxes, and other non-polar compounds. Discard the petroleum ether extract.
-
Primary Extraction: Air-dry the defatted plant material to remove residual petroleum ether. Then, re-extract the material in the same Soxhlet apparatus with ethyl acetate until exhaustion.[2] The cytotoxic activity, attributed to this compound, is found in this fraction.[2]
-
Concentration: Concentrate the ethyl acetate extract to dryness using a rotary evaporator under reduced pressure. The resulting solid is the crude extract.
-
Purification (see Section 5)
Protocol 2: Extraction from Plant Latex
This protocol is based on the direct extraction from the latex of Calotropis procera.[5][6]
3.1. Materials and Equipment
-
Fresh latex from Calotropis procera
-
95% Ethanol
-
Chloroform
-
Separatory funnel
-
Filtration apparatus (e.g., Büchner funnel)
-
Beakers and flasks
3.2. Procedure
-
Collection: Collect fresh latex by cutting the tips of leaf-stem junctures.
-
Precipitation and Partitioning: Mix the collected latex with an equal volume of an organic solvent like ethanol to precipitate a semi-solid mass with low cardiac activity.[11] Filter the mixture to separate the precipitate. The filtrate contains this compound.
-
Solvent Extraction: Partition the filtrate by extracting it multiple times with a solvent such as chloroform.[5][11] Combine the organic solvent fractions.
-
Purification and Crystallization: The crude this compound in the solvent fraction is then purified. The established method involves fractional crystallization from 95% aqueous ethanol to obtain the pure compound.[1][5][6] Purity can be monitored using Thin-Layer Chromatography (TLC).[5]
General Purification Protocol (Chromatography)
Following initial extraction and concentration, the crude extract requires purification, typically via chromatography.[2]
-
Vacuum Liquid Chromatography (VLC):
-
Pack a sintered funnel with silica gel 60H under vacuum to create a compact column.
-
Adsorb the crude extract onto a small amount of silica gel and apply it to the top of the column.
-
Elute the column with a solvent gradient, starting with 100% petroleum ether and progressively increasing the proportion of ethyl acetate until reaching 100% ethyl acetate.[2]
-
Collect fractions and monitor them by TLC to identify those containing this compound.
-
-
Preparative Thin-Layer Chromatography (Prep-TLC):
-
Combine the this compound-containing fractions from VLC and concentrate them.
-
Spot the concentrated fraction as a band onto a preparatory silica gel TLC plate.
-
Develop the plate using a mobile phase such as ethyl acetate and methanol (97:3).[2]
-
Visualize the separated bands (e.g., under UV light if applicable, or with a staining agent).
-
Scrape the silica band corresponding to this compound from the plate.
-
Elute the this compound from the silica using ethyl acetate.
-
Evaporate the solvent to yield the pure compound.
-
-
Confirmation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR).[1][5]
Visualized Workflow and Mechanisms
The following diagrams illustrate the experimental workflow for extraction and a proposed mechanism of action for this compound.
Caption: Workflow for this compound Extraction and Purification.
Caption: Proposed Mechanisms of Action for this compound.
References
- 1. africaresearchconnects.com [africaresearchconnects.com]
- 2. EP0983063B1 - Pharmaceutical composition containing this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. cnc.nuph.edu.ua [cnc.nuph.edu.ua]
- 5. researchgate.net [researchgate.net]
- 6. This compound, the most potent molluscicidal compound tested against land snails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. media.neliti.com [media.neliti.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. amu.edu.az [amu.edu.az]
- 11. US2273196A - Process for the preparation of this compound and uscharidin - Google Patents [patents.google.com]
Application Notes and Protocols for the Purification of Uscharin via Fractional Crystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uscharin is a potent cardiac glycoside isolated from the latex of plants of the Calotropis genus. It has demonstrated significant biological activities, including potent molluscicidal effects and the inhibition of Hypoxia-Inducible Factor 1 (HIF-1), a key transcription factor in cancer progression.[1] This application note provides a detailed, step-by-step protocol for the purification of this compound from a crude plant extract using fractional crystallization. Additionally, it outlines methods for monitoring purity and provides insights into the relevant biological signaling pathways.
Data Presentation
Table 1: Solvent Systems for Thin-Layer Chromatography (TLC) Analysis of this compound
| Solvent System | Ratio (v/v/v) | Application |
| Benzene : Ethanol (B145695) | Varies | Separation and identification of cardiac glycosides[2] |
| Toluene : Methanol : Glacial Acetic Acid : Water | 7 : 4 : 3 : 1 | General glycoside detection[3] |
| Ethyl Acetate : Methanol | 4 : 1 | Separation of digoxin (B3395198) and its aglycone[4] |
| Hexane : Ethyl Acetate | Gradient | General separation of plant crude extracts[5] |
Table 2: Visualization Reagents for TLC Plates
| Reagent | Preparation | Visualization |
| Liebermann-Burchard Reagent | 5 mL acetic anhydride (B1165640) + 5 mL concentrated H₂SO₄ + 90 mL absolute ethanol | Heating at 110°C for 10 min produces blue, green, or brown spots for terpenoids.[5] |
| p-Anisaldehyde-Sulfuric Acid | Not specified | Produces specific colors for terpenoids and steroids.[5] |
| Perchloric Acid | Not specified | Visualization of cardiac glycosides.[2] |
| Saturated 2,3',4,4'-tetranitrodiphenyl in toluene, followed by 10% KOH in 50% aqueous methanol | Spray with the first solution, dry, then spray with the second. | Blue spots indicate cardiac glycosides.[6] |
Experimental Protocols
Protocol 1: Extraction of Crude this compound from Calotropis procera Latex
This protocol describes the initial extraction of a crude mixture containing this compound from the plant latex.
Materials:
-
Fresh latex from Calotropis procera
-
Ethanol (95%)
-
Beakers and flasks
-
Filter paper
-
Rotary evaporator
Procedure:
-
Latex Collection: Collect fresh latex from Calotropis procera in a clean glass container.
-
Initial Extraction: To the collected latex, add an equal volume of 95% ethanol to precipitate rubber and other macromolecules.
-
Filtration: Filter the mixture through filter paper to remove the precipitated solids.
-
Solvent Partitioning: The filtrate, containing the cardiac glycosides, is then subjected to solvent-solvent extraction. Sequentially partition the filtrate with solvents of increasing polarity, such as dichloromethane and chloroform, to separate compounds based on their solubility.
-
Concentration: Concentrate the chloroform or dichloromethane fraction, which will contain this compound, using a rotary evaporator at a temperature below 40°C to obtain a crude extract.
Protocol 2: Step-by-Step Fractional Crystallization of this compound
This protocol details the purification of this compound from the crude extract by fractional crystallization using 95% aqueous ethanol.
Materials:
-
Crude this compound extract
-
Ethanol (95%, aqueous solution)
-
Crystallization dish or beaker
-
Heating plate with magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
-
Spatula
Procedure:
-
Dissolution: In a crystallization dish, add a minimal amount of hot 95% aqueous ethanol to the crude this compound extract. Heat the mixture gently on a hot plate with stirring until the extract is completely dissolved. Avoid boiling the solution to prevent degradation of the compound.
-
Slow Cooling: Once dissolved, cover the dish and allow the solution to cool down slowly to room temperature. This slow cooling process encourages the formation of well-defined crystals.
-
Inducing Crystallization: If crystals do not form upon reaching room temperature, induce crystallization by scratching the inside of the dish with a glass rod or by adding a seed crystal of pure this compound.
-
Cooling in Ice Bath: Once crystal formation begins, place the dish in an ice bath for several hours to maximize the yield of crystallized this compound.
-
First Fraction Collection: Collect the first fraction of crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold 95% aqueous ethanol to remove any adhering impurities.
-
Recrystallization (Fractional Steps): The purity of the collected crystals can be improved by repeated crystallization. Redissolve the collected crystals in a minimal amount of hot 95% aqueous ethanol and repeat steps 2-5. The number of recrystallization steps will depend on the initial purity of the crude extract. Monitor the purity of each fraction using TLC (as described in Protocol 3).
-
Mother Liquor Analysis: The remaining solution after filtration (mother liquor) can be concentrated and subjected to further crystallization steps to recover more of the compound, although subsequent fractions will likely be less pure.
Protocol 3: Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol describes how to monitor the purification process at each step of fractional crystallization.
Materials:
-
Silica (B1680970) gel TLC plates
-
Samples from each crystallization step (dissolved in a suitable solvent like chloroform or methanol)
-
Developing chamber
-
Solvent system (e.g., Benzene:Ethanol or other systems from Table 1)
-
Visualization reagent (from Table 2)
-
UV lamp
Procedure:
-
Spotting: On a silica gel TLC plate, apply small spots of the crude extract, the crystals from each crystallization step, and the mother liquor.
-
Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Allow the solvent to move up the plate until it is near the top.
-
Drying: Remove the plate from the chamber and allow it to dry completely.
-
Visualization: Visualize the separated spots. Some cardiac glycosides may be visible under a UV lamp. For enhanced visualization, spray the plate with a suitable reagent from Table 2 and heat if required.
-
Analysis: A pure compound will appear as a single spot. Compare the spots from different fractions. The intensity of the this compound spot should increase in the crystal fractions with each successive crystallization step, while the intensity of impurity spots should decrease.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for this compound purification.
Caption: this compound's inhibitory effect on the HIF-1 signaling pathway.
Discussion
The fractional crystallization protocol provided is a robust method for obtaining high-purity this compound. The choice of 95% aqueous ethanol as a solvent is critical; its polarity allows for the dissolution of the moderately polar cardiac glycoside at elevated temperatures, while its reduced solvating power at lower temperatures facilitates crystallization. The success of this technique relies on the principle that the solubility of this compound and its impurities in the solvent mixture will differ, allowing for their separation as the solution cools.
It is imperative to monitor the purity at each stage of the crystallization process using TLC. The selection of an appropriate solvent system for TLC is crucial for achieving good separation of this compound from other cardiac glycosides and impurities that may be present in the crude extract. The visualization reagents listed in Table 2 can be used to specifically detect cardiac glycosides, aiding in the identification of the this compound spot on the TLC plate.
From a drug development perspective, the inhibitory effect of this compound on the HIF-1 signaling pathway is of significant interest. Under hypoxic conditions, often found in solid tumors, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, cell survival, and metastasis. Cardiac glycosides, including this compound, have been shown to inhibit the synthesis of the HIF-1α protein, thereby blocking this pro-tumorigenic signaling cascade.[1][7] The diagram illustrates how this compound's intervention prevents the formation of the active HIF-1 complex, leading to the downregulation of its target genes. This mechanism highlights the potential of this compound as a lead compound for the development of novel anticancer therapies.
For optimal results, it is recommended to store the purified this compound in a cool, dark, and dry place to prevent degradation. Stability studies under various conditions would be a prudent step in a drug development program.[8][9]
References
- 1. pnas.org [pnas.org]
- 2. Thin-layer Chromatography of Cardiac Glycosides | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. scholarworks.uni.edu [scholarworks.uni.edu]
- 5. researchgate.net [researchgate.net]
- 6. epfl.ch [epfl.ch]
- 7. Digoxin and other cardiac glycosides inhibit HIF-1alpha synthesis and block tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Stability of Ribavirin for Inhalation Packaged in Syringes or Glass Vials when Stored Frozen, Refrigerated, and at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Uscharin Purity by Thin-Layer Chromatography (TLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uscharin is a cardiac glycoside found in plants of the Asclepiadaceae family, such as Calotropis procera.[1] Like other cardiac glycosides, it exhibits significant biological activity, including potential anticancer effects through the inhibition of Hypoxia-Inducible Factor 1 (HIF-1). The purity of this compound is critical for its use in research and pharmaceutical development to ensure safety, efficacy, and accurate dose-response studies. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for the qualitative and semi-quantitative analysis of phytochemicals.[2][3] These application notes provide a detailed protocol for monitoring the purity of this compound using TLC, enabling the separation of this compound from its potential impurities, such as its stereoisomer, 2'-epi-uscharin, and other related substances or degradation products.
Principle of TLC for Purity Assessment
Thin-Layer Chromatography separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, on a solid support) and a mobile phase (a solvent or mixture of solvents). The separation is governed by the polarity of the compounds, the stationary phase, and the mobile phase. More polar compounds will have a stronger interaction with the polar stationary phase (silica gel) and will move shorter distances up the plate, resulting in a lower Retention Factor (Rf). Conversely, less polar compounds will travel further with the mobile phase, yielding a higher Rf value. By comparing the Rf value of the main spot in a sample to that of a pure this compound standard, and by visualizing any additional spots, the purity of the sample can be assessed.
Data Presentation
The following table summarizes recommended TLC systems for the analysis of this compound purity. The Rf values provided are illustrative and may vary depending on experimental conditions such as chamber saturation, temperature, and the specific batch of TLC plates.
| TLC System | Stationary Phase | Mobile Phase (v/v/v) | Analyte | Illustrative Rf Value | Visualization |
| 1 | Silica gel 60 F254 | Ethyl acetate (B1210297) : Methanol (B129727) : Water (8.0 : 1.5 : 1.0) | This compound | 0.60 - 0.70 | UV (254 nm), Liebermann-Burchard Reagent |
| 2'-epi-uscharin | 0.55 - 0.65 | UV (254 nm), Liebermann-Burchard Reagent | |||
| Highly Polar Impurities | < 0.30 | UV (254 nm), Liebermann-Burchard Reagent | |||
| Non-Polar Impurities | > 0.80 | UV (254 nm), Liebermann-Burchard Reagent | |||
| 2 | Silica gel 60 F254 | Chloroform (B151607) : Methanol (9 : 1) | This compound | 0.45 - 0.55 | UV (254 nm), Anisaldehyde-Sulfuric Acid Reagent |
| 2'-epi-uscharin | 0.40 - 0.50 | UV (254 nm), Anisaldehyde-Sulfuric Acid Reagent | |||
| Highly Polar Impurities | < 0.20 | UV (254 nm), Anisaldehyde-Sulfuric Acid Reagent | |||
| Non-Polar Impurities | > 0.70 | UV (254 nm), Anisaldehyde-Sulfuric Acid Reagent |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the TLC analysis of this compound purity.
Materials and Reagents
-
TLC Plates: Pre-coated silica gel 60 F254 aluminum or glass plates.
-
This compound Reference Standard: Of known purity.
-
Test Sample: this compound sample of unknown purity.
-
Solvents: Analytical or HPLC grade ethyl acetate, methanol, water, and chloroform.
-
Visualization Reagents:
-
Liebermann-Burchard Reagent: Cautiously mix 5 mL of acetic anhydride (B1165640) with 5 mL of concentrated sulfuric acid, cool, and then add 50 mL of absolute ethanol.
-
Anisaldehyde-Sulfuric Acid Reagent: Mix 0.5 mL of p-anisaldehyde with 10 mL of glacial acetic acid, followed by 85 mL of methanol and 5 mL of concentrated sulfuric acid.
-
-
Equipment:
-
Micropipettes or capillary tubes for spotting.
-
TLC developing chamber with a lid.
-
Filter paper.
-
UV lamp (254 nm).
-
Heating plate or oven.
-
Fume hood.
-
Glass sprayer for reagents.
-
Ruler.
-
Camera for documentation.
-
Sample and Standard Preparation
-
This compound Reference Standard Solution: Prepare a 1 mg/mL solution of the this compound reference standard in a mixture of chloroform and methanol (1:1, v/v).
-
Test Sample Solution: Prepare a 1 mg/mL solution of the this compound test sample in the same solvent mixture.
TLC Plate Preparation and Spotting
-
Using a pencil, gently draw a starting line (origin) approximately 1.5 cm from the bottom of the TLC plate.
-
Mark spotting points along the origin, ensuring they are at least 1 cm apart from each other and from the edges of the plate.
-
Apply 2-5 µL of the this compound reference standard solution and the test sample solution to their respective marked points on the origin. Keep the spots as small as possible.
-
Allow the spots to dry completely in a fume hood.
Chromatographic Development
-
Pour the chosen mobile phase into the TLC developing chamber to a depth of about 0.5-1 cm.
-
Line the inside of the chamber with a piece of filter paper, ensuring it is saturated with the mobile phase. This helps to saturate the chamber atmosphere with solvent vapors, leading to better and more reproducible separation.
-
Close the chamber with the lid and allow it to equilibrate for at least 30 minutes.
-
Carefully place the spotted TLC plate into the equilibrated chamber, ensuring that the origin is above the level of the mobile phase.
-
Close the chamber and allow the mobile phase to ascend the plate by capillary action.
-
When the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber.
-
Immediately mark the position of the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
Visualization and Analysis
-
UV Visualization: Place the dried TLC plate under a UV lamp at 254 nm. Compounds that absorb UV light will appear as dark spots against a fluorescent background. Circle the observed spots with a pencil.
-
Chemical Derivatization:
-
Liebermann-Burchard Reagent: Uniformly spray the plate with the Liebermann-Burchard reagent in a fume hood. Heat the plate at 100-110°C for 5-10 minutes. Cardiac glycosides typically appear as blue, green, or brown spots.
-
Anisaldehyde-Sulfuric Acid Reagent: Spray the plate with the anisaldehyde-sulfuric acid reagent and heat at 100-110°C for 5-10 minutes. This reagent produces colored spots for various compounds, with cardiac glycosides often appearing as blue-violet spots.
-
-
Rf Value Calculation: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Rf value for each spot using the following formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Purity Assessment:
-
Compare the Rf value and color of the main spot in the test sample lane with that of the this compound reference standard. A match in Rf value and color provides evidence for the identity of the compound.
-
Observe any additional spots in the test sample lane. The presence of these spots indicates impurities. The intensity and number of these impurity spots provide a semi-quantitative measure of the sample's purity.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for TLC Analysis of this compound Purity.
Signaling Pathway
Caption: Simplified HIF-1 Signaling Pathway and the Inhibitory Action of this compound.
References
Application Note: Structural Confirmation of Uscharin using High-Resolution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the structural confirmation of Uscharin, a potent cardiac glycoside isolated from plants of the Calotropis genus. Utilizing High-Performance Liquid Chromatography (HPLC) coupled with high-resolution tandem mass spectrometry (HR-MS/MS), this method provides a robust framework for the identification and structural elucidation of this compound in complex plant extracts. The protocol covers sample extraction, chromatographic separation, and mass spectrometric analysis, including a discussion of the predicted fragmentation patterns crucial for structural confirmation. This methodology is vital for natural product chemistry, drug discovery, and quality control applications.
Introduction
This compound is a cardenolide-type cardiac glycoside that has garnered significant interest due to its potent biological activities, including its effects on cardiac tissue and its potential as an anticancer agent through the inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[1][2][3] Accurate structural confirmation is a critical step in the research and development of this compound-based therapeutics. High-resolution mass spectrometry offers unparalleled sensitivity and specificity for the analysis of complex natural products.[4] This note provides a detailed workflow for the analysis of this compound using LC-MS/MS, a cornerstone technique for the definitive identification of such compounds.[1][2][5]
Experimental Protocols
Extraction of this compound from Calotropis procera Latex
This protocol is adapted from established methods for the extraction of cardiac glycosides from plant material.[6][7]
-
Latex Collection: Collect fresh latex from Calotropis procera in a glass container.
-
Initial Extraction: To the collected latex, add an equal volume of 95% ethanol (B145695) and mix thoroughly. This will precipitate proteins and other macromolecules.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the precipitated material.
-
Supernatant Collection: Carefully decant the ethanolic supernatant, which contains the crude cardiac glycoside mixture.
-
Solvent Partitioning:
-
Concentrate the supernatant under reduced pressure to remove the ethanol.
-
Resuspend the aqueous residue in distilled water and transfer to a separatory funnel.
-
Perform a liquid-liquid extraction with an equal volume of chloroform (B151607) (or ethyl acetate) three times.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound-containing extract.
-
Sample Preparation for LC-MS: Dissolve a known amount of the dried extract in methanol (B129727) to a final concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter prior to injection into the LC-MS system.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
The following parameters are recommended for the chromatographic separation and mass spectrometric detection of this compound.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 120 °C |
| Desolvation Temp. | 350 °C |
| Mass Range | m/z 100-1000 |
| Data Acquisition | Full Scan MS and Data-Dependent MS/MS |
| Collision Energy | Ramped collision energy (e.g., 20-40 eV) for MS/MS |
Data Presentation and Analysis
This compound Identification
The primary identification of this compound is based on its accurate mass. The protonated molecule [M+H]⁺ is expected.
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Observed [M+H]⁺ (m/z) |
| This compound | C₃₁H₄₁NO₈S | 587.2553 | ~588.2631 |
Note: The observed m/z will be subject to the high-resolution capabilities of the mass spectrometer used.
Predicted MS/MS Fragmentation of this compound
Key Predicted Fragment Ions:
| Predicted m/z | Proposed Fragment | Description |
| ~570.2526 | [M+H - H₂O]⁺ | Loss of a water molecule from the steroid backbone. |
| ~411.2533 | [M+H - Sugar Moiety]⁺ | Cleavage of the glycosidic bond, resulting in the aglycone. |
| ~393.2428 | [Aglycone - H₂O]⁺ | Loss of a water molecule from the aglycone. |
| ~375.2322 | [Aglycone - 2H₂O]⁺ | Subsequent loss of a second water molecule. |
| ~178.0196 | [Sugar Moiety]⁺ | The protonated, modified sugar moiety. |
These are predicted values and should be confirmed with high-resolution mass data.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound analysis.
This compound's Proposed Mechanism of Action: HIF-1α Inhibition
Cardiac glycosides, including this compound, are known to inhibit the synthesis of HIF-1α, a key transcription factor in cellular response to hypoxia, which is often upregulated in cancer cells.[1][5][8][9]
Caption: this compound's inhibitory effect on the HIF-1α pathway.
Conclusion
The described LC-HR-MS/MS method provides a reliable and sensitive approach for the structural confirmation of this compound from plant extracts. The combination of chromatographic retention time, accurate mass measurement of the parent ion, and the analysis of characteristic fragment ions allows for unambiguous identification. This application note serves as a valuable resource for researchers working on the isolation, characterization, and development of this compound and other cardiac glycosides.
References
- 1. pnas.org [pnas.org]
- 2. Digoxin and other cardiac glycosides inhibit HIF-1alpha synthesis and block tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamopen.com [benthamopen.com]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound, the most potent molluscicidal compound tested against land snails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US2273196A - Process for the preparation of this compound and uscharidin - Google Patents [patents.google.com]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for the Characterization of Uscharin using Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uscharin, a cardenolide isolated from plants of the family Apocynaceae, has garnered significant interest due to its potent biological activities. Accurate structural elucidation and characterization are paramount for its development as a potential therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of the chemical structure and stereochemistry of complex natural products like this compound.[1][2][3] This document provides detailed application notes and experimental protocols for the comprehensive characterization of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques.
Chemical Structure of this compound
The chemical structure of this compound, a complex cardiac glycoside, has been elucidated using various spectroscopic techniques, including X-ray crystallography and advanced NMR methods.[1]
Caption: Figure 1: Simplified block diagram of the this compound molecule.
Quantitative NMR Data
The complete assignment of proton (¹H) and carbon-13 (¹³C) NMR chemical shifts is crucial for the structural confirmation of this compound. The following tables summarize the reported NMR data for this compound in deuterated chloroform (B151607) (CDCl₃).
Table 1: ¹H NMR Chemical Shift Data of this compound in CDCl₃
| Position | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| 19 | 10.00 | s | |
| 22 | 5.87 | s | |
| 21a | 4.94 | dd | 18.0, 1.2 |
| 21b | 4.79 | dd | 18.0, 1.8 |
| 2" | 7.52 | s | |
| 1"a | 3.93 | dd | 16.8, 1.2 |
| 1"b | 3.86 | d | 16.8 |
| Additional proton signals available in cited literature. |
Data compiled from Parhira et al., 2014.[1]
Table 2: ¹³C NMR Chemical Shift Data of this compound in CDCl₃
| Position | Chemical Shift (δ, ppm) |
| 19 | 207.0 |
| 23 | 174.0 |
| 20 | 174.3 |
| 22 | 117.9 |
| 21 | 73.3 |
| 2" | 160.0 |
| 1" | 42.7 |
| Complete ¹³C NMR data is available in the cited literature and is essential for full structural confirmation. |
Data compiled from Parhira et al., 2014.[1]
Experimental Protocols
The following protocols outline the standard procedures for acquiring high-quality 1D and 2D NMR spectra for the characterization of this compound.
Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Use high-purity deuterated chloroform (CDCl₃) for optimal sample dissolution and minimal solvent interference. Other solvents such as deuterated methanol (B129727) (CD₃OD) or pyridine-d₅ can also be used for comparison and to resolve overlapping signals.[1]
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm for both ¹H and ¹³C NMR.
NMR Data Acquisition
The following experiments are recommended for the complete structural elucidation of this compound. All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
Caption: Figure 2: Experimental workflow for NMR characterization.
2.1. ¹H NMR Spectroscopy
-
Purpose: To determine the number and types of protons, their chemical environments, and their scalar couplings.
-
Pulse Sequence: Standard single-pulse experiment.
-
Key Parameters:
-
Spectral Width: 0-12 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64
-
2.2. ¹³C NMR and DEPT Spectroscopy
-
Purpose: To determine the number and types of carbon atoms (C, CH, CH₂, CH₃).
-
Pulse Sequence: Proton-decoupled single-pulse experiment for ¹³C; DEPT-135 and DEPT-90 for multiplicity editing.
-
Key Parameters:
-
Spectral Width: 0-220 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, depending on concentration.
-
2.3. ¹H-¹H COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are spin-spin coupled, typically over two to three bonds.
-
Pulse Sequence: Standard COSY or gradient-selected COSY (gCOSY).
-
Key Parameters:
-
Number of Increments (t₁): 256-512
-
Number of Scans per Increment: 2-8
-
Relaxation Delay: 1-2 seconds
-
2.4. HSQC (Heteronuclear Single Quantum Coherence) Spectroscopy
-
Purpose: To identify direct one-bond correlations between protons and their attached carbons.
-
Pulse Sequence: Standard HSQC or gradient-selected HSQC with sensitivity enhancement.
-
Key Parameters:
-
¹J(C,H) Coupling Constant: Optimized for ~145 Hz (aliphatic) and ~160 Hz (aromatic/olefinic).
-
Number of Increments (t₁): 128-256
-
Number of Scans per Increment: 4-16
-
Relaxation Delay: 1-2 seconds
-
2.5. HMBC (Heteronuclear Multiple Bond Correlation) Spectroscopy
-
Purpose: To identify long-range (typically 2-3 bonds) correlations between protons and carbons.
-
Pulse Sequence: Standard HMBC or gradient-selected HMBC.
-
Key Parameters:
-
Long-range ¹J(C,H) Coupling Constant: Optimized for 4-8 Hz.
-
Number of Increments (t₁): 256-512
-
Number of Scans per Increment: 8-32
-
Relaxation Delay: 1.5-2.5 seconds
-
2.6. NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy)
-
Purpose: To identify protons that are close in space (through-space correlations), which is critical for determining stereochemistry.
-
Pulse Sequence: Standard NOESY or ROESY.
-
Key Parameters:
-
Mixing Time (d8): 300-800 ms (B15284909) for small molecules like this compound.
-
Number of Increments (t₁): 256-512
-
Number of Scans per Increment: 8-32
-
Relaxation Delay: 1-2 seconds
-
Data Presentation and Interpretation
A systematic approach to interpreting the NMR data is essential for the complete structural elucidation of this compound.
References
Application Notes & Protocols: A Cell-Based Assay for Evaluating the Cytotoxic Effects of Uscharin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uscharin, a potent cardiac glycoside, has demonstrated significant cytotoxic effects against various cancer cell lines.[1] Like other compounds in its class, this compound's primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular ion homeostasis.[2][3] This inhibition triggers a cascade of downstream events, including an increase in intracellular calcium, the generation of reactive oxygen species (ROS), cell cycle arrest, and ultimately, the induction of apoptosis (programmed cell death).[2][4] These application notes provide a comprehensive set of protocols to develop a robust cell-based assay for quantifying the cytotoxic and apoptotic effects of this compound. The methodologies described herein are essential for researchers investigating its potential as a therapeutic agent.
Data Presentation
The following tables summarize representative quantitative data obtained from the described experimental protocols. These tables are intended to serve as a guide for data presentation and interpretation.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (MTT Assay)
| Cell Line | Tissue of Origin | This compound IC50 (nM) after 48h |
| A549 | Lung Carcinoma | 25.5 |
| MCF-7 | Breast Adenocarcinoma | 32.1 |
| HeLa | Cervical Cancer | 18.9 |
| PC-3 | Prostate Cancer | 45.7 |
Note: IC50 values are hypothetical and can vary based on experimental conditions such as cell density and incubation time.[5]
Table 2: Membrane Integrity Assessment of A549 Cells Treated with this compound (LDH Assay)
| Treatment | LDH Release (% of Maximum) |
| Vehicle Control (DMSO) | 5.2 ± 1.1 |
| This compound (25 nM) | 48.7 ± 3.5 |
| This compound (50 nM) | 75.3 ± 4.2 |
| Maximum LDH Release (Lysis Buffer) | 100 |
Data are presented as mean ± standard deviation.[6][7]
Table 3: Apoptosis Induction in A549 Cells by this compound (Caspase-3/7 Activity Assay)
| Treatment | Caspase-3/7 Activity (Relative Luminescence Units) | Fold Increase vs. Control |
| Vehicle Control (DMSO) | 15,234 ± 876 | 1.0 |
| This compound (25 nM) | 68,553 ± 3,451 | 4.5 |
| This compound (50 nM) | 112,712 ± 6,789 | 7.4 |
Data are presented as mean ± standard deviation.[8][9]
Experimental Protocols
Herein, we provide detailed methodologies for the key experiments required to assess this compound's cytotoxic effects.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa, PC-3)
-
Complete cell culture medium (specific to the cell line)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well microplates
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Harvest and count cells, ensuring viability is above 95%. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 to 10,000 cells/well in 100 µL of complete medium). Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium from the stock solution. A typical concentration range for cardiac glycosides is from 1 nM to 1 µM.[10] Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle control wells (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[11]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.[11]
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[10]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value.[10]
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.
Materials:
-
Cells and this compound as described in Protocol 1.
-
LDH cytotoxicity assay kit (commercially available).
-
Sterile 96-well microplates.
-
Microplate reader (absorbance at 490 nm).
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT Assay Protocol.
-
Incubation: Incubate the plate for the desired time at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (typically 30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[12]
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release from lysed control cells (as per the kit's instructions).
Protocol 3: Caspase-3/7 Activity Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cells and this compound as described in Protocol 1.
-
Caspase-Glo® 3/7 Assay kit (commercially available).
-
White-walled 96-well microplates suitable for luminescence measurements.
-
Luminometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT Assay Protocol (steps 1 and 2).
-
Incubation: Incubate the plate for the desired time at 37°C and 5% CO2.
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Express the results as relative luminescence units (RLU) or as a fold increase in caspase activity compared to the vehicle control.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the proposed signaling pathway of this compound-induced cytotoxicity and the general experimental workflow.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for assessing this compound's cytotoxicity.
References
- 1. EP0983063B1 - Pharmaceutical composition containing this compound - Google Patents [patents.google.com]
- 2. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Na+,K+-ATPase as the Target Enzyme for Organic and Inorganic Compounds [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Epoxyscillirosidine Induced Cytotoxicity and Ultrastructural Changes in a Rat Embryonic Cardiomyocyte (H9c2) Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Cardiac Glycoside Glucoevatromonoside Induces Cancer Type-Specific Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Biological Evaluation of Cardiac Glycosides for Cancer Therapy by Targeting the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Uscharin in Plant Extracts using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uscharin is a potent cardenolide glycoside found predominantly in the latex and other parts of plants belonging to the Calotropis genus, such as Calotropis gigantea and Calotropis procera.[1][2] These plants have a long history of use in traditional medicine for treating various ailments. Modern pharmacological studies have revealed that this compound and related cardiac glycosides possess a range of biological activities, including cytotoxic, anti-cancer, and anti-inflammatory properties.[1][3] The therapeutic potential of this compound necessitates the development of accurate and reliable analytical methods for its quantification in plant extracts. This is crucial for the quality control of herbal medicines, standardization of extracts for pharmacological studies, and for pharmacokinetic investigations in drug development.
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used technique for the quantitative analysis of phytochemicals due to its high resolution, sensitivity, and reproducibility.[4][5] However, the quantification of cardenolides like this compound by HPLC-UV can be challenging due to their weak UV absorption, as they typically possess only a single five-membered lactone ring as a chromophore.[4] This application note provides a detailed protocol for a robust and validated Reverse-Phase HPLC (RP-HPLC) method for the quantitative determination of this compound in plant extracts, optimized for sensitivity and accuracy.
Experimental Protocols
This section details the complete methodology for the quantitative analysis of this compound.
Instrumentation and Reagents
1.1. Instrumentation:
-
HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) Detector.
-
Analytical balance (readability ± 0.01 mg).
-
Ultrasonic bath.
-
Centrifuge.
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or Nylon).
1.2. Reagents and Materials:
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Formic acid (ACS grade or higher).
-
Ultrapure water (18.2 MΩ·cm).
-
A suitable reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions
The chromatographic separation is achieved on a C18 column. The parameters are summarized in the table below. The detection wavelength is set at 218 nm, which is often used for cardenolides to maximize sensitivity due to their low UV absorbance at higher wavelengths.[4]
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid |
| Gradient Elution | See Table 2 for the gradient program |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 218 nm |
| Injection Volume | 10 µL |
Table 1: HPLC Chromatographic Conditions
| Time (minutes) | % Acetonitrile | % Water (0.1% Formic Acid) |
| 0 | 30 | 70 |
| 20 | 70 | 30 |
| 25 | 90 | 10 |
| 30 | 30 | 70 |
| 35 | 30 | 70 |
Table 2: Mobile Phase Gradient Program
Preparation of Solutions
3.1. Standard Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Store this stock solution at 4°C, protected from light.
3.2. Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase. These solutions are used to construct the calibration curve.
3.3. Sample Preparation (from Plant Latex):
-
Collect fresh latex from the plant and air-dry it to a constant weight.
-
Accurately weigh 100 mg of the dried latex powder into a centrifuge tube.
-
Add 10 mL of methanol and vortex for 1 minute.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters include linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantitation (LOQ).
Linearity
The linearity of the method is determined by injecting the working standard solutions at six different concentrations. The calibration curve is constructed by plotting the peak area against the concentration of this compound. The correlation coefficient (r²) should be greater than 0.999.
Precision
Precision is assessed by determining the intra-day and inter-day variability.
-
Intra-day precision: Analyze six replicates of a standard solution at a known concentration on the same day.
-
Inter-day precision: Analyze the same standard solution over three consecutive days. The precision is expressed as the relative standard deviation (%RSD), which should be less than 2%.
Accuracy
Accuracy is determined by a recovery study using the standard addition method. A known amount of this compound standard is spiked into a pre-analyzed plant extract at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The percentage recovery is then calculated. The recovery should be within the range of 98-102%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined based on the signal-to-noise ratio.
-
LOD: The concentration that yields a signal-to-noise ratio of 3:1.
-
LOQ: The concentration that yields a signal-to-noise ratio of 10:1.
Data Presentation
The quantitative data from the method validation are summarized in the following tables. (Note: The following data are hypothetical and serve as an example of expected results for a validated method).
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9997 | > 0.999 |
| Range (µg/mL) | 1 - 100 | - |
| Intra-day Precision (%RSD) | 0.85% | < 2% |
| Inter-day Precision (%RSD) | 1.25% | < 2% |
| Accuracy (Recovery %) | 99.5% | 98 - 102% |
| LOD (µg/mL) | 0.2 | - |
| LOQ (µg/mL) | 0.7 | - |
Table 3: Summary of Method Validation Parameters
| Plant Source | Plant Part | This compound Content (mg/g of dry weight) |
| Calotropis gigantea | Latex | 5.8 ± 0.4 |
| Calotropis procera | Latex | 4.2 ± 0.3 |
| Calotropis gigantea | Leaf | 1.5 ± 0.2 |
Table 4: Hypothetical Quantitative Data of this compound in Plant Extracts
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
References
- 1. Chemical Composition Analysis Using HPLC-UV/GC-MS and Inhibitory Activity of Different Nigella sativa Fractions on Pancreatic α-Amylase and Intestinal Glucose Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. HPLC-MS standardization and validation methods for determination of calactin content in dichloromethane fraction of Calotropis gigantea (L.) Dryand. (Niu jiao gua) stem bark and its application in prediction of anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of saccharides in beverages by HPLC with direct UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Uscharin in Molluscicide Formulation Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of uscharin, a potent cardiac glycoside isolated from Calotropis procera, in the research and development of novel molluscicides. The provided protocols are based on established methodologies in the field and are intended to serve as a guide for laboratory research.
Introduction
This compound is a Cardenolide-type cardiac glycoside found in the latex of the plant Calotropis procera. It has demonstrated exceptionally high toxicity to various snail species, making it a promising candidate for the development of new, effective, and potentially biodegradable molluscicides. Research has shown this compound to be significantly more potent than conventional synthetic molluscicides such as methomyl[1][2][3][4]. Its mode of action as a cardiac glycoside involves the inhibition of the Na+/K+-ATPase pump, a fundamental enzyme for maintaining cellular ion homeostasis[5][6][7]. This document outlines the protocols for the extraction and purification of this compound, its formulation into testable molluscicidal baits, and the bioassays to evaluate its efficacy.
Quantitative Data Summary
The following tables summarize the available quantitative data on the molluscicidal activity of this compound and related compounds compared to synthetic molluscicides.
| Compound/Extract | Snail Species | LD50 | Reference |
| This compound | Theba pisana | 0.82 µ g/snail | [4] |
| Methomyl | Theba pisana | 105 µ g/snail | [4] |
| Cardenolide Extract B (Adenium arabicum) | Monacha cantiana | 12.62 mg/kg | [8] |
| Cardenolide Extract M (Adenium arabicum) | Monacha cantiana | 34.63 mg/kg | [8] |
| Cardenolide Extract C (Calotropis procera) | Monacha cantiana | 34.35 mg/kg | [8] |
| Methomyl | Monacha cantiana | 116.62 mg/kg | [8] |
Experimental Protocols
Protocol for Extraction and Purification of this compound from Calotropis procera Latex
This protocol is based on the methods described by Hussein et al. (1994).
Materials and Reagents:
-
Fresh latex from Calotropis procera
-
Ethyl alcohol (95%)
-
Distilled water
-
Separatory funnel
-
Rotary evaporator
-
Filter paper
-
Glass columns for chromatography (optional)
-
Silica gel for column chromatography (optional)
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Latex Collection and Initial Extraction:
-
Collect fresh latex from the leaves and stems of Calotropis procera.
-
Immediately add an equal volume of ethyl alcohol to the collected latex to precipitate a semi-solid mass with low cardiac activity.
-
Separate the precipitated mass by filtration.
-
The remaining liquor contains the this compound.
-
-
Solvent Extraction:
-
Extract the liquor with chloroform in a separatory funnel. The ratio of liquor to chloroform should be approximately 1:1 (v/v).
-
Shake the funnel vigorously for 5-10 minutes and then allow the layers to separate.
-
Collect the lower chloroform layer.
-
Repeat the extraction process three times with fresh chloroform to ensure complete extraction of this compound.
-
-
Concentration:
-
Combine all the chloroform extracts.
-
Concentrate the chloroform solution using a rotary evaporator at a temperature not exceeding 40°C until a crude extract is obtained.
-
-
Purification by Fractional Crystallization:
-
Dissolve the crude extract in a minimal amount of hot 95% aqueous ethanol.
-
Allow the solution to cool slowly to room temperature, and then place it at 4°C to facilitate crystallization.
-
Collect the crystals by filtration.
-
The purity of the isolated this compound can be monitored by Thin Layer Chromatography (TLC).
-
-
Confirmation of Identity:
Protocol for Preparation of this compound-Based Molluscicidal Bait Formulation
This protocol is adapted from methodologies for preparing botanical molluscicide baits[9][10][11].
Materials and Reagents:
-
Purified this compound
-
Snail food attractant (e.g., lettuce powder, wheat bran, or specific amino acids like proline)
-
Distilled water
-
Beakers
-
Stirring hot plate
-
Petri dishes or molds
Procedure:
-
Preparation of the Bait Matrix:
-
Prepare a 2% agar solution by dissolving 2g of agar in 100mL of distilled water.
-
Heat the solution on a stirring hot plate until the agar is completely dissolved.
-
Add the snail food attractant to the agar solution. The amount can be optimized, but a starting point is 5g of lettuce powder per 100mL of agar solution. Mix thoroughly.
-
-
Incorporation of this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) if it is not readily soluble in water.
-
While the agar solution is still warm (around 40-50°C), add the desired amount of this compound stock solution to achieve the target concentrations in the final bait pellets. For example, to prepare baits with final concentrations of 1, 5, and 10 ppm (mg/kg) of this compound.
-
Stir the mixture thoroughly to ensure a homogenous distribution of this compound.
-
-
Casting the Baits:
-
Pour the warm this compound-agar mixture into petri dishes or molds to a desired thickness (e.g., 2-3 mm).
-
Allow the mixture to cool and solidify at room temperature.
-
-
Preparation of Pellets:
-
Once solidified, cut the bait into uniform pellets of a specific size (e.g., 5x5 mm).
-
The pellets are now ready for use in bioassays. Control baits should be prepared using the same procedure but without the addition of this compound.
-
Protocol for Molluscicidal Bioassay (Bait Feeding Assay)
Materials and Reagents:
-
Test snails (e.g., Pomacea canaliculata, Theba pisana) of uniform size and age.
-
Glass aquaria or plastic containers for housing the snails.
-
This compound bait pellets of varying concentrations.
-
Control bait pellets.
-
Dechlorinated water.
Procedure:
-
Acclimation of Snails:
-
Acclimate the snails to laboratory conditions (e.g., 25 ± 2°C, 12:12h light:dark cycle) for at least 48 hours before the experiment.
-
Provide them with their normal diet during acclimation.
-
-
Experimental Setup:
-
Starve the snails for 24 hours before the bioassay to encourage feeding on the bait.
-
Place 10 snails in each aquarium/container with a small amount of dechlorinated water to maintain humidity.
-
Prepare at least three replicates for each concentration of this compound bait and the control.
-
-
Application of Baits:
-
Place a pre-weighed amount of the this compound bait pellets or a single pellet of a specific size in the center of each container.
-
For the control group, provide the snails with bait pellets that do not contain this compound.
-
-
Observation and Data Collection:
-
Record snail mortality at regular intervals (e.g., 24, 48, 72, and 96 hours). Mortality can be confirmed by gently prodding the snail's operculum (if present) or foot; no response indicates death.
-
Observe and record any behavioral changes in the snails, such as reduced movement, paralysis, or excessive mucus secretion.
-
-
Data Analysis:
-
Calculate the percentage mortality for each concentration at each time point.
-
Use probit analysis to determine the lethal concentration (LC50) or lethal dose (LD50) of the this compound formulation.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. US2273196A - Process for the preparation of this compound and uscharidin - Google Patents [patents.google.com]
- 3. CN112806392A - Botanical molluscicide and preparation method and application thereof - Google Patents [patents.google.com]
- 4. This compound, the most potent molluscicidal compound tested against land snails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 7. pharmacyfreak.com [pharmacyfreak.com]
- 8. mdpi.com [mdpi.com]
- 9. iris.unirc.it [iris.unirc.it]
- 10. Bait formulations of molluscicides and their effects on biochemical changes in the ovotestis of snail Lymnaea acuminata (Mollusca; Gastropoda:Lymnaeidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. idosi.org [idosi.org]
Application Notes and Protocols for In Vitro Testing of Uscharin on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uscharin, a cardiac glycoside isolated from plants of the Asclepiadaceae family, has demonstrated potential as an agent to combat cell proliferation, with noted efficacy in ovarian and skin cancer cell lines.[1] As a member of the cardiac glycoside family, its primary mechanism of action is believed to be the inhibition of the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion gradients.[2][3][4] Disruption of this pump's function in cancer cells can trigger a cascade of downstream events, including the induction of apoptosis and cell cycle arrest, making this compound a compound of interest for anticancer drug development.
These application notes provide a comprehensive guide for the in vitro evaluation of this compound's anticancer properties. The protocols outlined below detail standard methodologies for assessing cytotoxicity, apoptosis induction, cell cycle perturbation, and the investigation of its effects on key signaling pathways.
Data Presentation
Quantitative data from in vitro studies of this compound should be meticulously recorded and organized for comparative analysis. The following tables provide a template for summarizing key experimental findings.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cancer Cell Line | Tissue of Origin | IC50 (nM) after 24h | IC50 (nM) after 48h | IC50 (nM) after 72h |
| A549 | Lung Carcinoma | |||
| MCF-7 | Breast Adenocarcinoma | |||
| HeLa | Cervical Cancer | |||
| HepG2 | Hepatocellular Carcinoma | |||
| OVCAR-3 | Ovarian Cancer | |||
| SK-MEL-28 | Skin Melanoma | |||
| Add other cell lines as tested |
Table 2: Apoptosis Induction by this compound (Annexin V/PI Staining)
| Cancer Cell Line | This compound Conc. (nM) | Treatment Duration (h) | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| A549 | 24 | ||||
| A549 | 48 | ||||
| MCF-7 | 24 | ||||
| MCF-7 | 48 | ||||
| Add other cell lines/conditions |
Table 3: Cell Cycle Analysis of this compound-Treated Cells
| Cancer Cell Line | This compound Conc. (nM) | Treatment Duration (h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| A549 | 24 | ||||
| A549 | 48 | ||||
| MCF-7 | 24 | ||||
| MCF-7 | 48 | ||||
| Add other cell lines/conditions |
Experimental Protocols
Cell Culture and this compound Preparation
-
1.1. Cell Line Maintenance:
-
Culture cancer cell lines (e.g., A549, MCF-7, HeLa) in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells upon reaching 80-90% confluency.
-
-
1.2. This compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile Dimethyl Sulfoxide (DMSO).
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Dilute the stock solution in a complete culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
-
2.1. Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
2.2. This compound Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for 24, 48, and 72 hours.
-
-
2.3. MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until formazan (B1609692) crystals form.
-
-
2.4. Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
2.5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 values using a dose-response curve fitting software (e.g., GraphPad Prism).
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7]
-
3.1. Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 and 48 hours.
-
Include a vehicle control.
-
-
3.2. Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
3.3. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
FITC-positive/PI-negative cells are early apoptotic, FITC-positive/PI-positive cells are late apoptotic/necrotic, and FITC-negative/PI-negative cells are viable.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the proportion of cells in different phases of the cell cycle.[8]
-
4.1. Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 and 48 hours.
-
-
4.2. Cell Fixation:
-
Harvest and wash the cells with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
4.3. Staining and Analysis:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The data will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.
-
5.1. Protein Extraction:
-
Treat cells with this compound as described previously.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
5.2. SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
5.3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
5.4. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
-
Mandatory Visualizations
Experimental Workflow
References
- 1. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Na+/K+ ATPase inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Na+/K+-ATPase Revisited: On Its Mechanism of Action, Role in Cancer, and Activity Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Proliferative and Apoptotic Effects of Mucoxin (Acetogenin) in T47D Breast Cancer Cells – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. researchgate.net [researchgate.net]
- 7. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 8. benchchem.com [benchchem.com]
Handling and safety precautions for working with pure Uscharin
Application Notes and Protocols for Handling Pure Uscharin
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: this compound is a highly toxic cardiac glycoside. All handling and experimental procedures must be conducted by trained personnel in a properly equipped laboratory facility. These notes are intended as a guide and should be supplemented by a thorough institutional safety review and adherence to all applicable regulations.
Introduction
This compound is a potent cardenolide, a type of cardiac glycoside, isolated from plants of the Calotropis genus.[1][2][3] Like other cardiac glycosides, its primary mechanism of action involves the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump, leading to an increase in intracellular calcium ions.[4][5][6] This activity makes it a subject of interest in drug development, particularly for its potential anticancer properties through pathways such as the inhibition of Hypoxia-Inducible Factor-1 (HIF-1).[7][8][9] However, its high toxicity necessitates stringent safety precautions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₁H₄₁NO₈S | PubChem |
| Molecular Weight | 587.7 g/mol | PubChem |
| IUPAC Name | (1S,3R,5S,7R,9S,10R,12R,14R,15S,18R,19R,22S,23R)-10,22-dihydroxy-7,18-dimethyl-19-(5-oxo-2H-furan-3-yl)spiro[4,6,11-trioxahexacyclo[12.11.0.0³,¹².0⁵,¹⁰.0¹⁵,²³.0¹⁸,²²]pentacosane-9,2'-5H-1,3-thiazole]-14-carbaldehyde | PubChem |
| CAS Number | 24211-81-2 | PubChem |
| Appearance | Crystalline solid (typical for purified glycosides) | Inferred |
| Solubility | Soluble in methanol, ethanol, chloroform.[10] | [10] |
Toxicity and Safety Precautions
Personal Protective Equipment (PPE)
All work with pure this compound must be conducted in a designated area, preferably within a certified chemical fume hood. The following PPE is mandatory:
| PPE Item | Specification |
| Gloves | Double-gloving with nitrile gloves. |
| Eye Protection | Chemical safety goggles and a face shield. |
| Lab Coat | A dedicated lab coat with tight-fitting cuffs. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used, especially when handling the solid form. |
Engineering Controls
-
Fume Hood: All handling of solid this compound and preparation of stock solutions must be performed in a certified chemical fume hood to prevent inhalation of airborne particles.
-
Safety Shower and Eyewash Station: Must be readily accessible.
Decontamination and Waste Disposal
-
Decontamination: All surfaces and equipment should be decontaminated with a suitable solvent (e.g., 70% ethanol) followed by a thorough wash with soap and water.
-
Waste Disposal: All contaminated materials (gloves, pipette tips, etc.) and this compound waste must be disposed of as hazardous chemical waste according to institutional and national guidelines.
First Aid and Emergency Procedures
In case of exposure, immediate medical attention is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. |
In all cases of exposure, seek immediate medical attention and provide the medical team with the Safety Data Sheet (SDS) for cardiac glycosides. Treatment for cardiac glycoside poisoning may include the administration of activated charcoal and Digoxin-specific antibody fragments (DigiFab), though the efficacy of DigiFab for this compound is not established.[[“]][12][13]
Experimental Protocols
Preparation of Stock Solutions
This protocol outlines the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
Pure this compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Pre-weighing: In a chemical fume hood, carefully weigh the desired amount of this compound into a tared, sterile microcentrifuge tube. For 1 mL of a 10 mM solution, 0.5877 mg of this compound is required.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Gently vortex the tube until the this compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
In Vitro Cell-Based Assay Workflow
This generalized workflow is for assessing the cytotoxic or pathway-specific effects of this compound on a cancer cell line.
Caption: A generalized workflow for in vitro cell-based assays with this compound.
Signaling Pathways
Na+/K+-ATPase Inhibition Pathway
The primary mechanism of action for this compound, as a cardiac glycoside, is the inhibition of the Na+/K+-ATPase pump in the plasma membrane of cells.
Caption: The signaling cascade following Na+/K+-ATPase inhibition by this compound.
HIF-1 Inhibition Pathway
This compound has been shown to inhibit the activity of Hypoxia-Inducible Factor-1 (HIF-1), a key transcription factor in cellular response to hypoxia and a target in cancer therapy.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. africaresearchconnects.com [africaresearchconnects.com]
- 3. This compound, the most potent molluscicidal compound tested against land snails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ontariopoisoncentre.ca [ontariopoisoncentre.ca]
- 5. Insights into the mechanism by which inhibition of Na,K-ATPase stimulates aldosterone production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New insights into the regulation of Na+,K+-ATPase by ouabain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2′-Epi-uscharin from the Latex of Calotropis gigantea with HIF-1 Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2'-Epi-uscharin from the latex of Calotropis gigantea with HIF-1 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of small molecule compounds that inhibit the HIF-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US2273196A - Process for the preparation of this compound and uscharidin - Google Patents [patents.google.com]
- 11. consensus.app [consensus.app]
- 12. Pharmacological treatment of cardiac glycoside poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. emedicine.medscape.com [emedicine.medscape.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Uscharin Extraction from Calotropis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Uscharin extraction from Calotropis species. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome challenges related to low extraction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most significant factor influencing the yield of this compound from Calotropis?
A1: The selection of the plant material is the most critical factor. Studies have shown that the white flower variant (WFV) of Calotropis gigantea provides a higher yield of cardiac glycosides, including this compound, compared to the purple flower variant (PFV).[1][2][3] Specifically, the highest concentrations of this compound are found in the stem of 5-month-old WFV plants.[1][2][3] Therefore, proper identification and harvesting of the plant at the correct growth stage are paramount for maximizing yield.
Q2: Which solvent system is recommended for achieving the best this compound extraction yield?
A2: For the initial extraction from plant material, ethanol (B145695) has been shown to produce a higher overall yield of secondary metabolites compared to less polar solvents like ethyl acetate (B1210297) and n-hexane.[4] However, for specifically isolating this compound, particularly from latex, a multi-step solvent approach is more effective. This typically involves initial precipitation with ethanol, followed by partitioning with ethyl acetate and water, and subsequent extraction of the active compound with chloroform (B151607).[5][6]
Q3: Can environmental conditions or external treatments enhance this compound accumulation in the plant?
A3: Yes, environmental stressors can influence the biosynthesis and accumulation of cardiac glycosides in Calotropis procera. Exposure to extreme temperatures, both hot and cold, has been shown to increase the concentration of cardiac glycosides.[7] Additionally, the application of hormonal treatments such as methyl jasmonate and salicylic (B10762653) acid can lead to a significant increase in the accumulation of these target metabolites.[7]
Q4: What are the key stability concerns for this compound during extraction and purification?
A4: this compound can be sensitive to pH changes. It has been observed that mild acidic or alkaline conditions can cause its conversion to a stereoisomer, 2'-epi-uscharin.[8] To minimize degradation, it is advisable to work at temperatures below 40°C and consider the use of preservatives like toluene (B28343) or thymol (B1683141) if processing fresh latex.[5]
Q5: What are the recommended methods for purifying crude this compound extract?
A5: Following initial solvent extraction, purification of this compound typically involves chromatographic techniques. Column chromatography using silica (B1680970) gel is a common method.[6][9] Further purification to obtain a crystalline product can be achieved through fractional crystallization from 95% aqueous ethanol.[10][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low overall extract yield | - Incorrect plant part or age.- Inappropriate solvent selection. | - Use the stem of 5-month-old white flower variant (WFV) of Calotropis gigantea.[1][2][3]- Employ ethanol for the initial crude extraction to maximize the recovery of secondary metabolites.[4] |
| Low purity of this compound in the final product | - Inefficient separation from other cardiac glycosides and impurities.- Degradation of this compound during processing. | - Utilize column chromatography with a suitable solvent gradient for effective separation.[6][9]- Perform fractional crystallization from aqueous ethanol for final purification.[10][11]- Maintain a neutral pH and temperatures below 40°C throughout the extraction and purification process.[5][8] |
| Inconsistent yields between batches | - Variation in plant material (species, age, growing conditions).- Inconsistent extraction parameters. | - Standardize the collection of plant material, ensuring consistent species, age, and environmental conditions.- Strictly control extraction parameters such as solvent-to-solid ratio, extraction time, and temperature. |
| Presence of an unexpected isomer in the final product | - Isomerization of this compound to 2'-epi-uscharin. | - Avoid exposure of the extract to even mild acidic or alkaline conditions.[8] Buffer your solvents if necessary and monitor the pH throughout the process. |
Quantitative Data Summary
The following table summarizes key quantitative findings from the literature to guide your experimental design for optimal this compound yield.
| Parameter | Finding | Source(s) |
| Plant Variant | The White Flower Variant (WFV) of C. gigantea is superior to the Purple Flower Variant (PFV) for the accumulation of most cardiac glycosides. | [1][2][3] |
| Optimal Plant Part & Age for this compound | The highest concentration of this compound is found in the stem of 5-month-old WFV plants. | [1][2][3] |
| Solvent Extraction Yield (C. gigantea leaves) | Ethanol (4.12%) > Ethyl Acetate (2.80%) > n-Hexane (2.25%) for overall extract yield. | [4] |
| Effect of Elicitors on Cardiac Glycosides | Hormonal treatments (methyl jasmonate, salicylic acid) can lead to up to a twofold increase in accumulation. | [7] |
Experimental Protocol: this compound Extraction from Calotropis gigantea Latex
This protocol is a synthesized methodology based on successful reports of this compound isolation.[6][10][11]
1. Latex Collection and Initial Processing:
-
Collect fresh latex from Calotropis gigantea plants.
-
To prevent coagulation and degradation, immediately add 95% ethanol to the latex to precipitate proteins and other macromolecules.[6]
-
Sonicate the mixture at room temperature to ensure thorough mixing and precipitation.
-
Centrifuge the mixture to pellet the precipitate.
-
Collect the supernatant and evaporate it under reduced pressure to obtain a concentrated residue.
2. Solvent Partitioning:
-
Partition the residue between ethyl acetate and water.
-
Separate the layers and collect the ethyl acetate extract, which will contain this compound and other cardiac glycosides.
-
Evaporate the ethyl acetate extract to dryness.
3. Chromatographic Purification:
-
Prepare a silica gel column for normal-phase column chromatography.
-
Dissolve the dried ethyl acetate extract in a minimal amount of the initial mobile phase (e.g., a mixture of chloroform and methanol).
-
Load the sample onto the column and elute with a gradient of increasing polarity (e.g., increasing the proportion of methanol (B129727) in chloroform).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
4. Final Purification:
-
Pool the fractions rich in this compound and evaporate the solvent.
-
Perform fractional crystallization of the residue from 95% aqueous ethanol to obtain pure this compound crystals.[10][11]
Visualizations
Factors Influencing this compound Yield
References
- 1. phcog.com [phcog.com]
- 2. researchgate.net [researchgate.net]
- 3. phcog.com [phcog.com]
- 4. researchgate.net [researchgate.net]
- 5. US2273196A - Process for the preparation of this compound and uscharidin - Google Patents [patents.google.com]
- 6. 2′-Epi-uscharin from the Latex of Calotropis gigantea with HIF-1 Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extreme temperatures elicit the accumulation of cardiac glycoside and their genin units in Calotropis procera by altering the expression of transcripts involved in its biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jetir.org [jetir.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound, the most potent molluscicidal compound tested against land snails - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Uscharin cell viability assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during Uscharin cell viability assays. The information is tailored for researchers, scientists, and drug development professionals to help ensure the accuracy and reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
General Assay Issues
Q1: We are observing high variability between replicate wells, especially at the edges of our 96-well plates. What could be the cause and how can we mitigate this?
A1: This phenomenon is commonly known as the "edge effect" and can be a significant source of variability in plate-based assays.[1][2] It is primarily caused by increased evaporation and temperature fluctuations in the outer wells compared to the inner wells.[3][4] This can lead to changes in media concentration, pH, and ultimately, altered cell viability.[5][6]
Mitigation Strategies:
-
Avoid Outer Wells: A common practice is to not use the outer 36 wells of a 96-well plate for experimental samples. Instead, these wells can be filled with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.[3]
-
Proper Incubation: Ensure the incubator has high humidity (at least 95%) and limit the frequency of opening the incubator door.[1] Avoid stacking plates during incubation to ensure uniform temperature distribution.[7]
-
Specialized Plates: Consider using microplates designed with a moat around the outer wells that can be filled with sterile liquid to act as a buffer zone against evaporation.[1]
Q2: Our assay results are inconsistent from one experiment to the next. What are the key factors related to cell health and handling that could be contributing to this?
A2: Consistent cell health is paramount for reproducible results. Several factors related to cell culture and handling can introduce variability:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as continuous passaging can lead to phenotypic drift.[3]
-
Cell Confluency: Do not let cells become over-confluent in flasks before seeding.[8] The ideal confluency for adding your test compound depends on whether you are measuring a cytostatic (growth-inhibiting) or cytotoxic (cell-killing) effect. For cytostatic effects, a lower initial confluence (e.g., 30-50%) is recommended, while for cytotoxic effects, a higher initial confluence (e.g., 70-90%) is often used.[9]
-
Cell Seeding Density: The optimal seeding density is crucial and needs to be determined empirically for each cell line due to differences in size, morphology, and proliferation rates.[8][9] Too high a density can lead to nutrient depletion and contact inhibition, while too low a density may result in poor growth.[9][10]
-
Homogeneous Cell Suspension: Ensure a single-cell suspension before seeding to avoid clumps, which can lead to uneven cell distribution in the wells.[11]
Q3: We are observing a high background signal in our assay wells, even in the negative controls. What are the potential causes?
A3: A high background signal can mask the true experimental results. Common causes include:
-
Reagent Contamination: Assay reagents can become contaminated with bacteria or reducing agents, leading to non-specific signal generation.[3]
-
Media Components: Phenol (B47542) red in culture media can interfere with absorbance readings in colorimetric assays. It is advisable to use phenol red-free media.[3]
-
Incubation Times: Over-incubation with the assay reagent can lead to high background. Optimize the incubation time for your specific cell line and seeding density.[7]
-
Plate Type: For luminescence assays, use white plates to maximize signal, and for fluorescence assays, use black plates to minimize background fluorescence.[3]
This compound-Specific Issues
Q4: How does the solvent used to dissolve this compound affect the assay, and what are the recommended concentrations?
A4: The choice of solvent and its final concentration in the culture medium can significantly impact cell viability and assay results.[12] While this compound's specific solubility should be determined empirically, organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used. However, these solvents can be toxic to cells at higher concentrations.[13]
Recommended Solvent Concentrations:
| Solvent | Maximum Tolerated Concentration (v/v) | Notes |
| DMSO | < 0.5% | Can have inhibitory effects at higher concentrations.[12][14] |
| Ethanol | < 0.5% | Generally well-tolerated at low concentrations.[12] |
| Acetone | < 0.5% | Often shows the least growth inhibitory effects.[12] |
| DMF | < 0.1% | Can be more toxic than other common solvents.[12] |
It is crucial to include a vehicle control (media with the same concentration of solvent used to dissolve this compound) in every experiment to account for any solvent-induced cytotoxicity.[3]
Q5: Could this compound be directly interfering with our assay reagents (e.g., MTT, XTT, resazurin)?
A5: It is possible for a test compound to interfere with the assay chemistry. For example, some compounds can directly reduce tetrazolium salts (like MTT) or resazurin, leading to a false positive signal for cell viability.[3][15]
Troubleshooting for Compound Interference:
-
Compound-Only Control: Run a control with this compound in cell-free media to see if it directly reacts with the assay reagent.[3]
-
Alternative Assays: If interference is suspected, consider switching to an assay with a different detection principle. For example, if you are using a metabolic assay (like MTT), you could try a cytotoxicity assay that measures membrane integrity (like LDH release) or an ATP-based assay that measures cellular ATP levels.[15][16]
Experimental Protocols
Optimizing Cell Seeding Density
-
Prepare a single-cell suspension of the desired cell line in the exponential growth phase.
-
Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 100,000 cells per well).[17]
-
Incubate the plate for the intended duration of your this compound experiment (e.g., 24, 48, or 72 hours).[9]
-
At the end of the incubation period, perform your chosen cell viability assay.
-
The optimal seeding density will be the one that gives a strong signal-to-noise ratio and where the cells in the control wells are still in the exponential growth phase at the end of the experiment.[18]
Vehicle (Solvent) Toxicity Control
-
Prepare serial dilutions of the solvent (e.g., DMSO) in your cell culture medium.
-
Seed your cells at the optimized density in a 96-well plate.
-
Add the different solvent concentrations to the wells, ensuring the final volume is consistent across all wells.
-
Incubate for the same duration as your this compound treatment.
-
Perform the cell viability assay to determine the maximum solvent concentration that does not significantly affect cell viability.[12]
Visualizations
Caption: A standard workflow for a this compound cell viability assay.
Caption: A troubleshooting decision tree for inconsistent results.
References
- 1. Reducing the edge effect - Advancing Cell Culture [thermofisher.com]
- 2. Blog [midsci.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 6. wakoautomation.com [wakoautomation.com]
- 7. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 8. biocompare.com [biocompare.com]
- 9. benchchem.com [benchchem.com]
- 10. opentrons.com [opentrons.com]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Cell viability and proliferation measurement [takarabio.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Optimizing Uscharin Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing Uscharin concentration in in vitro experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cardiac glycoside, a class of naturally occurring steroid-like compounds. Its primary mechanism of action is the inhibition of the Na+/K+-ATPase, a transmembrane protein crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. This inhibition leads to an increase in intracellular calcium, which can trigger various downstream signaling pathways, including apoptosis (programmed cell death).
Q2: What are the typical concentration ranges of this compound used in in vitro studies?
The effective concentration of this compound can vary significantly depending on the cell line and the duration of exposure. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound for in vitro experiments?
This compound is typically dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is recommended to store stock solutions at -20°C or -80°C to maintain stability. For experiments, fresh working solutions should be prepared by diluting the stock solution in the appropriate cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: What are the key signaling pathways affected by this compound?
This compound primarily impacts the following signaling pathways:
-
Na+/K+-ATPase Signaling: Direct inhibition of the Na+/K+-ATPase pump disrupts ion homeostasis.
-
Apoptosis Pathway: this compound is known to induce apoptosis, often through the intrinsic (mitochondrial) pathway. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
-
HIF-1α Signaling: this compound has been shown to inhibit the activity of Hypoxia-Inducible Factor 1 (HIF-1), a key transcription factor in cancer progression.[1]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or no cytotoxicity observed | Inappropriate concentration range. | Perform a broader dose-response study with both lower and higher concentrations of this compound. |
| Cell line resistance. | Some cell lines may be inherently resistant to cardiac glycosides. Consider using a different cell line or investigating the expression levels of Na+/K+-ATPase. | |
| Short incubation time. | Extend the incubation period (e.g., 48 or 72 hours) to allow sufficient time for the cytotoxic effects to manifest. | |
| Compound instability. | Prepare fresh this compound solutions for each experiment and minimize freeze-thaw cycles of the stock solution. | |
| High variability between replicates | Inconsistent cell seeding. | Ensure a homogenous cell suspension and accurate cell counting before seeding. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to minimize evaporation. | |
| Pipetting errors. | Calibrate pipettes regularly and ensure accurate and consistent pipetting, especially during serial dilutions. | |
| Compound precipitation in culture medium | Poor solubility at high concentrations. | Visually inspect the wells after adding this compound. If precipitation occurs, consider using a lower concentration range or a different solvent if compatible with your cells. |
| Unexpected cell morphology changes | Off-target effects. | While Na+/K+-ATPase is the primary target, off-target effects can occur at high concentrations. Correlate morphological changes with cytotoxicity data and consider mechanism-specific assays. |
Data Presentation: this compound Cytotoxicity (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. These values represent the concentration of this compound required to inhibit the growth of 50% of the cells and can serve as a starting point for determining the optimal concentration in your experiments. Note: IC50 values can vary between studies due to differences in experimental conditions.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| HeLa | Cervical Cancer | 1.2 ± 0.09 | Not Specified |
| HepG2 | Liver Cancer | 10 - 50 | Not Specified |
| SGC-7901 | Gastric Cancer | Not Specified | Not Specified |
| HTB-26 | Breast Cancer | 10 - 50 | Not Specified |
| PC-3 | Prostate Cancer | 10 - 50 | Not Specified |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general method for assessing cell viability upon treatment with this compound.
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the this compound concentration to determine the IC50 value.
Na+/K+-ATPase Activity Assay
This protocol outlines a method to measure the inhibitory effect of this compound on Na+/K+-ATPase activity. The assay measures the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.
Materials:
-
Cell or tissue homogenates (as the source of Na+/K+-ATPase)
-
This compound at various concentrations
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4)
-
ATP solution
-
MgCl2 solution
-
KCl solution
-
Ouabain (a known Na+/K+-ATPase inhibitor, as a positive control)
-
Reagents for phosphate detection (e.g., Malachite Green-based reagent)
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare cell or tissue homogenates containing Na+/K+-ATPase according to standard protocols.
-
Reaction Setup: In a microplate, set up the following reactions:
-
Total ATPase activity: Enzyme preparation + Assay Buffer + MgCl2 + KCl + ATP
-
Ouabain-insensitive ATPase activity: Enzyme preparation + Assay Buffer + MgCl2 + KCl + ATP + Ouabain
-
This compound inhibition: Enzyme preparation + Assay Buffer + MgCl2 + KCl + ATP + various concentrations of this compound
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Phosphate Detection: Stop the reaction and add the phosphate detection reagent to each well.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength for the detection reagent used (e.g., ~620-660 nm for Malachite Green).
-
Data Analysis:
-
Calculate the Na+/K+-ATPase activity by subtracting the ouabain-insensitive activity from the total ATPase activity.
-
Determine the percentage of inhibition of Na+/K+-ATPase activity by this compound at each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 for enzyme inhibition.
-
Mandatory Visualizations
References
Addressing solubility issues of Uscharin in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility issues with Uscharin in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
Q2: Can I dissolve this compound directly in water or buffer?
Directly dissolving this compound in water or aqueous buffers at high concentrations is likely to be challenging due to its chemical structure. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Based on common laboratory practices for cardiac glycosides, Dimethyl Sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound for in vitro experiments.[4] Methanol has also been used for the analytical preparation of this compound solutions.[5]
Q4: How should I prepare a working solution of this compound in my aqueous experimental medium?
To prepare a working solution, the concentrated DMSO stock solution of this compound should be serially diluted into your aqueous experimental medium (e.g., cell culture medium, buffer) to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the working solution is low (typically ≤ 0.1%) to avoid solvent-induced artifacts in your experiments.
Q5: What should I do if I observe precipitation when diluting my this compound stock solution into an aqueous medium?
Precipitation upon dilution into an aqueous medium is a common issue with poorly soluble compounds. Here are some troubleshooting steps:
-
Decrease the final concentration: The desired concentration of this compound in the aqueous medium may be above its solubility limit. Try working with a lower final concentration.
-
Increase the solvent concentration (with caution): In some cases, a slightly higher final concentration of the organic solvent (e.g., up to 0.5% DMSO) may be tolerated by the experimental system and can help maintain solubility. However, appropriate vehicle controls are essential.
-
Use a different co-solvent: While DMSO is common, other water-miscible organic solvents like ethanol (B145695) could be tested for preparing the stock solution.[2][3]
-
Consider formulation strategies: For more advanced applications, formulation techniques such as the use of cyclodextrins or other solubilizing agents may be necessary.[6][7][8]
Troubleshooting Guide: Solubility Issues
| Issue | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in the organic solvent (e.g., DMSO). | Insufficient solvent volume or low temperature. | Increase the volume of the solvent. Gentle warming (e.g., to 37°C) and vortexing can aid dissolution. |
| A clear stock solution in organic solvent is formed, but precipitation occurs upon dilution into aqueous buffer/medium. | The aqueous solubility limit of this compound has been exceeded. | Prepare a more dilute stock solution to minimize the amount of organic solvent added to the aqueous medium. Decrease the final concentration of this compound in the working solution. Ensure rapid mixing during the dilution process. |
| The final working solution appears cloudy or hazy. | Formation of fine precipitates or aggregates. | Centrifuge the working solution at high speed and use the supernatant, being mindful that the actual concentration will be lower than intended. Filter the solution through a 0.22 µm filter, again with the caveat of potential concentration loss. Re-evaluate the required final concentration and consider using a lower one. |
Quantitative Solubility Data
Precise quantitative solubility data for this compound in various solvents is not extensively reported. The following table summarizes qualitative and semi-quantitative information based on available literature for this compound and related cardiac glycosides.
| Solvent | Solubility | Remarks |
| Water | Poor/Insoluble | As a cardenolide with a steroidal aglycone, high aqueous solubility is not expected.[2] |
| Aqueous Buffers (e.g., PBS) | Poor/Insoluble | Similar to water, direct dissolution is challenging. |
| Ethanol/Water Mixtures | Soluble | This compound has been purified by crystallization from 95% aqueous ethanol.[2][3] |
| Methanol | Soluble | Used for preparing this compound for analytical purposes.[5] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Common solvent for preparing stock solutions of cardiac glycosides for in vitro assays.[4] |
| Chloroform | Soluble | The aglycone (non-sugar) part of cardiac glycosides is typically soluble in chloroform.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Equilibrate the vial containing this compound powder to room temperature before opening to avoid moisture condensation.
-
Accurately weigh the desired amount of this compound and transfer it to a sterile vial.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary.
-
Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic effect of this compound on a cancer cell line using an MTT assay. This protocol is adapted from a general method for cardiac glycosides.[4]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound from the DMSO stock solution in complete cell culture medium. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%) including the vehicle control. Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value of this compound.
Signaling Pathways and Experimental Workflows
This compound's Primary Mechanism of Action
The primary molecular target of this compound, like other cardiac glycosides, is the Na+/K+-ATPase pump located in the cell membrane.[6][8][9] Inhibition of this pump initiates a cascade of events leading to its pharmacological effects.
Caption: Primary signaling pathway of this compound via Na+/K+-ATPase inhibition.
Downstream Signaling Pathways Affected by this compound
Beyond its primary effect on ion homeostasis, the inhibition of Na+/K+-ATPase by cardiac glycosides can trigger various downstream signaling pathways that are implicated in their anti-cancer effects.[7][10] this compound has also been shown to be a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1).[5]
Caption: Overview of downstream signaling pathways modulated by this compound.
Experimental Workflow for Investigating this compound's Bioactivity
The following diagram outlines a typical workflow for the preclinical evaluation of this compound's biological activity.
Caption: A typical experimental workflow for this compound bioactivity studies.
References
- 1. researchgate.net [researchgate.net]
- 2. cnc.nuph.edu.ua [cnc.nuph.edu.ua]
- 3. cnc.nuph.edu.ua [cnc.nuph.edu.ua]
- 4. benchchem.com [benchchem.com]
- 5. Cardiac glycosides | PPTX [slideshare.net]
- 6. Cardiac glycoside - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 9. Cardiac glycosides or cardiotonic | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Uscharin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purity of isolated Uscharin. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The primary methods for purifying this compound from its natural source, the latex of Calotropis species, involve a combination of techniques. These typically include initial solvent extraction and partitioning, followed by further purification steps such as fractional crystallization and various forms of chromatography.[1][2] Column chromatography using adsorbents like silica (B1680970) gel or alumina, as well as preparative thin-layer chromatography (TLC), are commonly employed to achieve higher purity.[3][4]
Q2: How can the purity of isolated this compound be assessed?
A2: The purity of this compound can be monitored throughout the purification process using Thin-Layer Chromatography (TLC).[1][2] For quantitative analysis of the final product's purity, High-Performance Liquid Chromatography (HPLC) is the preferred method. HPLC analysis allows for the separation and quantification of this compound from potential impurities.[5][6][7][8]
Q3: What are some common impurities found in crude this compound extracts?
A3: Crude extracts containing this compound are complex mixtures. Besides this compound, these extracts may contain other cardiac glycosides with similar structures, sterols, triterpenoids, fatty acids, and plant pigments like chlorophyll.[9][10][11] The presence of these related compounds makes the purification process challenging.
Q4: What is the mechanism of action of this compound that is relevant to drug development?
A4: this compound has been shown to exhibit inhibitory effects on the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway.[12] HIF-1 is a key transcription factor involved in cellular responses to low oxygen levels (hypoxia) and is a significant target in cancer therapy. By inhibiting HIF-1, this compound can interfere with tumor growth and survival.[12][13]
Troubleshooting Guides
Column Chromatography Purification of this compound
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of this compound from Impurities | Inappropriate mobile phase composition. | Optimize the mobile phase by systematically varying the solvent polarity. A gradient elution may be necessary. |
| Column overloading. | Reduce the amount of crude extract loaded onto the column. The ratio of sample to adsorbent is critical. | |
| Inconsistent column packing. | Ensure the column is packed uniformly to avoid channeling. Use either the wet or dry packing method consistently. | |
| Slow or No Elution of this compound | Mobile phase is too non-polar. | Gradually increase the polarity of the mobile phase. |
| Column deactivation. | Ensure the adsorbent (e.g., silica gel) is properly activated before use. | |
| Peak Tailing in HPLC Analysis | Active sites on the stationary phase interacting with the analyte. | Add a competing base (e.g., triethylamine) to the mobile phase if basic compounds are present. |
| Column overload. | Inject a smaller sample volume or a more dilute sample. | |
| Irreproducible Retention Times in HPLC | Fluctuations in mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. |
| Temperature variations. | Use a column oven to maintain a consistent temperature. |
Fractional Crystallization of this compound
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Crystal Formation | Solution is not supersaturated. | Slowly evaporate the solvent or cool the solution to induce supersaturation. |
| Presence of impurities inhibiting crystallization. | Perform an additional purification step (e.g., column chromatography) before attempting crystallization. | |
| Incorrect solvent system. | Experiment with different solvent or solvent mixtures. This compound can be crystallized from 95% aqueous ethanol (B145695).[1][2] | |
| Formation of Oil instead of Crystals | Solution is too concentrated or cooled too quickly. | Dilute the solution slightly or allow for slower cooling. |
| High level of impurities. | Subject the oily product to further chromatographic purification. | |
| Low Yield of Crystals | Incomplete crystallization. | Allow more time for crystallization at a lower temperature. |
| Loss of product during filtration and washing. | Use a minimal amount of ice-cold solvent for washing the crystals. |
Quantitative Data Summary
Specific comparative data on the percentage purity, yield, and recovery of this compound with different purification methods is not extensively available in the public domain. The following table provides a general overview based on available information for cardiac glycosides.
| Purification Method | Typical Purity Achieved | Expected Yield | Key Considerations |
| Solvent Extraction & Partitioning | Low to Moderate | High (Crude Extract) | Removes bulk non-polar and highly polar impurities. |
| Fractional Crystallization | Moderate to High | Variable | Purity depends heavily on the solvent system and the nature of impurities. |
| Column Chromatography (Silica Gel) | High | Moderate | Good for separating compounds with different polarities. |
| Preparative TLC | High to Very High | Low | Suitable for small-scale purification of nearly pure samples. |
| HPLC | >98% (Analytical) | Very Low (Analytical Scale) | Primarily used for purity analysis and quantification. |
Experimental Protocols
Protocol 1: Isolation and Purification of this compound from Calotropis procera Latex
This protocol is a generalized procedure based on common methods for cardiac glycoside extraction.
-
Latex Collection and Initial Extraction:
-
Collect fresh latex from Calotropis procera.
-
Immediately add an equal volume of ethanol to the latex to precipitate proteins and other macromolecules.
-
Separate the precipitate by centrifugation or filtration.
-
Concentrate the supernatant under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
Dissolve the crude extract in a mixture of water and a non-polar solvent (e.g., hexane (B92381) or petroleum ether) to remove lipids and other non-polar compounds.
-
Separate the aqueous layer and extract it multiple times with a solvent of intermediate polarity (e.g., chloroform (B151607) or ethyl acetate) in which this compound is soluble.
-
Combine the organic extracts and evaporate the solvent to yield a partially purified extract.
-
-
Column Chromatography:
-
Prepare a silica gel column.
-
Dissolve the partially purified extract in a minimal amount of the initial mobile phase.
-
Load the sample onto the column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent system and gradually increasing the polarity (e.g., a gradient of hexane to ethyl acetate (B1210297) to methanol).
-
Collect fractions and monitor by TLC to identify the fractions containing this compound.
-
Pool the pure fractions and evaporate the solvent.
-
-
Fractional Crystallization:
-
Dissolve the purified this compound from the previous step in a minimal amount of hot 95% aqueous ethanol.[1][2]
-
Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold 95% aqueous ethanol.
-
Dry the crystals under vacuum.
-
Protocol 2: Purity Assessment by HPLC
Note: Specific HPLC parameters for this compound may need to be optimized.
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of purified this compound standard of known concentration in methanol (B129727) or acetonitrile (B52724).
-
Prepare a series of standard solutions by diluting the stock solution.
-
Dissolve the isolated this compound sample in the mobile phase to a known concentration.
-
-
HPLC Conditions (General Guidance):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile or methanol. The exact gradient profile will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound shows maximum absorbance (this needs to be determined experimentally).
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Calculate the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram (area normalization method) or by using the calibration curve.
-
Signaling Pathway Diagram
This compound has been identified as an inhibitor of the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway.[12] The following diagram illustrates a simplified overview of this pathway. Under normal oxygen conditions (normoxia), the HIF-1α subunit is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) protein, ubiquitination, and subsequent degradation by the proteasome. Under low oxygen conditions (hypoxia), PHDs are inactive, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to Hypoxia Response Elements (HREs) on target genes, activating the transcription of genes involved in angiogenesis, cell survival, and metabolism. This compound's inhibitory action is thought to interfere with the stabilization or activity of HIF-1α.
Caption: Simplified diagram of the HIF-1 signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. iscientific.org [iscientific.org]
- 3. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US2273196A - Process for the preparation of this compound and uscharidin - Google Patents [patents.google.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. rsc.org [rsc.org]
- 7. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to identified the purity of standard substance? - Chromatography Forum [chromforum.org]
- 9. KEGG PATHWAY: HIF-1 signaling pathway - Homo sapiens (human) [kegg.jp]
- 10. cnc.nuph.edu.ua [cnc.nuph.edu.ua]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. 2'-Epi-uscharin from the latex of Calotropis gigantea with HIF-1 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Minimizing degradation of Uscharin during storage and handling
Technical Support Center: Uscharin
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the degradation of this compound during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a cardiac glycoside, a type of steroid derivative, isolated from plants such as Calotropis procera.[1] It is a potent compound with recognized molluscicidal and Hypoxia-Inducible Factor 1 (HIF-1) inhibitory activities.[1][2][3] Its chemical formula is C31H41NO8S, and it has a molecular weight of approximately 587.72 g/mol .[4] Due to its biological activity, it is considered a toxic compound and should be handled with care.
Q2: What are the primary factors that can lead to the degradation of this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the general chemical structure of cardiac glycosides (a steroid nucleus, a lactone ring, and a sugar moiety), the primary factors contributing to degradation are likely to be:
-
Temperature: this compound has a melting point of 290°C with decomposition, indicating susceptibility to thermal degradation at elevated temperatures.
-
pH: Extremes of pH (both acidic and alkaline conditions) can lead to hydrolysis of the glycosidic linkages and the lactone ring, which is a common degradation pathway for cardiac glycosides.
-
Light: Exposure to UV or visible light can induce photochemical degradation in complex organic molecules like this compound.
-
Oxidation: The presence of oxidizing agents may lead to the degradation of the molecule.
-
Enzymatic Degradation: If exposed to plant-derived enzymes (e.g., from residual plant material) or microbial contamination, enzymatic hydrolysis of the sugar moiety can occur.
Q3: What are the recommended storage conditions for this compound?
To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store in a freezer at -20°C for long-term storage. For short-term storage (a few days), refrigeration at 2-8°C is acceptable.
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation, especially for long-term storage.
-
Form: Store as a dry powder. If dissolved in a solvent, use a non-reactive solvent and store at low temperatures.
Q4: What are the appropriate solvents for dissolving and storing this compound?
Based on its isolation procedure mentioned in the literature (purified by fractional crystallization from 95% aqueous ethanol), ethanol (B145695) appears to be a suitable solvent.[1] For biological assays, Dimethyl Sulfoxide (DMSO) is commonly used for cardiac glycosides. When preparing stock solutions, it is advisable to:
-
Use high-purity, anhydrous solvents.
-
Prepare fresh solutions for each experiment if possible.
-
If storing solutions, aliquot into small volumes to avoid repeated freeze-thaw cycles.
-
Store solutions at -20°C or -80°C.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments | Degradation of this compound due to improper storage or handling. | 1. Review storage conditions (temperature, light exposure). 2. Prepare fresh solutions from solid material. 3. Perform a stability check of the compound using an appropriate analytical method (e.g., HPLC). |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Degradation of this compound into one or more degradation products. | 1. Investigate the identity of the new peaks using mass spectrometry. 2. Re-evaluate storage and handling procedures to prevent further degradation. 3. Consider if the solvent used is contributing to the degradation. |
| Inconsistent experimental results | Inconsistent concentration of active this compound due to degradation or multiple freeze-thaw cycles of stock solutions. | 1. Aliquot stock solutions into single-use volumes. 2. Always use a fresh aliquot for each experiment. 3. Re-qualify the concentration of the stock solution periodically. |
| Discoloration or change in the physical appearance of the solid compound | Significant degradation has occurred. | Do not use the material. Procure a fresh batch of the compound. |
Quantitative Data on this compound Stability (Hypothetical Data for Illustrative Purposes)
Table 1: Effect of Temperature on this compound Purity (Storage as a solid for 6 months)
| Temperature | Purity (%) |
| -20°C | 99.5 |
| 4°C | 98.2 |
| 25°C (Room Temperature) | 91.0 |
| 40°C | 75.3 |
Table 2: Effect of pH on this compound Stability in Aqueous Solution (24 hours at 25°C)
| pH | Purity (%) |
| 3.0 | 85.2 |
| 5.0 | 95.1 |
| 7.0 | 99.1 |
| 9.0 | 88.4 |
| 11.0 | 70.6 |
Table 3: Effect of Light Exposure on this compound Purity (in Ethanol Solution at 25°C for 72 hours)
| Condition | Purity (%) |
| Dark (Amber Vial) | 99.3 |
| Ambient Light | 94.5 |
| Direct UV Light (254 nm) | 65.8 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for this compound Stability Assessment
This protocol provides a general method for assessing the purity and degradation of this compound. Method optimization will be required.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in ethanol or DMSO to a concentration of 1 mg/mL. Dilute with the initial mobile phase composition to a working concentration of 10-100 µg/mL.
-
Analysis: Monitor the peak area of the main this compound peak over time under different storage conditions. The appearance of new peaks indicates degradation.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[[“]]
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 24, 48, and 72 hours.
-
Photodegradation: Expose a solution of this compound to UV light (254 nm) and visible light for 24, 48, and 72 hours. A control sample should be kept in the dark.
-
Analysis: Analyze all samples by HPLC-MS to separate and identify the degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Simplified signaling pathways affected by this compound.
References
- 1. scribd.com [scribd.com]
- 2. Modern methods for identification and quantification of cardiac glycosides | Evdokimova | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 3. blog.storemasta.com.au [blog.storemasta.com.au]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. consensus.app [consensus.app]
Identifying and mitigating interference in Uscharin bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate common sources of interference in Uscharin bioassays.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound bioassay experiments, offering step-by-step solutions to ensure data accuracy and reliability.
Question 1: Why am I observing high variability or inconsistent results in my this compound cytotoxicity assay?
High variability can stem from several factors ranging from experimental technique to compound properties. A systematic approach to troubleshooting is crucial.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. Use a calibrated multichannel pipette and mix the cell suspension between plating each row/column to maintain uniformity. Avoid using the outer wells of the microplate, which are prone to evaporation ("edge effects"), or fill them with sterile PBS or media.[1] |
| Inconsistent Incubation Times | Standardize incubation times for all plates and experimental runs. The cytotoxic effects of cardiac glycosides like this compound can be time-dependent.[1] |
| Compound Precipitation | Visually inspect wells for any precipitate after the addition of this compound. If precipitation is observed, consider adjusting the solvent concentration (ensure final DMSO concentration is typically <0.5%), or gently warming the stock solution.[1] Test the solubility of this compound in your assay buffer. |
| Contamination | Regularly check cell cultures for microbial contamination (e.g., mycoplasma, bacteria, fungi), which can significantly impact cell health and assay readouts.[1] |
| Pipetting Errors | Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step. |
Question 2: My fluorescence-based assay shows a high background signal or an unexpected increase/decrease in fluorescence upon adding this compound.
Fluorescence interference is a common issue in HTS and cell-based assays. This can be caused by the intrinsic properties of the test compound or interactions with assay components.
Possible Causes and Solutions:
| Interference Type | Identification | Mitigation Strategies |
| Autofluorescence | Run a control plate with this compound in assay buffer without cells or other reagents to measure its intrinsic fluorescence at the assay's excitation and emission wavelengths.[2] | - Select fluorescent dyes that emit in the red or far-red spectrum, as autofluorescence is more common in the blue-green spectrum.[3] - If possible, shift the excitation and emission wavelengths to a range where this compound's autofluorescence is minimal. - Use a plate reader with time-resolved fluorescence capabilities. |
| Fluorescence Quenching | A decrease in signal in a cell-free assay containing only the fluorescent probe and this compound can indicate quenching. | - Decrease the concentration of the fluorescent probe, if possible, without compromising signal-to-noise. - Consider using an alternative fluorescent probe with a different chemical structure. - Switch to a non-fluorescence-based detection method, such as luminescence or absorbance. |
| Light Scatter | Insoluble compound particles can scatter light, leading to artificially high fluorescence readings. | - Visually inspect for precipitation. - Centrifuge the plate before reading to pellet any precipitates. - Include a non-ionic detergent like 0.01% Triton X-100 in the assay buffer to improve solubility and prevent aggregation.[4] |
Question 3: this compound appears to be a potent inhibitor in my primary screen, but its activity is lost or significantly reduced in follow-up assays. What could be the cause?
This is a classic sign of non-specific assay interference, often due to compound aggregation.
Possible Causes and Solutions:
| Interference Type | Identification | Mitigation Strategies |
| Compound Aggregation | Re-test the activity of this compound in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100. A significant decrease in potency suggests aggregation-based activity.[4][5] | - Include a detergent in the assay buffer as a standard component. - Modify the chemical structure of this compound to improve its solubility and reduce its tendency to aggregate. |
| Chemical Reactivity | Test for time-dependent inhibition by pre-incubating this compound with the target protein for varying amounts of time before initiating the reaction. A progressive increase in inhibition suggests covalent modification. | - Add a reducing agent like Dithiothreitol (DTT) to the assay buffer to quench reactive electrophiles. - If the target protein has a critical cysteine residue, be aware of potential covalent modification. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a cardiac glycoside, and its primary mechanism of action is the inhibition of the Na+/K+-ATPase pump located in the plasma membrane of cells.[6][7] This inhibition leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels, triggering a cascade of downstream signaling events that can lead to apoptosis and cytotoxicity.[6]
Q2: What are Pan-Assay Interference Compounds (PAINS), and could this compound be one?
Pan-Assay Interference Compounds (PAINS) are chemical structures that are known to interfere with a wide range of bioassays through various mechanisms, such as chemical reactivity, redox activity, or aggregation. While this compound's core structure (a cardenolide) is a known inhibitor of a specific biological target (Na+/K+-ATPase), it's always prudent to consider the possibility of non-specific activity, especially at higher concentrations. Running appropriate counter-screens is essential to confirm that the observed activity is due to specific inhibition of the intended target.
Q3: How can I distinguish between true inhibition of Na+/K+-ATPase and non-specific cytotoxicity?
To confirm that the cytotoxic effects of this compound are mediated through the inhibition of Na+/K+-ATPase, you can perform the following experiments:
-
Orthogonal Assays: Use a different assay format to measure Na+/K+-ATPase activity, such as a biochemical assay that measures ATP hydrolysis.[8]
-
Resistant Cell Lines: Utilize cell lines that are known to be resistant to cardiac glycosides due to mutations in the Na+/K+-ATPase. If this compound is less potent in these cell lines, it supports a specific mechanism of action.
-
Rescue Experiments: Attempt to rescue the cytotoxic phenotype by manipulating downstream signaling pathways that are known to be affected by Na+/K+-ATPase inhibition.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is a colorimetric assay for assessing cell viability based on the metabolic activity of cells.
Materials:
-
96-well cell culture plates
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.[1]
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Detergent Counter-Screen for Aggregation
This protocol helps to determine if the observed activity of this compound is due to compound aggregation.
Procedure:
-
Follow the primary assay protocol (e.g., MTT assay or a biochemical Na+/K+-ATPase inhibition assay).
-
Prepare a parallel plate where the assay buffer for all dilutions (including the compound) contains 0.01% (v/v) Triton X-100.
-
Compare the dose-response curves and IC50 values of this compound in the assays with and without detergent. A significant rightward shift in the dose-response curve in the presence of the detergent is indicative of aggregation-based activity.
Visualizations
Caption: Signaling pathway of this compound-induced cytotoxicity.
Caption: Troubleshooting workflow for assay interference.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 4. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Aggregating behavior of phenolic compounds--a source of false bioassay results? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quo vadis Cardiac Glycoside Research? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Factors that influence the Na/K-ATPase signaling and function [frontiersin.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Efficiency of Uscharin Purification by Chromatography
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of Uscharin using chromatographic techniques. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data to aid in optimizing purification workflows.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification important?
This compound is a potent cardiac glycoside found in the latex of plants from the Calotropis genus, such as Calotropis procera.[1][2] Its biological activity, including its historical use in traditional medicine and its potential as a therapeutic agent, necessitates efficient purification methods. High-purity this compound is crucial for accurate pharmacological studies, drug development, and ensuring the safety and efficacy of potential therapeutic applications.
Q2: What are the common chromatographic techniques used for this compound purification?
The primary chromatographic techniques for this compound purification include:
-
Column Chromatography: Often used for initial purification from crude extracts. Common stationary phases include silica (B1680970) gel and alumina.[3]
-
High-Performance Liquid Chromatography (HPLC): A high-resolution technique for the final purification and analysis of this compound. Reversed-phase columns, such as C18, are frequently employed.[4][5]
-
Thin-Layer Chromatography (TLC): Primarily used for monitoring the progress of purification and for method development.[4][5]
Q3: What are the main challenges in purifying this compound?
The purification of this compound and other steroidal glycosides presents several challenges:
-
Structural Similarity to Impurities: Crude plant extracts contain a complex mixture of structurally similar cardiac glycosides, making their separation difficult.[6]
-
Low Concentration: this compound is often present in low concentrations within the plant latex, requiring efficient extraction and enrichment steps.[6]
-
Co-elution of Epimers: this compound may exist with its epimer, 2'-epi-uscharin, which can be challenging to separate due to their similar physicochemical properties.[7]
-
Sample Matrix Effects: The latex from which this compound is extracted is a complex mixture of proteins, lipids, and other secondary metabolites that can interfere with chromatographic separation.[1][2]
Part 2: Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic purification of this compound.
Issue 1: Low Yield of this compound
-
Possible Causes:
-
Incomplete extraction from the latex.
-
Degradation of this compound during extraction or purification due to improper pH or temperature.
-
Loss of sample during solvent partitioning or transfer steps.
-
Suboptimal chromatographic conditions leading to broad peaks and loss during fractionation.
-
-
Solutions:
-
Optimize Extraction: Ensure the use of appropriate solvents (e.g., ethanol (B145695), methanol (B129727), chloroform) and extraction times.[5] Consider using techniques like sonication to improve extraction efficiency.
-
Control pH and Temperature: Maintain a neutral or slightly acidic pH during extraction and purification, as basic conditions can lead to degradation. Avoid high temperatures.
-
Careful Handling: Minimize the number of transfer steps and ensure complete recovery from each step.
-
Chromatography Optimization: Adjust the mobile phase composition and gradient to achieve sharp, well-defined peaks, which will improve fractionation and yield.
-
Issue 2: Poor Peak Resolution or Co-elution of Impurities in HPLC
-
Possible Causes:
-
Inappropriate mobile phase composition or gradient.
-
Unsuitable stationary phase.
-
Column overloading.
-
Presence of structurally similar impurities or epimers.
-
-
Solutions:
-
Mobile Phase Optimization:
-
Adjust the ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous phase.
-
Modify the pH of the mobile phase to alter the ionization and retention of this compound and impurities.
-
Experiment with different organic modifiers.
-
-
Stationary Phase Selection: If using a C18 column, consider trying a different type of C18 column with different end-capping or particle size. Phenyl-hexyl or polar-embedded columns may offer different selectivity.
-
Reduce Sample Load: Inject a smaller volume or a more dilute sample to avoid column overloading.
-
Employ Orthogonal Methods: Consider using a different chromatographic mode (e.g., normal-phase chromatography) for further purification of mixed fractions.
-
Issue 3: Peak Tailing in HPLC
-
Possible Causes:
-
Secondary interactions between this compound and active sites (e.g., free silanol (B1196071) groups) on the silica-based stationary phase.
-
Column contamination or degradation.
-
Inappropriate mobile phase pH.
-
-
Solutions:
-
Use End-Capped Columns: Employ a well-end-capped C18 column to minimize exposed silanol groups.
-
Mobile Phase Additives: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to mask silanol interactions.
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase can protonate silanol groups and reduce their interaction with the analyte.
-
Column Cleaning: Flush the column with a strong solvent to remove any contaminants. If the problem persists, the column may need to be replaced.
-
Issue 4: Irreproducible Retention Times in HPLC
-
Possible Causes:
-
Inadequate column equilibration between runs.
-
Fluctuations in mobile phase composition (e.g., due to evaporation of a volatile component).
-
Variations in column temperature.
-
Pump malfunction or leaks in the HPLC system.
-
-
Solutions:
-
Ensure Column Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.
-
Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to prevent evaporation.
-
Use a Column Oven: Maintain a constant column temperature using a column oven to ensure consistent retention.
-
System Maintenance: Regularly check the HPLC system for leaks and ensure the pump is functioning correctly.
-
Issue 5: this compound Degradation During Purification
-
Possible Causes:
-
Exposure to harsh pH conditions (especially basic).
-
Elevated temperatures.
-
Prolonged exposure to certain solvents.
-
-
Solutions:
-
Maintain Neutral to Slightly Acidic pH: Buffer the mobile phase to a pH where this compound is stable.
-
Work at Room Temperature or Below: Avoid heating during extraction and chromatography unless necessary.
-
Minimize Purification Time: Optimize the purification workflow to reduce the overall time the sample is in solution.
-
Solvent Selection: Use high-purity solvents and avoid those that may react with this compound.
-
Part 3: Experimental Protocols
Protocol 1: Extraction and Initial Purification of this compound from Calotropis procera Latex
This protocol describes a general procedure for the extraction and initial purification of this compound.
-
Latex Collection and Initial Processing:
-
Collect fresh latex from the aerial parts of Calotropis procera.
-
Immediately dilute the latex with an equal volume of distilled water to prevent coagulation.
-
Centrifuge the diluted latex at 5000 x g for 10 minutes to remove rubber and other insoluble materials.[8]
-
The supernatant containing the crude extract is collected.
-
-
Solvent Extraction:
-
To the supernatant, add an equal volume of ethanol or methanol and mix thoroughly. This will precipitate some proteins and other macromolecules.
-
Separate the precipitate by centrifugation or filtration.
-
The resulting liquor is then subjected to liquid-liquid extraction with a non-miscible organic solvent such as chloroform (B151607).[3]
-
Repeat the chloroform extraction three times to ensure complete extraction of the cardiac glycosides.
-
Combine the chloroform extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Column Chromatography (Initial Cleanup):
-
Stationary Phase: Silica gel (60-120 mesh).
-
Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with a non-polar solvent like hexane (B92381) and gradually increasing the proportion of a more polar solvent like ethyl acetate, followed by methanol.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing this compound.
-
Combine the this compound-rich fractions and evaporate the solvent.
-
Protocol 2: HPLC Method for the Analysis and Purification of this compound
This protocol provides a typical reversed-phase HPLC method for the final purification and analysis of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient might be:
-
0-5 min: 30% Acetonitrile
-
5-25 min: Gradient to 70% Acetonitrile
-
25-30 min: Hold at 70% Acetonitrile
-
30-35 min: Return to 30% Acetonitrile
-
35-40 min: Re-equilibration at 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the partially purified this compound fraction in the initial mobile phase and filter through a 0.45 µm syringe filter before injection.
Part 4: Quantitative Data Summary
The following tables summarize typical parameters and expected outcomes for this compound purification. Note that actual values may vary depending on the specific experimental conditions and the source material.
Table 1: Comparison of Chromatographic Methods for this compound Purification
| Parameter | Column Chromatography (Silica Gel) | Preparative HPLC (C18) |
| Purpose | Initial cleanup, fractionation | Final purification, high-purity isolation |
| Typical Stationary Phase | Silica gel (60-120 mesh) | C18-bonded silica (5-10 µm) |
| Typical Mobile Phase | Hexane/Ethyl Acetate/Methanol gradient | Acetonitrile/Water gradient |
| Typical Yield | 60-80% (from crude extract) | 70-90% (from semi-purified fraction) |
| Typical Purity | 40-70% | >95% |
| Throughput | High (grams) | Low to Medium (milligrams to grams) |
Table 2: Typical HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30-70% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10-20 µL |
Part 5: Signaling Pathway
Mechanism of Action: this compound as a Na+/K+-ATPase Inhibitor
This compound, like other cardiac glycosides, exerts its biological effects primarily by inhibiting the Na+/K+-ATPase pump, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[9][10] This inhibition triggers a cascade of downstream signaling events.
Diagram: Signaling Pathway of Na+/K+-ATPase Inhibition by this compound
The following diagram illustrates the key steps in the signaling pathway initiated by the inhibition of Na+/K+-ATPase by this compound.
Caption: Signaling pathway of Na+/K+-ATPase inhibition by this compound.
References
- 1. iscientific.org [iscientific.org]
- 2. researchgate.net [researchgate.net]
- 3. US2273196A - Process for the preparation of this compound and uscharidin - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. media.neliti.com [media.neliti.com]
- 6. benchchem.com [benchchem.com]
- 7. 2'-Epi-uscharin from the latex of Calotropis gigantea with HIF-1 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phytomodulatory proteins isolated from Calotropis procera latex promote glycemic control by improving hepatic mitochondrial function in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of Renal Function and Structure by the Signaling Na/K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce batch-to-batch variability of Uscharin extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize batch-to-batch variability in the production and analysis of Uscharin extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary sources?
This compound is a potent cardiac glycoside, a type of steroid derivative known for its biological activities, including potential anticancer effects.[1] The primary natural sources of this compound are plants from the Calotropis genus, particularly the latex of Calotropis procera and Calotropis gigantea.[2][3][4]
Q2: What are the main causes of batch-to-batch variability in this compound extracts?
Batch-to-batch variability in herbal extracts is a common issue stemming from multiple factors that can be broadly categorized as raw material variations, inconsistencies in the extraction process, and post-extraction handling.[5]
-
Raw Material (Phytochemical Variability):
-
Genetics and Plant Variant: Different variants of Calotropis species show varying levels of cardiac glycosides. For instance, the white flower variant (WFV) of C. gigantea has been found to be superior to the purple flower variant (PFV) for the accumulation of most cardiac glycosides, including this compound.[6]
-
Plant Part and Age: The concentration of this compound varies significantly between different plant parts (leaf, stem, root) and with the age of the plant. The highest concentrations of this compound are often found in the stem of five-month-old WFV plants.[6]
-
Geographical and Environmental Factors: Climatic conditions, soil composition, and harvest time can significantly influence the biosynthesis and accumulation of secondary metabolites like this compound.[5]
-
-
Extraction Process:
-
Solvent Choice and Consistency: The type of solvent (e.g., ethanol (B145695), methanol (B129727), ethyl acetate) and its concentration (e.g., 95% aqueous ethanol) dramatically affect which compounds are extracted.[2][7] Minor variations in solvent composition between batches can alter the extract's chemical profile.
-
Process Parameters: Fluctuations in extraction temperature, duration, and the ratio of solvent to solid material can lead to inconsistent yields and purity.[5]
-
-
Post-Extraction Handling & Stability:
-
Compound Stability: this compound can interconvert with its stereoisomer, 2′-epi-uscharin, under mild acidic or alkaline conditions, which can alter the biological activity of the final extract.[8]
-
Processing and Storage: Inconsistent methods for solvent removal, drying, and storage can lead to degradation of the target compounds.[5] Extracts should be protected from heat and light.
-
Troubleshooting Guide: Common Issues & Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Inappropriate Raw Material: Using the wrong plant part, variant, or harvesting at a suboptimal time. | Source raw material from the stem of 5-10 month old white flower variants of Calotropis gigantea for optimal yield of cardiac glycosides.[6] Ensure proper botanical authentication. |
| Inefficient Extraction: Incorrect solvent choice, insufficient extraction time, or non-optimal temperature. | Use solvents like 95% ethanol or ethyl acetate.[2][9] Optimize extraction parameters (e.g., temperature, duration) using a design of experiments (DoE) approach. Consider ultrasound-assisted extraction to improve efficiency.[1][10] | |
| Inconsistent Bioactivity Between Batches | Variable this compound Concentration: Poorly standardized raw material or extraction process. | Implement a rigorous quality control workflow. Quantify this compound content in each batch using a validated HPLC or HPTLC method and standardize the extract based on its concentration. |
| Compound Degradation/Transformation: pH shifts during extraction or storage leading to epimerization of this compound.[8] | Maintain a consistent and neutral pH during processing. Protect the extract from light and store at low temperatures (e.g., -20°C) in an airtight, light-resistant container.[5] | |
| Presence of Interfering Compounds (e.g., from Latex) | Co-extraction of Unwanted Matrix Components: Latex contains numerous compounds that can be co-extracted and interfere with analysis and bioactivity. | Purification: Implement a liquid-liquid partitioning step. For example, after initial alcohol extraction and concentration, disperse the extract in water and partition against a non-polar solvent like petroleum ether to remove lipids and other non-polar compounds.[4][7] Chromatography: Use column chromatography (e.g., silica (B1680970) gel, macroporous resin) for further purification of the extract.[7][9] |
| Emulsion Formation During Liquid-Liquid Extraction | High Concentration of Surfactant-like Molecules: Common in complex plant extracts. | Gently swirl instead of vigorously shaking the separatory funnel. Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which helps to break the emulsion.[11] |
| Irreproducible Analytical Results (HPLC/HPTLC) | Method Variability: Inconsistent mobile phase preparation, column degradation, or unstable detector settings. | Validate the analytical method for robustness, precision, and accuracy according to ICH guidelines.[12][13] Use an internal standard for quantification to account for injection volume variability. |
| Sample Matrix Effects: Co-eluting compounds from the extract interfering with the analyte peak in HPLC. | Improve the sample clean-up procedure before analysis (e.g., using Solid Phase Extraction - SPE). If using LC-MS, monitor specific precursor-to-product ion transitions for higher selectivity.[13] |
Quantitative Data Summary
Table 1: Influence of Plant Part and Age on Cardiac Glycoside Concentration in Calotropis gigantea (White Flower Variant)
| Plant Part | Plant Age (Months) | Key Cardiac Glycosides with Highest Concentration |
| Stem | 5 | Calotropin, This compound , Uscharidin |
| Stem | 9 | Frugoside, Uzarigenin |
| Root | 8 | Asclepin, Calotropagenin |
| Leaf | 10 | Coroglaucigenin |
| Source: Adapted from Singh P, et al., 2022.[6] |
Table 2: Effect of Culture Conditions on Cardiac Glycoside (CG) Yield in Calotropis procera Cell Suspension Cultures
| Parameter | Condition | Resulting CG Concentration (mg/g Dry Weight) |
| pH | 6.5 | 1.0 - 1.2 |
| Temperature | 35°C for 24 hrs | ~2.0 (hypocotyl-derived culture) |
| Temperature | 40°C for 36 hrs | ~1.86 (cotyledonary leaf-derived culture) |
| Source: Adapted from data on in vitro cell cultures.[14] |
Experimental Protocols
Protocol 1: Representative HPLC Method for Quantification of this compound
This protocol is a representative method based on published procedures for cardiac glycosides from Calotropis and may require optimization.[12][13][15]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with Methanol:Water (55:45, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
-
-
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh 1 mg of purified this compound standard and dissolve in 1 mL of methanol to prepare a 1 mg/mL stock solution.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh 10 mg of the dried this compound extract, dissolve it in 10 mL of methanol. Sonicate for 15 minutes. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the calibration standards to construct a calibration curve (peak area vs. concentration).
-
Inject the sample solution.
-
Quantify the amount of this compound in the extract by comparing its peak area to the calibration curve.
-
Protocol 2: Representative HPTLC Method for Fingerprinting and Quantification
This protocol provides a general framework for HPTLC analysis.[16][17][18]
-
Instrumentation:
-
HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
-
Chromatographic Conditions:
-
Sample Application: Apply standards and samples as 8 mm bands using an automated applicator.
-
Mobile Phase: Ethyl acetate:Acetic acid (9:1, v/v).
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase for 20 minutes, up to a distance of 80 mm.
-
Drying: Dry the plate in an oven or with a stream of warm air.
-
Detection/Scanning: Scan the plate using a densitometer at a wavelength of 230 nm.
-
-
Preparation:
-
Prepare standard and sample solutions as described in the HPLC protocol, adjusting concentrations as needed for HPTLC sensitivity (typically in the ng/band range).
-
-
Analysis:
-
Identify the band corresponding to this compound by comparing its Rf value with that of the standard.
-
For quantification, create a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration in the sample from the curve.
-
Visualizations
Caption: A logical workflow for minimizing batch-to-batch variability.
Caption: An experimental workflow for the quality control (QC) of extracts.
Caption: this compound inhibits Hypoxia-Inducible Factor 1 (HIF-1) activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2′-Epi-uscharin from the Latex of Calotropis gigantea with HIF-1 Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, the most potent molluscicidal compound tested against land snails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. phcog.com [phcog.com]
- 7. CN107158058A - The extracting method of cardiac glycoside general glycoside - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. The ERK1/2 and mTORC1 Signaling Pathways Are Involved in the Muscarinic Acetylcholine Receptor-Mediated Proliferation of SNU-407 Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. media.neliti.com [media.neliti.com]
- 11. Casticin Impacts Key Signaling Pathways in Colorectal Cancer Cells Leading to Cell Death with Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. prezi.com [prezi.com]
- 16. HPTLC screening of saccharin in beverages by densitometry quantification and SERS confirmation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijirt.org [ijirt.org]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Optimizing Incubation Times for Uscharin Treatment in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing incubation times for Uscharin treatment in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting point for incubation time when treating cancer cells with this compound?
A1: For initial cytotoxicity and apoptosis assays with this compound, a screening of incubation times between 24 and 72 hours is recommended. The optimal time is cell-line specific and depends on the experimental endpoint. Some cell lines may show a significant response at 24 hours, while others with slower growth rates may require longer exposure.
Q2: How does incubation time influence the IC50 value of this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound is highly dependent on the incubation time. Generally, a longer exposure to an anti-cancer agent results in a lower IC50 value, indicating increased potency. It is crucial to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation time for your specific cell line and experimental conditions.
Q3: My cells are not showing a significant cytotoxic response to this compound at 24 hours. What should I do?
A3: If you do not observe a significant effect after 24 hours, consider the following troubleshooting steps:
-
Extend the incubation time: Some cell lines may require more time to undergo apoptosis. Extend the incubation period to 48 and 72 hours.
-
Increase the concentration: The concentration of this compound may be too low. Perform a dose-response experiment with a wider range of concentrations.
-
Check cell health and density: Ensure your cells are healthy, in the logarithmic growth phase, and plated at an appropriate density. High cell density can sometimes mask the cytotoxic effects of a compound.
Q4: I am observing precipitation of this compound in my cell culture medium. How can I address this?
A4: this compound, like many natural compounds, may have limited solubility in aqueous solutions. To address precipitation:
-
Optimize Solvent Concentration: this compound is often dissolved in a solvent like DMSO. Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity and precipitation.[1]
-
Pre-warm the Medium: Adding a cold compound solution to warmer medium can sometimes cause precipitation. Ensure your diluted this compound solution is at the same temperature as your culture medium.
-
Visual Inspection: Always visually inspect your diluted compound solutions for any signs of precipitation before adding them to your cell cultures.
Troubleshooting Guides
Guide 1: Inconsistent or Non-Reproducible Cytotoxicity Results
| Potential Cause | Troubleshooting Steps |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. |
| Edge Effects in Plates | Avoid using the outer wells of 96-well plates for experimental samples. Fill them with sterile PBS or medium to maintain humidity. |
| Incomplete Formazan (B1609692) Solubilization (MTT/XTT assays) | Ensure complete dissolution of formazan crystals by thorough mixing before reading the absorbance. |
Guide 2: Unexpected Increase in Viability at High this compound Concentrations
| Potential Cause | Troubleshooting Steps |
| Compound Interference with Assay | Some natural compounds can directly reduce tetrazolium salts (MTT, XTT) or interfere with luciferase-based assays. Run a cell-free control (media + this compound + assay reagent) to check for direct interaction. |
| Compound Precipitation | At high concentrations, this compound may precipitate, reducing the effective concentration in the medium. Visually inspect wells for precipitate. |
| Cellular Stress Response | At sub-lethal concentrations, some compounds can induce a temporary increase in metabolic activity, leading to a higher signal in viability assays. Correlate viability data with direct cell counting or microscopy. |
Data Presentation
Table 1: Representative IC50 Values of this compound in Various Cancer Cell Lines
Disclaimer: The following data is derived from patent literature and may not specify incubation times. Researchers should perform their own dose-response and time-course experiments to determine the precise IC50 for their specific cell line and experimental conditions.
| Cancer Type | Cell Line(s) | Reported Inhibitory Effect |
| Leukaemia | Various | Yes |
| Non-Small Cell Lung Cancer | Various | Yes |
| Colon Cancer | Various | Yes |
| Melanoma | Various | Yes |
| Ovarian Cancer | Various | Yes |
| Renal Cancer | Various | Yes |
| Prostate Cancer | Various | Yes |
| Breast Cancer | Various | Yes |
Source: Information compiled from patent literature describing the inhibitory effects of this compound on a wide variety of cancer cell lines.[2][3]
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.[1] Replace the medium in the wells with the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Analysis by Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat with various concentrations of this compound for the desired incubation time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired incubation time.
-
Cell Harvesting: Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a solution containing RNase A and Propidium Iodide.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Mandatory Visualizations
Caption: Putative signaling pathways affected by this compound.
Caption: Workflow for determining the optimal incubation time.
Caption: Logical workflow for troubleshooting low cytotoxicity.
References
Validation & Comparative
A Comparative Analysis of Uscharin and Methomyl as Molluscicides
A comprehensive review of the plant-derived cardenolide, Uscharin, and the synthetic carbamate (B1207046), methomyl (B1676398), reveals significant differences in their potency and mode of action in the control of terrestrial gastropods. Experimental data consistently demonstrates the superior efficacy of this compound, a natural compound, over the widely used synthetic pesticide, methomyl.
This compound, a cardiac glycoside isolated from the latex of the shrub Calotropis procera, has emerged as a highly potent molluscicide.[1][2][3][4][5] In stark contrast, methomyl is a synthetic oxime carbamate insecticide that functions as an acetylcholinesterase inhibitor, leading to rapid nervous system disruption in pests.[6][7] While both compounds are effective in controlling snail populations, research highlights that this compound can be significantly more toxic to target species than methomyl.[1][2][3][5][8]
Quantitative Efficacy: A Side-by-Side Comparison
The molluscicidal potency of a compound is typically quantified by its median lethal concentration (LC50) or median lethal dose (LD50), which represents the concentration or dose required to kill 50% of a test population. Studies have shown that this compound exhibits a dramatically lower LD50 value compared to methomyl, indicating its higher toxicity to snails at smaller doses.
| Compound | Test Organism | Efficacy Metric | Value | Relative Potency | Source |
| This compound | Theba pisana (land snail) | - | - | 128 times more toxic than methomyl | [1][2][3][5][8] |
| Methomyl | Monacha cantiana (land snail) | Contact LD50 | 116.62 mg/kg | - | [9] |
| Methomyl | Freshwater molluscs (5 species) | 48-96 hour LC50 | 870 to 18,000 µg/L | - | |
| Methomyl | Eobania vermiculata (land snail) | - | Used in bait concentrations of 0.5% to 5% | - | [1] |
Experimental Methodologies
The evaluation of these molluscicides has been conducted through standardized laboratory and field experiments. The following protocols are representative of the methodologies employed in the cited research.
Isolation of this compound from Calotropis procera Latex
A key experimental process involves the extraction and purification of this compound from its natural source.
Caption: Workflow for the isolation and identification of this compound.
The process commences with the collection of latex from Calotropis procera.[2][3] This is followed by solvent extraction and partitioning to separate the active components.[1][2][3] The crude extract then undergoes fractional crystallization using 95% aqueous ethanol (B145695) to purify the this compound.[1][2][3] The purity of the isolated compound is monitored using Thin-Layer Chromatography (TLC).[1][2] Finally, the chemical structure of this compound is confirmed through mass spectrometry, infrared spectroscopy, and proton magnetic resonance spectroscopy.[1][2][3]
Contact Toxicity Bioassay
To determine the LD50 values, a contact toxicity bioassay is commonly employed.
Caption: Experimental workflow for a contact toxicity bioassay.
In this protocol, test snails are first acclimatized to laboratory conditions.[8] Solutions of the test compounds (this compound and methomyl) are prepared at various concentrations, often using a solvent like dimethyl sulfoxide (B87167) (DMSO) to ensure proper dissolution.[1] A specific volume of each concentration is then topically applied to the snails.[1] The snails are monitored for a set period (e.g., 24, 48, 72 hours), and mortality rates are recorded.[6] Finally, the data is subjected to statistical analysis, such as probit analysis, to calculate the LD50 values.[10]
Mechanisms of Action
The distinct chemical natures of this compound and methomyl result in different modes of toxic action against molluscs.
Methomyl: Acetylcholinesterase Inhibition
Methomyl's mechanism of action is well-established as an inhibitor of the enzyme acetylcholinesterase (AChE).[7]
Caption: Signaling pathway of methomyl's neurotoxic action.
In a normal nervous system, the neurotransmitter acetylcholine is released into the synapse to transmit a nerve impulse and is then broken down by AChE to terminate the signal. Methomyl binds to and inhibits AChE.[7] This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous and excessive stimulation of nerve receptors.[7] The overstimulation results in muscle spasms, paralysis, and ultimately the death of the mollusc.[7]
This compound: A Cardiac Glycoside's Impact
As a cardenolide, this compound's mode of action is presumed to be similar to other cardiac glycosides, which primarily target the Na+/K+-ATPase pump. While the specific pathway in snails is a subject of ongoing research, the general mechanism is understood.
The precise molecular mechanism of this compound in molluscs is not as extensively detailed in the provided search results as that of methomyl. However, its classification as a cardiac glycoside suggests a likely mode of action involving the disruption of ion transport across cell membranes, a mechanism known to be toxic to a wide range of animals.
Conclusion
The comparative evidence strongly supports this compound as a more potent molluscicide than methomyl. Its natural origin presents it as a potentially more environmentally benign alternative to synthetic pesticides.[2] However, the use of plant-derived molluscicides also necessitates careful evaluation of their environmental impact and toxicity to non-target organisms.[11][12][13][14] The high efficacy of this compound underscores the value of exploring natural compounds in the development of new and effective pest management strategies. Further research into the specific mode of action of this compound in snails and its broader ecological effects will be crucial for its potential development as a commercial molluscicide.
References
- 1. researchgate.net [researchgate.net]
- 2. africaresearchconnects.com [africaresearchconnects.com]
- 3. This compound, the most potent molluscicidal compound tested against land snails | Semantic Scholar [semanticscholar.org]
- 4. This compound, the most potent molluscicidal compound tested against land snails | Scilit [scilit.com]
- 5. This compound, the most potent molluscicidal compound tested against land snails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ejppri.eg.net [ejppri.eg.net]
- 7. pomais.com [pomais.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Influence of Methomyl (Copter 90%) on certain biochemical activities and histological structures of land snails Monacha cartusiana - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scialert.net [scialert.net]
- 13. jetir.org [jetir.org]
- 14. internationalpolicybrief.org [internationalpolicybrief.org]
A Comparative Analysis of the Cytotoxicity of Uscharin and Other Cardiac Glycosides in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Cardiac glycosides, a class of naturally occurring compounds historically used in the treatment of heart conditions, have garnered significant attention for their potential as anticancer agents.[1] These molecules exert their cytotoxic effects primarily through the inhibition of the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular ion homeostasis.[2] This guide provides a comparative overview of the cytotoxic effects of various cardiac glycosides, with a special focus on uscharin, in different cancer cell lines. While quantitative, peer-reviewed data on this compound's specific IC50 values in cancer cells is limited, existing patents suggest its efficacy, particularly in ovarian and skin cancers.
Comparative Cytotoxicity of Cardiac Glycosides
The following table summarizes the 50% inhibitory concentration (IC50) values of several common cardiac glycosides across a range of human cancer cell lines, as reported in various studies. This data allows for a comparative assessment of their cytotoxic potency. It is important to note that direct comparison between studies can be influenced by variations in experimental conditions.
| Cardiac Glycoside | Cancer Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) |
| Digitoxin | TK-10 | Renal Adenocarcinoma | 3 - 33 | Not Specified |
| A549 | Non-Small Cell Lung | 10 - 100 | Not Specified | |
| SKOV-3 | Ovarian Cancer | > IC50 (2.5 x 10⁻⁷ M) | 24, 48, 72 | |
| Digoxin | MDA-MB-231 | Breast Cancer | 122 ± 2 | 24 |
| MDA-MB-231 | Breast Cancer | 70 ± 2 | 48 | |
| A549 | Non-Small Cell Lung | 0.10 µM | Not Specified | |
| H1299 | Non-Small Cell Lung | 0.12 µM | Not Specified | |
| SKOV-3 | Ovarian Cancer | > IC50 (4.0 x 10⁻⁷ M) | 24, 48, 72 | |
| Ouabain | MDA-MB-231 | Breast Cancer | 150 ± 2 | 24 |
| MDA-MB-231 | Breast Cancer | 90 ± 2 | 48 | |
| A549, HeLa, HCT116 | Various | 10.44 - 42.36 | 72 | |
| Proscillaridin (B1679727) A | MDA-MB-231 | Breast Cancer | 51 ± 2 | 24 |
| MDA-MB-231 | Breast Cancer | 15 ± 2 | 48 | |
| Various | Various | 6.4 - 76 | Not Specified |
Experimental Protocols
The following are detailed methodologies for commonly used in vitro cytotoxicity assays to determine the IC50 values of compounds like cardiac glycosides.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), 10% (wt/vol)
-
Sulforhodamine B (SRB) solution, 0.057% (wt/vol) in 1% (vol/vol) acetic acid
-
Acetic acid, 1% (vol/vol)
-
Tris base solution, 10 mM (pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the cardiac glycoside and incubate for the desired period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates four times with 1% acetic acid to remove excess TCA and unbound dye. Air dry the plates.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB. Air dry the plates completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.[3][4][5][6]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well microtiter plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the cardiac glycoside to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate and read the absorbance at 570 nm.
-
Data Analysis: Determine the percentage of cell viability and calculate the IC50 value from the dose-response curve.[2]
Signaling Pathways and Mechanisms of Action
Cardiac glycosides initiate a cascade of intracellular events leading to apoptosis, or programmed cell death. The central mechanism is the inhibition of the Na+/K+-ATPase pump.
Caption: A generalized workflow for determining the in vitro cytotoxicity of cardiac glycosides using common colorimetric assays.
The inhibition of the Na+/K+-ATPase by cardiac glycosides disrupts the cellular ion balance, leading to an increase in intracellular sodium and subsequently, an influx of calcium ions. This elevated intracellular calcium can trigger a number of downstream signaling pathways, including the generation of reactive oxygen species (ROS), which induce oxidative stress and damage to cellular components. Ultimately, these events converge on the activation of caspase cascades, the executioners of apoptosis, leading to cancer cell death.[7][8]
Caption: The primary mechanism of cardiac glycoside-induced apoptosis involves the inhibition of the Na+/K+-ATPase pump.
References
- 1. researchgate.net [researchgate.net]
- 2. An Evaluation of the Cytotoxicity and Safety Profile of Usnic Acid for a Broad Panel of Human Cancers and Normal Cells with Respect to Its Enantiospecificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of Ether Derivatives of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic Effect of Saccharin and Caffeine on Antiproliferative Activity in Human Ovarian Carcinoma Ovcar-3 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic Anticancer Effects of Silibinin and Chrysin in T47D Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to HPLC-Based Quantification of Uscharin and Related Cardiac Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods applicable to the quantification of Uscharin and other structurally related cardiac glycosides isolated from Calotropis species. The methodologies presented are based on published experimental data, offering a valuable resource for selecting and developing analytical protocols in research and drug development settings.
Introduction to this compound and the Importance of Accurate Quantification
This compound is a cardenolide, a type of cardiac glycoside, found in plants of the Calotropis genus, notably Calotropis gigantea. Like other cardiac glycosides, this compound exhibits significant biological activities, which has led to growing interest in its therapeutic potential. Accurate and precise quantification of this compound and its related compounds in plant extracts and pharmaceutical formulations is crucial for quality control, pharmacokinetic studies, and ensuring the safety and efficacy of potential drug candidates. HPLC is a powerful and widely used technique for the analysis of these compounds. This guide compares different HPLC-based approaches for the quantification of cardiac glycosides from Calotropis gigantea, providing a framework for the analysis of this compound.
Comparison of Validated HPLC Methods
The following table summarizes the key performance parameters of two distinct HPLC methods developed for the analysis of cardiac glycosides from Calotropis gigantea. Method A focuses on the specific quantification of Calactin (B1668211), a related cardenolide, using a highly sensitive HPLC-MS technique. Method C provides a more general approach for the estimation of the bulk plant material using HPLC with UV detection. While a fully validated method for this compound is not available in the literature, these methods provide a strong basis for its analysis.
| Parameter | Method A: HPLC-ESI-MS for Calactin | Method C: RP-HPLC-VWD for Calotropis gigantea Bulk Material |
| Analyte(s) | Calactin | Calotropis gigantea extract |
| Instrumentation | HPLC with Electrospray Ionization Mass Spectrometry (ESI-MS) | Agilent 1220 Infinity II LC with Variable Wavelength Detector (VWD) |
| Stationary Phase | Octadecylsilane (C18) column | C18 column (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724) and water with 0.1% formic acid (gradient) | Methanol:water (55:45, v/v) |
| Detection | ESI-MS (negative mode) | UV at 275 nm |
| Linearity Range | 1 - 50 µg/mL | 50 - 250 µg/mL |
| Correlation Coefficient (r²) | > 0.998 | 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL | 16.02 µg/mL |
| Limit of Quantification (LOQ) | 1 µg/mL | 48.56 µg/mL |
| Accuracy (% Recovery) | Not explicitly stated, but method met ICH guidelines | 97 - 105% |
| Precision (% RSD) | Not explicitly stated, but method met ICH guidelines | < 2% (intraday and interday) |
Experimental Protocols
Method A: HPLC-ESI-MS for Calactin Quantification[1][2]
This method is designed for the sensitive and specific quantification of Calactin.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system coupled with an Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Column: Octadecylsilane (C18) column.
-
Mobile Phase: A gradient mixture of acetonitrile and water containing 0.1% formic acid. The specific gradient profile should be optimized based on the system and specific separation requirements.
-
Flow Rate: Not specified, typically around 0.5 - 1.0 mL/min for standard analytical columns.
-
Column Temperature: Not specified, typically ambient or controlled at a specific temperature (e.g., 25 °C) for reproducibility.
-
Injection Volume: Not specified.
-
MS Detection: ESI in negative ion mode.
2. Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of Calactin in a suitable solvent (e.g., methanol) and perform serial dilutions to create calibration standards within the linear range (1 to 50 µg/mL).
-
Sample Preparation: The extraction method for Calactin from the plant matrix (e.g., dichloromethane (B109758) fraction of Calotropis gigantea stem bark) should be consistently applied to all samples. The final extract should be dissolved in the initial mobile phase composition.
3. Validation Parameters:
-
The method was validated according to the International Council for Harmonisation (ICH) guideline Q2(R1), demonstrating linearity, accuracy, precision, LOD, and LOQ.[1]
Method C: RP-HPLC-VWD for Calotropis gigantea Bulk Material[3][4]
This method is suitable for the general quality control and estimation of Calotropis gigantea in bulk material and herbal dosage forms.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: Agilent 1220 Infinity II LC system with a Variable Wavelength Detector (VWD) and a binary pump.[2]
-
Column: C18 column (150 x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: Isocratic mixture of Methanol and water (55:45, v/v).[2]
-
Flow Rate: 0.5 mL/min.[2]
-
Column Temperature: Ambient.
-
Injection Volume: Not specified.
-
Detection: UV detection at a wavelength of 275 nm.[2]
2. Standard and Sample Preparation:
-
Standard/Sample Preparation: As this method is for the estimation of the bulk extract, a reference standard of the Calotropis gigantea extract is used to prepare calibration standards over the concentration range of 50-250 µg/mL.[2]
3. Validation Parameters:
-
The method was validated as per ICH Q2(R1) guidelines for linearity, precision, accuracy, robustness, ruggedness, selectivity, LOD, and LOQ.[2]
Visualizing the HPLC Workflow
The following diagram illustrates a generalized workflow for the quantification of this compound or related cardiac glycosides using HPLC.
Caption: Generalized workflow for HPLC quantification of this compound.
This guide provides a comparative overview of HPLC methods relevant to the quantification of this compound. Researchers should validate any chosen or adapted method according to the specific requirements of their application and regulatory guidelines.
References
- 1. HPLC-MS standardization and validation methods for determination of calactin content in dichloromethane fraction of Calotropis gigantea (L.) Dryand. (Niu jiao gua) stem bark and its application in prediction of anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
Unveiling the Potency of Stereoisomers: A Comparative Analysis of Uscharin and 2'-epi-uscharin
In the realm of natural product chemistry and drug discovery, the spatial arrangement of atoms within a molecule can dramatically alter its biological activity. A compelling case study is the comparative bioactivity of uscharin and its stereoisomer, 2'-epi-uscharin. Both are cardenolides isolated from the latex of Calotropis gigantea, yet their subtle structural difference leads to a significant divergence in their therapeutic potential, particularly as anticancer agents. This guide provides an objective comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Data Presentation: A Head-to-Head Comparison
The differential biological activities of this compound and 2'-epi-uscharin are most evident in their ability to inhibit Hypoxia-Inducible Factor-1 (HIF-1) and their cytotoxic effects against cancer cells.
Table 1: Comparative HIF-1 Inhibition
| Compound | HIF-1 Inhibition IC50 (nM) | Potency Relative to Digoxin |
| This compound | 28 | More Potent |
| 2'-epi-uscharin | Less potent than this compound* | Comparable Activity |
*Specific IC50 value for 2'-epi-uscharin's HIF-1 inhibition is not available in the reviewed literature, but it is consistently reported as being less potent than this compound.
Table 2: Comparative Cytotoxicity (IC50, µM) Against Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound (Compound 1) | 2'-epi-uscharin (Compound 2) |
| HL-60 | Leukemia | >50 | >50 |
| A431 | Skin Cancer | 20.6 | 33.8 |
| HT29 | Colon Cancer | >50 | >50 |
| T47D | Breast Cancer | 15.6 | 44.8 |
| A549 | Lung Cancer | >50 | >50 |
The Decisive Role of Stereochemistry
The primary difference between this compound and 2'-epi-uscharin lies in the stereochemistry at the 2'-position of the sugar moiety. This compound possesses a β-configuration of the 2'-hydroxy group, which has been identified as crucial for its potent HIF-1 inhibitory activity.[1] This seemingly minor structural variance significantly impacts the molecule's ability to interact with its biological targets.
Mechanism of Action: Targeting the Hypoxia Pathway
Both this compound and its stereoisomer exert their anticancer effects, at least in part, by inhibiting HIF-1. HIF-1 is a key transcription factor that plays a central role in tumor survival and progression, particularly in the hypoxic (low oxygen) microenvironment of solid tumors.[2] By inhibiting HIF-1, these compounds can disrupt a cascade of downstream signaling pathways essential for tumor growth, angiogenesis (the formation of new blood vessels), and metastasis.[1][2]
The greater potency of this compound in inhibiting HIF-1 suggests it is a more effective disruptor of these cancer-promoting pathways compared to 2'-epi-uscharin.[1]
Caption: Simplified HIF-1 signaling pathway and points of inhibition.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.
Hypoxia Response Element (HRE) Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of HIF-1.
-
Cell Culture and Transfection: Human cancer cells (e.g., T47D) are cultured in appropriate media. The cells are then co-transfected with a firefly luciferase reporter plasmid under the control of a hypoxia-response element (HRE) and a Renilla luciferase plasmid for normalization of transfection efficiency.
-
Compound Treatment: After transfection, cells are treated with varying concentrations of this compound, 2'-epi-uscharin, or a vehicle control.
-
Hypoxic Induction: The treated cells are then incubated under hypoxic conditions (e.g., 1% O2) for a specified period (e.g., 24 hours) to induce HIF-1 activity.
-
Luciferase Activity Measurement: Following hypoxic incubation, cell lysates are prepared, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The percentage of HIF-1 inhibition is calculated relative to the vehicle-treated control under hypoxic conditions. The IC50 value is determined from the dose-response curve.
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is a colorimetric method used to determine cell viability.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound and 2'-epi-uscharin for a specified duration (e.g., 48 or 72 hours).
-
Cell Fixation: After treatment, the cells are fixed with trichloroacetic acid (TCA) to attach them to the plate.
-
Staining: The fixed cells are stained with Sulforhodamine B (SRB) solution, which binds to cellular proteins.
-
Washing: Unbound dye is washed away with 1% acetic acid.
-
Solubilization and Absorbance Measurement: The protein-bound dye is solubilized with a Tris base solution, and the absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of living cells. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.
Caption: General experimental workflow for activity assessment.
Conclusion
The comparative analysis of this compound and 2'-epi-uscharin underscores the profound impact of stereochemistry on biological function. This compound emerges as a significantly more potent inhibitor of HIF-1 and exhibits greater cytotoxicity against certain cancer cell lines compared to its stereoisomer, 2'-epi-uscharin. This enhanced activity is attributed to the β-configuration of its 2'-hydroxy group. These findings highlight this compound as a promising lead compound for the development of novel anticancer therapeutics targeting the HIF-1 signaling pathway. Further investigation into the downstream effects of these compounds will provide a more comprehensive understanding of their mechanisms of action and facilitate their translation into clinical applications.
References
A Comparative Analysis of Uscharin and Synthetic Pesticides: Efficacy, Mechanisms, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of uscharin, a naturally occurring cardenolide, with that of major classes of synthetic pesticides. The following sections detail their respective performance based on available experimental data, outline the methodologies used in these assessments, and explore their distinct mechanisms of action through signaling pathway diagrams.
Comparative Efficacy: A Quantitative Overview
The pesticidal activity of a compound is typically quantified by its median lethal dose (LD50) or median lethal concentration (LC50). A lower value indicates higher potency. The available data primarily highlights this compound's potent molluscicidal activity, particularly against the land snail Theba pisana.
Table 1: Molluscicidal Efficacy of this compound in Comparison to Synthetic Pesticides against Theba pisana
| Compound | Class | LD50 (µ g/snail ) | Relative Potency to Methomyl | Reference |
| This compound | Cardenolide | 0.82 (24h) | 128x more potent | [1][2] |
| Methomyl | Carbamate (B1207046) | 105 (24h) | 1x | [3] |
| Cypermethrin (B145020) | Pyrethroid | Not available for T. pisana | - | |
| Imidacloprid | Neonicotinoid | Not available for T. pisana | - | |
| Chlorpyrifos | Organophosphate | Not available for T. pisana | - |
As illustrated in Table 1, this compound demonstrates exceptionally high toxicity to the land snail Theba pisana, being 128 times more potent than the carbamate insecticide methomyl[1][2]. While direct comparative data for this compound against pyrethroids, neonicotinoids, and organophosphates on snails is limited, Table 2 provides a broader perspective on the efficacy of these synthetic classes against various other pests.
Table 2: General Efficacy of Major Synthetic Pesticide Classes against Various Pests
| Pesticide Class | Representative Compound | Target Pest(s) | LC50/LD50 | Reference |
| Organophosphates | Chlorpyrifos | Biomphalaria alexandrina (snail) | 9.6 mg/L (24h LC50) | [4] |
| Monocrotophos | Pila globosa (snail) | 440 ppm (96h LC50) | ||
| Pyrethroids | Cypermethrin | Chilina parchappii (snail) | 44.59 mg/L (96h LC50) | [5][6][7] |
| Cypermethrin | Pomacea canaliculata (snail) | 8.99 ppm (96h LC50) | [8] | |
| Neonicotinoids | Imidacloprid | Moncha obstructa (snail) | 36111 ppm (72h LC50) | [9] |
| Acetamiprid | Eisenia fetida (earthworm) | 2.69 mg/kg (LC50) | [10] | |
| Carbamates | Methomyl | Monacha cartusiana (snail) | 1.67% (LC50) | [11][12] |
Experimental Protocols
The following sections detail the methodologies employed in the studies cited, providing a framework for the replication and validation of these findings.
Isolation of this compound from Calotropis procera Latex
The isolation of this compound is a multi-step process involving solvent extraction and purification[13].
-
Latex Collection and Extraction: Latex is collected from the Calotropis procera plant. The latex is then extracted with a solvent such as ethanol.
-
Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. This typically involves partitioning between a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., methanol-water mixture).
-
Chromatographic Separation: The fraction containing the cardenolides is further purified using chromatographic techniques, such as column chromatography over silica (B1680970) gel.
-
Crystallization: The purified this compound is obtained by crystallization from a suitable solvent system, such as ethanol-water.
-
Purity and Structural Confirmation: The purity of the isolated this compound is confirmed by thin-layer chromatography (TLC), and its structure is elucidated using spectroscopic methods like mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy[13].
Molluscicidal Bioassay
The molluscicidal activity is determined using a contact toxicity bioassay, following guidelines similar to those established by the World Health Organization (WHO)[14][15][16].
-
Test Organisms: Adult land snails, such as Theba pisana, of uniform size and weight are collected and acclimated to laboratory conditions.
-
Preparation of Test Solutions: this compound and the synthetic pesticides are dissolved in an appropriate solvent (e.g., acetone (B3395972) or dimethyl sulfoxide) to prepare stock solutions. A series of dilutions are then made to obtain the desired test concentrations.
-
Topical Application: A precise volume of each test solution is topically applied to the soft body of the snail. Control snails are treated with the solvent only.
-
Observation: The snails are placed in petri dishes with a food source (e.g., lettuce) and observed for mortality at specific time intervals (e.g., 24, 48, and 72 hours). Mortality is typically defined as the lack of response to a gentle probe.
-
Data Analysis: The mortality data is subjected to probit analysis to determine the LD50 or LC50 values, along with their 95% confidence limits[17][18].
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways affected by this compound and synthetic pesticides.
This compound: Inhibition of Na+/K+-ATPase
This compound, as a cardenolide, exerts its toxic effect through the specific inhibition of the Na+/K+-ATPase enzyme, a crucial ion pump in animal cells[19][20][21].
Caption: Mechanism of this compound Toxicity.
Synthetic Pesticides: Diverse Neurological Targets
Synthetic pesticides act on various targets within the nervous system of pests. The following diagram illustrates the primary mechanisms of the major classes.
Caption: Neurological Targets of Synthetic Pesticides.
Discussion and Conclusion
The available evidence strongly indicates that this compound is a highly potent natural molluscicide, significantly outperforming the synthetic carbamate methomyl. Its specific mode of action, the inhibition of Na+/K+-ATPase, is a well-established mechanism for cardenolides.
Synthetic pesticides, on the other hand, encompass a broad range of chemical classes with diverse neurological targets. While highly effective against a wide array of pests, their broader spectrum of activity can also lead to non-target effects and the development of resistance.
Further research is warranted to explore the full potential of this compound and other cardenolides as viable alternatives or adjuncts to synthetic pesticides. This includes expanding the evaluation of their efficacy against a wider range of agricultural and public health pests, as well as detailed investigations into their environmental fate and non-target toxicity. The development of robust and standardized bioassay protocols is essential for generating the comparative data needed to make informed decisions in pest management strategies.
References
- 1. This compound, the most potent molluscicidal compound tested against land snails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Ecotoxicology and environmental safety toxicity of pyrethroid cypermethrin on the freshwater snail Chilina parchappii: Lethal and sublethal effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. doi.nrct.go.th [doi.nrct.go.th]
- 9. arcjournals.org [arcjournals.org]
- 10. environmentandecology.com [environmentandecology.com]
- 11. ejppri.eg.net [ejppri.eg.net]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Guidelines for laboratory and field testing of molluscicides for control of schistosomiasis [who.int]
- 15. Guidelines for laboratory and field testing of molluscicides for con... [medbox.org]
- 16. Guidelines for laboratory and field testing of molluscicides for control of schistosomiasis | GSA [eliminateschisto.org]
- 17. entomoljournal.com [entomoljournal.com]
- 18. ecetoc.org [ecetoc.org]
- 19. researchgate.net [researchgate.net]
- 20. Cardenolide - Wikipedia [en.wikipedia.org]
- 21. Dietary cardenolides enhance growth and change the direction of the fecundity‐longevity trade‐off in milkweed bugs (Heteroptera: Lygaeinae) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Uscharin Content in Calotropis gigantea and Calotropis procera
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the cardiac glycoside Uscharin content in two prominent Calotropis species: Calotropis gigantea and Calotropis procera. This document summarizes available quantitative data, details the experimental protocols for extraction and analysis, and visualizes key experimental and biological pathways to support further research and development.
Quantitative Comparison of this compound Content
Direct comparative studies quantifying this compound content in both Calotropis gigantea and Calotropis procera using identical methodologies are limited in the current body of scientific literature. However, research on individual species provides valuable insights into the accumulation of this potent cardenolide.
A study on two variants of Calotropis gigantea, the white flower variant (WFV) and the purple flower variant (PFV), revealed that the WFV is a superior accumulator of this compound. The concentration of this compound was found to vary significantly with the age of the plant and the specific part analyzed. The highest concentrations of this compound were observed in the stem of 5-month-old plants of the white flower variant[1].
While quantitative data for this compound in Calotropis procera is not as readily available in comparative studies, phytochemical analyses have confirmed its presence as a major bioactive compound in the leaves and latex.[1][2] One review notes that the leaves of C. procera contain a significant amount of cardenolides, among which this compound is a notable component[3]. Further research employing standardized methodologies is required to establish a definitive quantitative comparison between the two species.
| Species | Plant Part | Age of Plant | This compound Content (µg/g Dry Weight) | Reference |
| Calotropis gigantea (White Flower Variant) | Stem | 5 months | Highest Concentration Observed | [1] |
| Calotropis gigantea (White Flower Variant) | Root | 8 months | Lower Concentration | [1] |
| Calotropis gigantea (White Flower Variant) | Leaf | 10 months | Variable Concentration | [1] |
| Calotropis procera | Leaf, Latex | Not Specified | Present, but not quantitatively compared | [1][2] |
Note: The table highlights the variability in this compound content based on plant part and age in C. gigantea. A direct comparison with C. procera is pending further quantitative studies.
Experimental Protocols
The extraction, isolation, and quantification of this compound from Calotropis species involve multi-step processes. Below are detailed methodologies adapted from various studies.
Extraction and Isolation of this compound from Calotropis Latex
This protocol is based on methods described for the isolation of cardenolides from Calotropis latex.[4][5]
a. Latex Collection and Initial Processing:
-
Fresh latex is collected from the aerial parts of the plant.
-
The collected latex is immediately treated with 95% ethanol (B145695) to precipitate rubber and other macromolecules.
-
The mixture is sonicated at room temperature and then centrifuged to separate the supernatant from the precipitate.
-
The supernatant is evaporated under reduced pressure to obtain a crude extract.
b. Solvent Partitioning:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, dichloromethane (B109758), and ethyl acetate (B1210297).
-
The fractions are collected, and the solvent is evaporated to yield fractionated extracts. This compound is typically found in the more polar fractions.
c. Chromatographic Purification:
-
The fraction containing this compound is subjected to column chromatography on silica (B1680970) gel.
-
A gradient elution is performed using a solvent system such as petroleum ether-ethyl acetate or chloroform-methanol.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) for the presence of this compound.
-
Fractions containing pure this compound are pooled and concentrated. Further purification can be achieved by recrystallization.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the quantification of cardenolides like this compound.[3]
a. Sample Preparation:
-
A known weight of the dried plant material (e.g., leaves, stem) is finely powdered.
-
The powder is extracted with a suitable solvent (e.g., methanol, 70% ethanol) using methods like sonication or Soxhlet extraction.
-
The extract is filtered and the solvent is evaporated. The residue is redissolved in a known volume of the mobile phase for HPLC analysis.
b. HPLC Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a modifier like 0.1% formic acid) is commonly employed.
-
Flow Rate: A flow rate of around 1.0 mL/min is standard.
-
Detection: UV detection at a wavelength of approximately 220 nm is suitable for cardenolides.
-
Quantification: A standard curve is generated using a purified this compound standard of known concentrations. The concentration of this compound in the plant extract is then determined by comparing its peak area to the standard curve.
Visualizations
Experimental Workflow for this compound Isolation and Quantification
Caption: Workflow for the isolation and quantification of this compound.
Signaling Pathway Affected by this compound
This compound has been shown to be a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1), a key transcription factor in cellular response to hypoxia and a critical target in cancer therapy.[4][6]
Caption: this compound's inhibitory effect on the HIF-1 signaling pathway.
References
- 1. phcog.com [phcog.com]
- 2. 2′-Epi-uscharin from the Latex of Calotropis gigantea with HIF-1 Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A review on phytochemical constituents and pharmacological potential of Calotropis procera - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06703F [pubs.rsc.org]
- 5. HPLC-MS standardization and validation methods for determination of calactin content in dichloromethane fraction of Calotropis gigantea (L.) Dryand. (Niu jiao gua) stem bark and its application in prediction of anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the Anti-Cancer Potential of Uscharin in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer potential of Uscharin with other notable anti-cancer compounds, supported by experimental data from preclinical studies. This compound, a cardiac glycoside, has demonstrated significant cytotoxic effects against various cancer cell lines, positioning it as a compound of interest for further investigation in oncology. This document outlines its performance alongside other cardiac glycosides, Digoxin and Ouabain, as well as the natural compounds Usnic Acid and Formononetin, providing a framework for its preclinical validation.
Comparative Efficacy: In Vitro Cytotoxicity
The anti-proliferative activity of this compound and its alternatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. It is important to note that these values are compiled from various studies and experimental conditions may differ.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | Various | Leukemia, Non-Small Cell Lung, Colon, CNS, Melanoma, Ovarian, Renal, Prostate, Breast | Reported inhibitory effect | [1] |
| Digoxin | MCF-7 | Breast Cancer | 0.06 | [2] |
| BT-474 | Breast Cancer | 0.23 | [2] | |
| MDA-MB-231 | Breast Cancer | 0.08 | [2] | |
| ZR-75-1 | Breast Cancer | 0.17 | [2] | |
| A549 | Non-Small Cell Lung Cancer | 0.10 | [3][4] | |
| H1299 | Non-Small Cell Lung Cancer | 0.12 | [3][4] | |
| Ouabain | H460 | Non-Small Cell Lung Cancer | 0.0104 | [5] |
| PANC1 | Pancreatic Cancer | 0.0423 | [5] | |
| A549 | Non-Small Cell Lung Cancer | 0.025 (at 72h) | [5] | |
| Hela | Cervical Cancer | 0.05 (at 72h) | [5] | |
| HCT116 | Colon Cancer | 0.025 (at 72h) | [5] | |
| A375 | Melanoma | 0.030 (at 72h) | [6] | |
| SK-Mel-28 | Melanoma | 0.087 (at 72h) | [6] | |
| Usnic Acid (+) | T-47D | Breast Cancer | 4.2 µg/mL | [7] |
| Capan-2 | Pancreatic Cancer | 5.3 µg/mL | [7] | |
| HCT116 | Colon Cancer | ~10 µg/mL (at 72h) | [8] | |
| MDA-MB-231 | Breast Cancer | 15.8 µg/mL (at 72h) | [8] | |
| Usnic Acid (-) | T-47D | Breast Cancer | 4.0 µg/mL | [7] |
| Capan-2 | Pancreatic Cancer | 5.0 µg/mL | [7] | |
| HCT116 | Colon Cancer | ~10 µg/mL (at 72h) | [8] | |
| MDA-MB-231 | Breast Cancer | 20.2 µg/mL (at 72h) | [8] | |
| Formononetin | A549 | Non-Small Cell Lung Cancer | > 100 | [9] |
| B16-BL6 | Melanoma | > 100 | [9] | |
| HCT-116 | Colon Cancer | 3.8 (derivative) | ||
| PC3 | Prostate Cancer | 1.97 (derivative) | ||
| MOLT-4 | Leukemia | 155.8 | ||
| MOLT-17 | Leukemia | 183.2 |
Mechanism of Action: Signaling Pathways
This compound, like other cardiac glycosides, is believed to exert its anti-cancer effects primarily through the inhibition of the Na+/K+-ATPase pump. This inhibition leads to a cascade of downstream signaling events, ultimately resulting in apoptosis and cell cycle arrest. The key signaling pathways implicated are the PI3K/Akt/mTOR and MAPK pathways.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to facilitate the validation of this compound's anti-cancer potential.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Replace the medium in each well with 100 µL of the diluted this compound solutions. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound stock solution
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing RNase A and PI.
-
Incubation: Incubate the cells to allow for RNA digestion and DNA staining.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. Digoxin Inhibits Blood Vessel Density and HIF‐1a Expression in Castration‐Resistant C4‐2 Xenograft Prostate Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effect of casuarinin against glutamate-induced apoptosis in HT22 cells through inhibition of oxidative stress-mediated MAPK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Attributes | Graphviz [graphviz.org]
- 7. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Uscharin's Mode of Action with Other Na+/K+-ATPase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Uscharin, a cardiac glycoside, with other well-established Na+/K+-ATPase inhibitors, namely digoxin (B3395198) and ouabain (B1677812). The information presented herein is supported by experimental data to facilitate an objective evaluation of their mechanisms of action and cellular effects.
Introduction to Na+/K+-ATPase and its Inhibitors
The Na+/K+-ATPase, or sodium-potassium pump, is a vital transmembrane protein found in all animal cells. It actively transports sodium (Na+) ions out of the cell and potassium (K+) ions into the cell, a process essential for maintaining cellular membrane potential, regulating cell volume, and driving the transport of other solutes. Inhibition of this pump by cardiac glycosides has been a cornerstone in the treatment of heart failure and certain cardiac arrhythmias for centuries. These compounds bind to the extracellular domain of the α-subunit of the Na+/K+-ATPase, leading to a cascade of intracellular events.
This compound is a cardenolide, a type of cardiac glycoside, characterized by a unique thiazoline (B8809763) ring in its structure. While its potent molluscicidal activity has been recognized, its specific interactions and comparative efficacy as a Na+/K+-ATPase inhibitor are areas of growing research interest. This guide will compare the known characteristics of this compound with those of the well-documented cardiac glycosides, digoxin and ouabain.
Mechanism of Action: A Comparative Overview
The primary mechanism of action for all three compounds involves the inhibition of the Na+/K+-ATPase. This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium alters the function of the sodium-calcium exchanger (NCX), causing a decrease in calcium extrusion and a subsequent increase in intracellular calcium concentration. This rise in cytosolic calcium is the principal driver of the positive inotropic effect (increased force of heart muscle contraction) observed with cardiac glycosides.
Binding Site: Digoxin, ouabain, and this compound are all believed to bind to the extracellular surface of the α-subunit of the Na+/K+-ATPase. While the precise binding pocket is highly conserved, subtle differences in the chemical structure of each inhibitor can influence their binding affinity and kinetics. The steroid core, the lactone ring, and the sugar moieties of these glycosides all contribute to their interaction with the pump.
Quantitative Analysis of Inhibitory Potency
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | H9c2 (rat cardiac myoblasts) | ~ 2.5 | [1] |
| HL-1 (mouse atrial muscle) | ~ 1.25 | [1] | |
| Digoxin | H9c2 (rat cardiac myoblasts) | > 10 | [1] |
| HL-1 (mouse atrial muscle) | > 10 | [1] | |
| Ouabain | A549 (human lung carcinoma) | Not directly comparable | |
| MDA-MB-231 (human breast cancer) | Not directly comparable |
Note: The provided IC50 values for this compound and Digoxin are from a single study and represent cytotoxicity, not direct enzyme inhibition. Direct enzymatic assays would be required for a more precise comparison of their potency as Na+/K+-ATPase inhibitors.
Downstream Signaling Pathways
The inhibition of Na+/K+-ATPase by these compounds triggers a complex array of downstream signaling events beyond the initial increase in intracellular calcium.
Calcium Signaling
An increase in intracellular calcium is the most immediate and well-characterized downstream effect. This elevated calcium enhances the contractility of cardiac muscle cells. Studies have shown that this compound, similar to digoxin, induces changes in calcium oscillation in atrial cardiomyocytes, confirming its activity as a cardiac glycoside.
Src Kinase Activation
The Na+/K+-ATPase also functions as a signaling scaffold. Binding of cardiac glycosides can lead to the activation of the non-receptor tyrosine kinase Src. Activated Src can then phosphorylate a variety of downstream targets, influencing cell growth, proliferation, and apoptosis. While this has been extensively studied for ouabain and digoxin, the specific role of this compound in activating this pathway requires further investigation.
Generation of Reactive Oxygen Species (ROS)
Inhibition of Na+/K+-ATPase has been linked to an increase in the production of reactive oxygen species (ROS). This can contribute to both the therapeutic and toxic effects of cardiac glycosides by modulating various signaling pathways and potentially leading to oxidative stress.
Induction of Apoptosis and Autophagy
At higher concentrations, cardiac glycosides are known to induce programmed cell death (apoptosis) and autophagy in various cell types, particularly in cancer cells. This has led to the exploration of these compounds as potential anti-cancer agents. The cytotoxic effects of this compound observed in cell viability assays suggest that it likely also triggers these cell death pathways.
Experimental Protocols
Na+/K+-ATPase Activity Assay (Colorimetric)
Principle: This assay measures the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP by Na+/K+-ATPase. The activity is determined by the difference in Pi released in the presence and absence of a specific inhibitor like ouabain.
Methodology:
-
Enzyme Preparation: Isolate membrane fractions rich in Na+/K+-ATPase from a suitable tissue source (e.g., pig kidney medulla).
-
Reaction Mixture: Prepare a reaction buffer containing NaCl, KCl, MgCl2, and ATP.
-
Incubation: Incubate the enzyme preparation with the reaction mixture and the test inhibitor (this compound, digoxin, or ouabain) at various concentrations at 37°C. A control reaction without the inhibitor and a blank with a saturating concentration of ouabain (to inhibit all Na+/K+-ATPase activity) are also run.
-
Stopping the Reaction: Terminate the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Phosphate Detection: Quantify the released inorganic phosphate using a colorimetric method, such as the malachite green assay.
-
Data Analysis: Calculate the specific Na+/K+-ATPase activity by subtracting the ouabain-insensitive ATPase activity from the total ATPase activity. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Intracellular Calcium Measurement
Principle: Fluorescent calcium indicators, such as Fura-2 AM or Fluo-4 AM, are used to measure changes in intracellular calcium concentration. These dyes are cell-permeable and their fluorescence intensity changes upon binding to calcium.
Methodology:
-
Cell Culture: Plate cells (e.g., cardiomyocytes) in a suitable format (e.g., 96-well plate).
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer.
-
Compound Addition: Add the test compounds (this compound, digoxin, or ouabain) at desired concentrations.
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence microscope or a plate reader.
-
Data Analysis: Analyze the changes in fluorescence to determine the kinetics and magnitude of the intracellular calcium response.
Cell Viability (MTT) Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the test compounds (this compound, digoxin, or ouabain) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for cytotoxicity.
Visualizing the Mode of Action
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for comparing Na+/K+-ATPase inhibitors.
References
Evaluating the Environmental Impact of Uscharin Compared to Conventional Molluscicides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of effective and environmentally benign molluscicides is a critical endeavor in agriculture and public health. This guide provides a comparative environmental impact assessment of Uscharin, a potent plant-derived cardiac glycoside, against two conventional molluscicides: metaldehyde (B535048) and iron phosphate (B84403). The information presented is based on available scientific literature and is intended to inform research and development in this field.
Executive Summary
This compound, isolated from the latex of Calotropis procera, demonstrates exceptionally high toxicity to target snail species, with reports indicating it is 128 times more potent than the carbamate (B1207046) molluscicide methomyl (B1676398) against the land snail Theba pisana.[1][2] While this high potency suggests the potential for lower application rates, a comprehensive evaluation of its environmental impact is hampered by a significant lack of data on its effects on non-target organisms.
Conventional molluscicides, such as metaldehyde and iron phosphate, have been more extensively studied. Metaldehyde poses known risks to non-target organisms, including pets and wildlife, and its presence in water sources is a significant concern.[3] Iron phosphate is generally considered to have a more favorable environmental profile, with low toxicity to most non-target organisms, though some studies suggest potential harm to earthworms under certain conditions.
This guide summarizes the available quantitative data, outlines common experimental protocols for environmental impact assessment, and visualizes the known or proposed signaling pathways of these compounds. A notable data gap exists for the ecotoxicology of this compound, underscoring the need for further research to fully assess its potential as a safer alternative to conventional molluscicides.
Data Presentation: Quantitative Comparison of Molluscicide Toxicity
The following tables summarize the available quantitative data on the toxicity of this compound and conventional molluscicides to target and non-target organisms. It is critical to note the limited availability of data for this compound's effect on non-target species.
Table 1: Acute Toxicity to Target Molluscs
| Compound | Target Species | Endpoint | Value | Reference |
| This compound | Theba pisana (Land Snail) | Potency vs. Methomyl | 128x more toxic | [1][2] |
| Metaldehyde | Deroceras reticulatum (Slug) | LD50 | ~150 mg/kg | N/A |
| Iron Phosphate | Deroceras reticulatum (Slug) | Effective Dose | Bait containing 1% a.i. | N/A |
| Cardiac Glycosides (Nerium indicum) | Pomacea canaliculata (Apple Snail) | LC50 (96h) | 3.71 mg/L | [4] |
Table 2: Acute Toxicity to Non-Target Organisms
Disclaimer: Data for this compound on non-target organisms is largely unavailable. The data presented for "Cardiac Glycosides" from other plant sources may not be representative of this compound but is included for context. Further research is imperative.
| Compound | Non-Target Species | Endpoint | Value | Reference |
| This compound | Data Not Available | --- | --- | |
| Calotropis procera Leaf Extract | Rabbit (Oryctolagus cuniculus) | LD50 | 2435.25 mg/kg | [5] |
| Metaldehyde | Dog (Canis lupus familiaris) | LD50 | 100-1000 mg/kg | N/A |
| Metaldehyde | Earthworm (Lumbricus terrestris) | LC50 | >1000 mg/kg soil | N/A |
| Metaldehyde | Rainbow Trout (Oncorhynchus mykiss) | LC50 (96h) | 7.9 mg/L | N/A |
| Iron Phosphate | Earthworm (Eisenia fetida) | LC50 | >5000 mg/kg soil | N/A |
| Iron Phosphate | Bobwhite Quail (Colinus virginianus) | LD50 | >2000 mg/kg | N/A |
| Iron Phosphate | Rainbow Trout (Oncorhynchus mykiss) | LC50 (96h) | >100 mg/L | N/A |
Experimental Protocols
The environmental impact assessment of molluscicides typically follows standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD) and the World Health Organization (WHO).[6][7][8] These protocols are designed to ensure data comparability and reliability.
Acute Toxicity Testing on Non-Target Aquatic Organisms
-
Objective: To determine the concentration of the molluscicide that is lethal to 50% of a test population of aquatic organisms (LC50) over a short period.
-
Test Organisms: Standard indicator species are used, including:
-
Fish: Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio) (OECD Guideline 203).
-
Aquatic Invertebrates: Daphnia magna (OECD Guideline 202).
-
Algae: Pseudokirchneriella subcapitata (OECD Guideline 201).
-
-
Methodology:
-
A range of concentrations of the test substance are prepared in a suitable aqueous medium.
-
Test organisms are introduced to the different concentrations and a control group (no test substance).
-
The exposure period is typically 24, 48, or 96 hours.
-
Mortality or other endpoints (e.g., immobilization for Daphnia, growth inhibition for algae) are recorded at regular intervals.
-
The LC50 value is calculated using statistical methods.
-
Acute and Chronic Toxicity Testing on Soil Organisms
-
Objective: To assess the impact of the molluscicide on key soil-dwelling organisms.
-
Test Organisms:
-
Earthworms: Eisenia fetida (OECD Guideline 207 for acute toxicity, OECD Guideline 222 for chronic toxicity).
-
Soil Microorganisms: (OECD Guideline 216 for nitrogen transformation test).
-
-
Methodology (Earthworm Acute Test):
-
The test substance is mixed into an artificial soil substrate at various concentrations.
-
Adult earthworms are introduced to the treated and control soils.
-
Mortality is assessed after 7 and 14 days.
-
The LC50 is determined.
-
-
Methodology (Earthworm Chronic Test):
-
Similar setup to the acute test but with a longer exposure period (e.g., 28 or 56 days).
-
Sub-lethal endpoints such as changes in body weight and reproductive output (number of cocoons and juveniles) are measured.
-
Terrestrial Non-Target Organism Testing
-
Objective: To evaluate the risk to terrestrial vertebrates and beneficial insects.
-
Test Organisms:
-
Birds: Bobwhite Quail (Colinus virginianus) or Mallard Duck (Anas platyrhynchos) (OECD Guidelines 205 and 206 for acute and dietary toxicity).
-
Bees: Honey Bee (Apis mellifera) for contact and oral toxicity.
-
-
Methodology (Avian Acute Oral Toxicity):
-
A single dose of the test substance is administered orally to the birds.
-
Mortality and signs of toxicity are observed over a 14-day period.
-
The LD50 (lethal dose for 50% of the population) is calculated.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the proposed signaling pathways affected by the molluscicides and a general workflow for their environmental impact assessment.
Caption: Proposed signaling pathway for this compound toxicity.
Caption: Mechanisms of action for conventional molluscicides.
Caption: Tiered approach for environmental impact assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, the most potent molluscicidal compound tested against land snails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molluscicidal activity of cardiac glycosides from Nerium indicum against Pomacea canaliculata and its implications for the mechanisms of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. oecd.org [oecd.org]
- 7. Guidelines for laboratory and field testing of molluscicides for control of schistosomiasis [who.int]
- 8. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Uscharin
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper disposal of Uscharin, a cardiac glycoside found in plants of the Calotropis genus. Due to the inherent toxicity of cardiac glycosides, it is imperative to handle this compound with extreme caution and adhere to stringent disposal protocols to ensure personal safety and environmental protection. This document will serve as a preferred resource for laboratory safety and chemical handling, offering procedural, step-by-step guidance.
I. Guiding Principle: The Precautionary Approach
Given the potent biological activity and toxicity of cardiac glycosides, this compound must be treated as a hazardous substance.[1][2] All handling and disposal procedures should be conducted under the assumption that the compound is highly toxic. It is mandatory to consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure full compliance with local, state, and federal regulations.
II. Personal Protective Equipment (PPE)
When handling this compound for disposal, the following personal protective equipment is mandatory to minimize exposure:
-
Eye Protection: Chemical splash goggles are required.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves prior to use and use proper glove removal technique.
-
Body Protection: A standard laboratory coat must be worn and fully fastened.
III. Chemical and Physical Properties of this compound
Quantitative Data Summary
| Property | Data |
| Chemical Class | Cardiac Glycoside[2] |
| Source | Calotropis gigantea (Crown Flower)[3][4] |
| Known Hazards | Toxic, potential for cardiac effects[1] |
| Route of Exposure | Ingestion, skin contact, inhalation of dust |
IV. Step-by-Step Disposal Procedures
These procedures are based on best practices for handling potent and toxic compounds in a laboratory setting.
A. Waste Segregation and Collection
-
Segregate Waste: Keep this compound waste separate from all other chemical waste streams to prevent unintended reactions.
-
Solid Waste Collection:
-
Collect excess or unwanted solid this compound in a dedicated, properly labeled hazardous waste container.
-
Use a scoop or spatula for transfers, minimizing the creation of dust.
-
-
Liquid Waste Collection:
-
Collect any solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container for liquid chemical waste.
-
-
Contaminated Materials:
-
Dispose of all contaminated disposable materials, such as gloves, weighing papers, and pipette tips, in the same hazardous waste container as the solid this compound waste.
-
B. Waste Container Labeling
All waste containers must be clearly and securely labeled with the following information:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound (Cardiac Glycoside) "
-
Known hazard characteristics: "Highly Toxic "
-
The accumulation start date.
C. Waste Storage
-
Store sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from drains, heat sources, and incompatible materials.
D. Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.
-
Provide the EHS representative or contractor with all available information about the compound and its source.
-
Do not attempt to dispose of this compound waste down the drain or in the regular trash.
V. Spill Procedures
In the event of a spill, follow these procedures immediately:
-
Evacuate and Secure the Area:
-
If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Restrict access to the spill area.
-
-
Wear Appropriate PPE:
-
Before cleaning the spill, ensure you are wearing the appropriate PPE as described in Section II.
-
-
Contain the Spill:
-
For solid spills, carefully cover the material with an absorbent material to prevent dust from becoming airborne.
-
For liquid spills, use a chemical spill kit with an appropriate absorbent.
-
-
Clean the Spill:
-
Carefully scoop the contained material into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Collect all cleaning materials for disposal as hazardous waste.
-
-
Report the Spill:
-
Report the incident to your laboratory supervisor and EHS department, regardless of the size of the spill.
-
VI. Experimental Protocols
No specific experimental protocols for the chemical neutralization or deactivation of this compound for disposal are available in the reviewed literature. Therefore, the primary and recommended disposal method is through a licensed hazardous waste contractor.
VII. Visual Guides
This compound Disposal Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
